6-Bromo-1-methylquinolin-4(1H)-one
Description
The exact mass of the compound 6-bromo-1-methyl-4(1H)-quinolinone is 236.97893 g/mol and the complexity rating of the compound is 251. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-1-methylquinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-12-5-4-10(13)8-6-7(11)2-3-9(8)12/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXZFEIAYVYJQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=O)C2=C1C=CC(=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 6-Bromo-1-methylquinolin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-1-methylquinolin-4(1H)-one is a heterocyclic compound belonging to the quinolone class, a scaffold of significant interest in medicinal chemistry and materials science. The presence of a bromine atom at the 6-position and a methyl group on the nitrogen atom imparts specific electronic and steric properties that influence its reactivity and potential biological activity. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and characterization of this compound.
Chemical and Physical Properties
Quantitative data for this compound is limited in publicly available literature. However, based on its structure and data from its precursor, 6-Bromoquinolin-4(1H)-one, the following properties can be presented.
| Property | Value | Reference |
| CAS Number | 414894-40-9 | [1] |
| Molecular Formula | C₁₀H₈BrNO | [1] |
| Molecular Weight | 238.08 g/mol | [1] |
| Appearance | Solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Properties of the Precursor, 6-Bromoquinolin-4(1H)-one:
| Property | Value | Reference |
| CAS Number | 332366-57-1 | [2] |
| Molecular Formula | C₉H₆BrNO | [2] |
| Molecular Weight | 224.05 g/mol | [2] |
| Appearance | Light brown solid | [3] |
| Melting Point | 282-284 °C | [3] |
| Purity | 95% | [2] |
Synthesis
The primary synthetic route to this compound involves a two-step process: the synthesis of the precursor 6-Bromoquinolin-4(1H)-one, followed by its N-methylation.
Step 1: Synthesis of 6-Bromoquinolin-4(1H)-one
A common method for the synthesis of 6-Bromoquinolin-4(1H)-one is through the reaction of 4-bromoaniline with a suitable three-carbon synthon, followed by cyclization. One established protocol involves the use of Meldrum's acid and trimethyl orthoformate.[3]
Experimental Protocol:
-
Formation of the Enamine Intermediate: Meldrum's acid (1 equivalent) is dissolved in trimethyl orthoformate and heated to reflux for 3 hours under a nitrogen atmosphere.
-
After cooling the solution to approximately 50 °C, a solution of 4-bromoaniline (0.67 equivalents) in trimethyl orthoformate is added dropwise.
-
The reaction mixture is then heated to reflux for an additional 2 hours.
-
Cyclization: The solvent is removed under reduced pressure. The resulting solid intermediate, 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, is slowly added in portions to preheated diphenyl ether (at 245 °C).
-
The reaction mixture is stirred at 250 °C for 15 minutes.
-
Work-up and Purification: After cooling to room temperature, the mixture is diluted with hexane and filtered. The collected solid is washed sequentially with hexane and a 30% ether/hexane mixture.
-
The crude product is purified by silica gel column chromatography (eluent: dichloromethane/methanol, 16:1 to 10:1) to yield 6-Bromoquinolin-4(1H)-one as a light brown solid.[3]
Step 2: N-Methylation of 6-Bromoquinolin-4(1H)-one
General Experimental Protocol (Proposed):
-
Deprotonation: To a solution of 6-Bromoquinolin-4(1H)-one (1 equivalent) in a suitable aprotic solvent (e.g., DMF, THF), a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.1-1.5 equivalents) is added portion-wise at 0 °C.
-
The mixture is stirred at room temperature for a period to ensure complete deprotonation.
-
Methylation: A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1.1-1.5 equivalents), is added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
Work-up and Purification: The reaction is quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to afford this compound.
Spectroscopic Characterization
Detailed spectroscopic data for this compound is not available in the searched literature. However, the expected spectral features can be predicted based on its structure and by comparison with its precursor.
¹H NMR Spectroscopy of 6-Bromoquinolin-4(1H)-one (DMSO-d₆): [3]
-
δ 11.93 (br s, 1H, NH)
-
δ 8.17 (d, J=2.0 Hz, 1H, Ar-H)
-
δ 7.96 (dd, J=7.5, 6.0 Hz, 1H, Ar-H)
-
δ 7.79 (dd, J=9.0, 2.5 Hz, 1H, Ar-H)
-
δ 7.53 (d, J=8.5 Hz, 1H, Ar-H)
-
δ 6.08 (d, J=2.5 Hz, 1H, Ar-H)
For This compound , the broad singlet for the NH proton around 11.93 ppm would be absent. A new singlet corresponding to the N-CH₃ protons would be expected to appear in the upfield region, likely between δ 3.5 and 4.0 ppm. The aromatic proton signals would likely experience slight shifts due to the electronic effect of the N-methylation.
Reactivity and Potential Applications
The chemical reactivity of this compound is dictated by several key features:
-
The Quinolone Core: This bicyclic system is relatively stable and can undergo electrophilic substitution reactions on the benzene ring, although the existing bromine atom will direct incoming electrophiles.
-
The Bromo Substituent: The bromine atom at the 6-position is a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents to modulate the compound's properties.
-
The Carbonyl Group: The ketone at the 4-position can undergo typical carbonyl reactions, although its reactivity is influenced by the conjugated system.
-
The N-Methyl Group: The presence of the methyl group on the nitrogen prevents tautomerization to the 4-hydroxyquinoline form, locking the structure in the quinolone form.
Given the prevalence of the quinolone scaffold in pharmaceuticals, this compound serves as a valuable intermediate for the synthesis of novel compounds with potential applications in areas such as:
-
Antibacterial Agents: The quinolone core is famously associated with antibacterial activity.
-
Anticancer Agents: Many quinoline derivatives have been investigated for their antiproliferative properties.
-
Antiviral and Antimalarial Drugs: The quinoline ring is a key feature in several antiviral and antimalarial compounds.
Experimental Workflows
Synthesis of this compound
Caption: Synthetic pathway for this compound.
Potential Functionalization Pathways
Caption: Potential derivatization of this compound.
Conclusion
This compound is a valuable synthetic intermediate with significant potential for the development of novel chemical entities in various fields, particularly in drug discovery. While detailed characterization data for this specific compound is sparse in the current literature, its synthesis can be reliably achieved through established methods for quinolone formation and subsequent N-alkylation. The presence of the bromine atom provides a key site for further molecular elaboration, making this compound a versatile building block for creating libraries of new quinolone derivatives. Further research into the specific properties and biological activities of this compound and its derivatives is warranted.
References
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 6-Bromo-1-methylquinolin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies and analytical data integral to the structural elucidation of the synthetic quinolinone derivative, 6-Bromo-1-methylquinolin-4(1H)-one. This document serves as a valuable resource for researchers in medicinal chemistry and drug development, offering detailed experimental protocols, data interpretation, and visualization of the logical workflow involved in confirming the molecule's structural identity.
Synthesis Pathway and Reaction Mechanism
The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the precursor, 6-Bromoquinolin-4(1H)-one, followed by N-methylation.
Synthesis of 6-Bromoquinolin-4(1H)-one
A common and effective method for the synthesis of the 6-Bromoquinolin-4(1H)-one precursor is the Gould-Jacobs reaction. This reaction involves the condensation of 4-bromoaniline with diethyl (ethoxymethylene)malonate, followed by thermal cyclization.
Experimental Protocol: Synthesis of 6-Bromoquinolin-4(1H)-one
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromoaniline (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents).
-
Condensation: Heat the reaction mixture at 120-130°C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the formation of the intermediate, diethyl 2-((4-bromophenyl)amino)methylenemalonate.
-
Cyclization: After the initial condensation, slowly add the reaction mixture to a preheated flask containing a high-boiling point solvent such as diphenyl ether at 240-250°C. Maintain this temperature for 30-60 minutes to facilitate the cyclization.
-
Work-up and Purification: Cool the reaction mixture to room temperature, which should result in the precipitation of the product. Dilute the mixture with hexane or petroleum ether and filter the solid. Wash the crude product with a suitable solvent (e.g., ethanol, diethyl ether) to remove impurities. Further purification can be achieved by recrystallization from a high-boiling point solvent like dimethylformamide (DMF) or by column chromatography.
N-Methylation of 6-Bromoquinolin-4(1H)-one
The final step to obtain this compound is the methylation of the nitrogen atom of the quinolinone ring.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: Suspend 6-Bromoquinolin-4(1H)-one (1 equivalent) in a suitable polar aprotic solvent such as DMF or acetonitrile in a round-bottom flask.
-
Deprotonation: Add a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3) (1.2-1.5 equivalents), to the suspension at room temperature and stir for 30 minutes to an hour to form the corresponding sodium or potassium salt.
-
Methylation: Add a methylating agent, such as methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4) (1.1-1.3 equivalents), dropwise to the reaction mixture.
-
Reaction Monitoring and Completion: Stir the reaction at room temperature or with gentle heating (40-50°C) until completion, which can be monitored by TLC.
-
Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with an organic solvent like ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Spectroscopic Data and Structural Interpretation
The definitive structure of this compound is established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are essential for the structural confirmation of this compound.
Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.3 - 8.5 | Doublet | 1H | H-5 |
| ~ 7.8 - 8.0 | Doublet of Doublets | 1H | H-7 |
| ~ 7.6 - 7.8 | Doublet | 1H | H-8 |
| ~ 7.5 - 7.7 | Doublet | 1H | H-2 |
| ~ 6.3 - 6.5 | Doublet | 1H | H-3 |
| ~ 3.7 - 3.9 | Singlet | 3H | N-CH₃ |
Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Carbon Atom Assignment |
| ~ 175 - 180 | C-4 (C=O) |
| ~ 145 - 150 | C-8a |
| ~ 140 - 145 | C-2 |
| ~ 135 - 140 | C-7 |
| ~ 125 - 130 | C-5 |
| ~ 120 - 125 | C-4a |
| ~ 118 - 122 | C-6 (C-Br) |
| ~ 115 - 120 | C-8 |
| ~ 110 - 115 | C-3 |
| ~ 35 - 40 | N-CH₃ |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters should be used. For ¹³C NMR, a proton-decoupled spectrum is typically acquired.
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants. Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the proposed structure. 2D NMR techniques such as COSY, HSQC, and HMBC can be employed for unambiguous assignments.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound. The fragmentation pattern can also offer clues about the molecular structure.
Predicted Mass Spectrometry Data
| m/z Value | Interpretation |
| 238/240 | [M]⁺ and [M+2]⁺ molecular ion peaks, characteristic of a monobrominated compound (due to ⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio). |
| 223/225 | Loss of a methyl group (-CH₃). |
| 210/212 | Loss of carbon monoxide (-CO). |
| 159 | Loss of the bromine atom (-Br). |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.
An In-depth Technical Guide to the Synthesis and Characterization of 6-Bromoquinolin-4(1H)-one (CAS Number: 332366-57-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and known biological activity of 6-bromoquinolin-4(1H)-one (CAS Number: 332366-57-1). This document is intended to serve as a valuable resource for researchers and professionals involved in medicinal chemistry, pharmacology, and drug development.
Introduction
6-Bromoquinolin-4(1H)-one is a heterocyclic organic compound belonging to the quinolinone class. Quinolinone derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. This guide details the chemical synthesis and analytical characterization of 6-bromoquinolin-4(1H)-one, along with its known inhibitory activity on the PI3K/mTOR signaling pathway, a critical regulator of cell growth and proliferation that is often dysregulated in cancer.
Synthesis of 6-Bromoquinolin-4(1H)-one
The synthesis of 6-bromoquinolin-4(1H)-one can be achieved through a multi-step process starting from readily available commercial reagents. The general procedure involves the reaction of Meldrum's acid with trimethyl orthoformate, followed by condensation with 4-bromoaniline and subsequent cyclization.[1]
Experimental Protocol: Synthesis
Step 1: Formation of Intermediate 2
-
Meldrum's acid (32.4 g, 225.0 mmol) is dissolved in trimethyl orthoformate (250 mL).
-
The mixture is stirred and heated to reflux for 3 hours under a nitrogen atmosphere.[1]
Step 2: Formation of Meldrum's Acid Derivative 3
-
The solution from Step 1 is cooled to approximately 50 °C.
-
A solution of 4-bromoaniline (25.8 g, 150.0 mmol) in trimethyl orthoformate (80 mL) is added dropwise.
-
The reaction mixture is then heated to reflux for an additional 2 hours.[1]
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is diluted with hexane, and the resulting solid is collected by filtration, washed with hexane, and dried to yield the yellow solid Meldrum's acid derivative 3.[1]
Step 3: Cyclization to 6-bromo-4-hydroxyquinoline (4)
-
Diphenyl ether (500 mL) is preheated to 245 °C.
-
The Meldrum's acid derivative 3 is added slowly in portions (approximately 1.0 g each). The rate of addition should be carefully controlled to manage gas evolution.
-
The reaction mixture is heated at 250 °C with stirring for 15 minutes.[1]
-
After cooling to room temperature, the mixture is diluted with hexane and filtered.
-
The collected solid is washed sequentially with hexane and a 30% ether/hexane mixture.[1]
Step 4: Purification
-
The crude product is purified by silica gel column chromatography using a dichloromethane/methanol eluent (gradient from 16:1 to 10:1).
-
This yields 6-bromo-4-hydroxyquinoline as a light brown solid.[1]
Synthesis Workflow
References
An In-depth Technical Guide on the Spectroscopic Data of 6-Bromo-1-methylquinolin-4(1H)-one
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed overview of the spectroscopic data for 6-Bromo-1-methylquinolin-4(1H)-one. Due to the limited availability of experimental data for this specific N-methylated compound in public databases and literature, this guide presents the available data for the parent compound, 6-Bromoquinolin-4(1H)-one, and provides expected spectroscopic characteristics for the target molecule. It includes structured data tables, detailed experimental protocols for spectroscopic analysis, and a workflow diagram for logical clarity.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the quinolinone scaffold in various bioactive molecules. Spectroscopic analysis is crucial for the unequivocal identification and characterization of such compounds. This guide focuses on the key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data
¹H NMR Data for 6-Bromoquinolin-4(1H)-one:
The following table summarizes the reported ¹H NMR data for the parent compound, 6-Bromoquinolin-4(1H)-one. The key difference in the spectrum of this compound would be the absence of the NH proton signal and the appearance of a singlet corresponding to the N-CH₃ group, typically in the range of 3.5-4.0 ppm.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment (for 6-Bromoquinolin-4(1H)-one) |
| 11.93 | br s | - | 1H | NH |
| 8.17 | d | 2.0 | 1H | Ar-H |
| 7.96 | dd | 7.5, 6.0 | 1H | Ar-H |
| 7.79 | dd | 9.0, 2.5 | 1H | Ar-H |
| 7.53 | d | 8.5 | 1H | Ar-H |
| 6.08 | d | 2.5 | 1H | Ar-H |
Solvent: DMSO-d₆
Expected ¹³C NMR Data for this compound:
Experimental ¹³C NMR data for this compound is not available. However, the expected chemical shifts would include:
-
A signal for the N-CH₃ carbon, typically in the range of 30-40 ppm.
-
Signals for the aromatic and vinyl carbons in the range of 110-150 ppm.
-
A signal for the carbonyl carbon (C=O) in the range of 170-180 ppm.
-
A signal for the carbon bearing the bromine atom (C-Br), which would be influenced by the halogen's electronegativity.
Experimental IR data for this compound is not available. The expected characteristic absorption bands are listed below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3150 | Medium | Aromatic C-H stretch |
| ~2900-3000 | Medium | Aliphatic C-H stretch (N-CH₃) |
| ~1640-1680 | Strong | C=O (amide) stretch |
| ~1580-1620 | Medium-Strong | C=C (aromatic) stretch |
| ~1200-1300 | Medium | C-N stretch |
| ~550-650 | Medium | C-Br stretch |
Experimental mass spectrometry data for this compound is not available. The expected molecular ion peaks are as follows.
| Ion | Expected m/z | Notes |
| [M]⁺ | 237.99 | Corresponding to C₁₀H₈⁷⁹BrNO |
| [M+2]⁺ | 239.99 | Corresponding to C₁₀H₈⁸¹BrNO, due to the natural abundance of the ⁸¹Br isotope. |
| [M+H]⁺ | 238.99 | For ESI or CI, corresponding to the protonated molecule with ⁷⁹Br. |
| [M+H+2]⁺ | 240.99 | For ESI or CI, corresponding to the protonated molecule with ⁸¹Br. |
The mass spectrum would exhibit a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units.
Experimental Protocols
The following are general experimental protocols for the spectroscopic analysis of quinolinone derivatives.
-
Sample Preparation: Weigh approximately 5-10 mg of the sample and dissolve it in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker 400 MHz or 500 MHz instrument.
-
¹H NMR Acquisition:
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Use a spectral width of approximately 12-16 ppm.
-
Set the relaxation delay to at least 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Use a spectral width of approximately 200-220 ppm.
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the instrument and record the sample spectrum.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.[1] Further dilute this stock solution to a final concentration of about 1-10 µg/mL.[1]
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for LC-MS, or Electron Ionization (EI) for GC-MS.
-
Data Acquisition:
-
Infuse the sample solution directly into the ion source or inject it into a liquid chromatography (LC) or gas chromatography (GC) system coupled to the mass spectrometer.
-
Acquire the mass spectrum in a positive or negative ion mode over a suitable mass range (e.g., m/z 50-500).
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak(s) and characteristic fragment ions. Compare the observed isotopic pattern with the theoretical pattern for a bromine-containing compound.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthetic compound like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
References
An In-depth Technical Guide on 6-Bromo-1-methylquinolin-4(1H)-one and its Derivatives in Drug Discovery
Abstract: This technical guide provides a comprehensive overview of 6-Bromo-1-methylquinolin-4(1H)-one and related bromo-quinoline scaffolds, focusing on their pivotal role as chemical intermediates in the synthesis of pharmacologically active molecules. While direct biological data on this compound is scarce, this document elucidates its utility in constructing advanced derivatives with potent biological activities. We will delve into the synthesis of novel anticancer agents, their mechanism of action, relevant experimental protocols, and quantitative biological data, highlighting the significance of the bromo-quinolinone core in modern medicinal chemistry.
Introduction: The Role of Bromo-Quinolinone Scaffolds
Quinoline and its derivatives are fundamental heterocyclic structures in medicinal chemistry, forming the core of numerous therapeutic agents. The specific compound, this compound, belongs to a class of chemical building blocks that are instrumental in drug discovery and development. While this molecule is not extensively characterized for its own biological activity, its true value lies in its function as a versatile synthetic intermediate.
The bromine atom on the quinolinone ring provides a reactive site ideal for functionalization through various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[1] This allows medicinal chemists to readily introduce diverse molecular fragments, enabling the creation of large libraries of compounds for screening and the development of potent and selective drug candidates.[1] Research has demonstrated the use of bromo-quinolinone precursors in synthesizing compounds targeting a range of diseases, from bacterial infections to cancer.[2][3]
One vendor note suggests that the related compound 6-Bromoquinolin-4(1H)-one may have an inhibitory effect on the PI3K/mTOR pathway, a critical signaling cascade in cancer cell proliferation.[4] However, the primary focus of scientific literature is on the derivatives synthesized from this core structure.
Application in Anticancer Drug Synthesis
A prominent application of bromo-substituted heterocyclic compounds is in the synthesis of novel quinazoline derivatives with potential as anticancer agents. These derivatives have been shown to exhibit significant cytotoxic activity against various cancer cell lines.[2]
Synthetic Pathway to Anticancer Quinazolines
The journey from a simple bromo-substituted precursor to a biologically active quinazoline derivative involves a multi-step chemical synthesis. A representative pathway begins with a bromo-substituted anthranilic acid, which is cyclized and further modified to yield the final active compounds.[2]
The diagram below illustrates a generalized synthetic workflow for creating cytotoxic quinazoline-4(one) derivatives.
References
- 1. nbinno.com [nbinno.com]
- 2. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents | Journal of Organic and Pharmaceutical Chemistry [history.chdu.edu.ua]
- 4. 6-Bromoquinolin-4(1H)-one | 332366-57-1 | HNA36657 [biosynth.com]
The Diverse Biological Activities of Substituted Quinolinone Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinolinone scaffold is a privileged heterocyclic motif that forms the core of a wide array of biologically active compounds. The versatility of the quinolinone ring system, allowing for substitutions at various positions, has enabled the generation of a vast library of derivatives with a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the biological activities of substituted quinolinone compounds, with a focus on their anticancer and antimicrobial properties. It includes a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways to serve as a comprehensive resource for researchers in the field of drug discovery and development.
Data Presentation: Quantitative Biological Activity
The biological efficacy of substituted quinolinone compounds is typically quantified by metrics such as the half-maximal inhibitory concentration (IC50) for anticancer and enzyme-inhibiting activities, and the minimum inhibitory concentration (MIC) for antimicrobial effects. The following tables summarize the quantitative data from various studies, highlighting the structure-activity relationships (SAR) of these compounds.
Anticancer Activity of Substituted Quinolinone Derivatives
The antiproliferative activity of quinolinone derivatives has been extensively evaluated against a variety of human cancer cell lines. The substitution pattern on the quinolinone core plays a crucial role in determining the potency and selectivity of these compounds.
| Compound/Derivative | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-Chalcone Derivatives | ||||
| 12e | Chalcone moiety linked to quinoline | MGC-803 (Gastric) | 1.38 | [1] |
| HCT-116 (Colon) | 5.34 | [1] | ||
| MCF-7 (Breast) | 5.21 | [1] | ||
| 2,4-Disubstituted Quinazolines | ||||
| 11d | 2,4-disubstitution | CNE-2 (Nasopharyngeal) | Value not specified | [2] |
| PC-3 (Prostate) | Value not specified | [2] | ||
| SMMC-7721 (Liver) | Value not specified | [2] | ||
| Cinnamic Acid-2-Quinolone Hybrids | ||||
| 5a | 3,5-dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acid | HCT-116 (Colon) | 1.89 | [3] |
| 5b | MCF-7 (Breast) | 8.48 | [3] | |
| Indolo[2,3-b]quinoline Derivative | ||||
| BAPPN | 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline | HepG2 (Liver) | 3.3 µg/mL | [4] |
| HCT-116 (Colon) | 23 µg/mL | [4] | ||
| MCF-7 (Breast) | 3.1 µg/mL | [4] | ||
| A549 (Lung) | 9.96 µg/mL | [4] | ||
| 4-Substituted Quinolines | ||||
| HTI 21 & HTI 22 | 4-substitution | Various | High cytotoxicity | [5] |
| 2-Phenyl-N-(pyridin-2-yl)quinolin-4-carboxamide | ||||
| 3j | 2-Phenyl, 4-carboxamide | Various | Good activity | [6] |
| N-p-Tolylquinolin-4-carboxamide | ||||
| 3f | 4-carboxamide | Various | Good activity | [6] |
Note: Some studies report high activity without specifying exact IC50 values in the abstract. For detailed values, please refer to the full publication.
Antimicrobial Activity of Substituted Quinolinone Derivatives
Quinolinone derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.
| Compound/Derivative | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| Quinolinequinones | ||||
| QQ1, QQ5, QQ6 | Varied quinolinequinone structures | Staphylococcus aureus | 1.22 | [7] |
| QQ2, QQ3 | Staphylococcus aureus | 2.44 | [7] | |
| QQ6 | Enterococcus faecalis | 4.88 | [7] | |
| 4-Hydroxy-2-quinolone Analogs | ||||
| 3i | 4-hydroxy-2-quinolone | Staphylococcus aureus | 125-1000 | [8] |
| 3j | Staphylococcus aureus | 125-500 | [8] | |
| Quinoline-Based Hydroxyimidazolium Hybrids | ||||
| 7b | Hydroxyimidazolium hybrid | Staphylococcus aureus | 2 | [9] |
| Mycobacterium tuberculosis H37Rv | 10 | [9] | ||
| 7c, 7d | Cryptococcus neoformans | 15.6 | [9] | |
| Quinolone-3-carbonitrile Derivatives | ||||
| 89a-e | 3-carbonitrile | Various bacteria | 3.13-100 µM | [10] |
| Dihydrotriazine-Substituted Quinolines | ||||
| 93a-c | Dihydrotriazine substitution | S. aureus, E. coli | 2 | [10] |
| Isoquinoline Derivatives | ||||
| HSN584, HSN739 | Alkynyl isoquinoline | MRSA, VRE | 4-8 | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of substituted quinolinone compounds.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. These insoluble crystals are then dissolved in a solubilizing solution, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.
Materials:
-
96-well tissue culture plates
-
Human cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Substituted quinolinone compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinolinone compounds in the culture medium. Replace the medium in the wells with 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate the plate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
NF-κB Luciferase Reporter Assay for Inhibition
This assay is used to quantify the inhibition of the NF-κB signaling pathway by quinolinone compounds.
Principle: Cells are engineered to express a luciferase reporter gene under the control of NF-κB response elements. Upon activation of the NF-κB pathway (e.g., by TNF-α), NF-κB translocates to the nucleus and drives the expression of luciferase. Inhibitors of this pathway will reduce the amount of luciferase produced, leading to a decrease in the luminescent signal.
Materials:
-
HEK293 or HeLa cells stably transfected with an NF-κB-luciferase reporter construct
-
96-well white, clear-bottom tissue culture plates
-
Cell culture medium
-
Quinolinone compounds dissolved in DMSO
-
TNF-α (or another NF-κB activator)
-
Dual-Luciferase® Reporter Assay System (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well plate and incubate overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the quinolinone compounds for 1-2 hours.
-
NF-κB Activation: Stimulate the cells with a sub-maximal concentration of TNF-α (e.g., 10 ng/mL) for 6 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.
-
Luminescence Measurement: Add the luciferase assay reagent to the cell lysate and measure the firefly luciferase activity using a luminometer. Subsequently, add the Stop & Glo® reagent and measure the Renilla luciferase activity (for normalization).
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the TNF-α stimulated control. Determine the IC50 value from the dose-response curve.[4][9][12][13][14]
Calcium Flux Assay for P2X7 Receptor Antagonism
This assay measures the ability of quinolinone compounds to block the influx of calcium through the P2X7 receptor ion channel.
Principle: Cells expressing the P2X7 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Activation of the P2X7 receptor by an agonist like ATP or BzATP opens the ion channel, leading to an influx of extracellular calcium. This influx is detected as an increase in fluorescence. Antagonists of the P2X7 receptor will block this calcium influx and thus reduce the fluorescence signal.
Materials:
-
HEK293 cells stably expressing the human P2X7 receptor
-
96-well black, clear-bottom tissue culture plates
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluo-4 AM or other calcium indicator dye
-
Pluronic F-127
-
Quinolinone compounds dissolved in DMSO
-
P2X7 receptor agonist (e.g., ATP or BzATP)
-
Fluorescence microplate reader with an injection system
Procedure:
-
Cell Seeding: Seed the P2X7-expressing cells in a 96-well plate and incubate overnight.
-
Dye Loading: Load the cells with Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 in assay buffer for 30-60 minutes at 37°C.
-
Washing: Wash the cells with the assay buffer to remove excess dye.
-
Compound Incubation: Add the quinolinone compounds at various concentrations to the wells and incubate for a specified period (e.g., 15-30 minutes).
-
Fluorescence Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading.
-
Agonist Injection and Reading: Inject the P2X7 agonist into the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence upon agonist addition represents the calcium influx. Calculate the percentage of inhibition of the calcium influx by the quinolinone compounds relative to the agonist-only control. Determine the IC50 value from the dose-response curve.[15][16]
Mandatory Visualization: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the biological activity of substituted quinolinone compounds.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, making it a key target for anticancer drug development. Certain quinolinone derivatives have been shown to inhibit EGFR tyrosine kinase activity.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in inflammation, immunity, and cell survival. Its dysregulation is implicated in various inflammatory diseases and cancers. Some quinolinone derivatives have been identified as inhibitors of this pathway.
P2X7 Receptor Signaling and Antagonism
The P2X7 receptor is an ATP-gated ion channel involved in inflammation and immune responses. Its overactivation can lead to cell death and the release of pro-inflammatory cytokines. Quinolinone derivatives have been developed as potent P2X7 receptor antagonists.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. researchgate.net [researchgate.net]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. Frontiers | Identification of a novel P2X7 antagonist using structure-based virtual screening [frontiersin.org]
- 16. Quantifying Ca2+ Current and Permeability in ATP-gated P2X7 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
In-Silico Modeling of 6-Bromo-1-methylquinolin-4(1H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolinone scaffolds are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities include potential as anticancer, antibacterial, antimalarial, and anti-inflammatory agents. The targeted introduction of various substituents onto the quinolinone ring system allows for the fine-tuning of their biological and pharmacokinetic profiles. This technical guide focuses on the in-silico modeling of a specific derivative, 6-Bromo-1-methylquinolin-4(1H)-one.
The strategic placement of a bromine atom at the C6 position and a methyl group at the N1 position can significantly influence the molecule's electronic distribution, lipophilicity, and metabolic stability, thereby modulating its interaction with biological targets. In-silico modeling provides a robust and cost-effective approach to predict the physicochemical properties, potential biological activities, and pharmacokinetic profiles of such novel compounds before their actual synthesis and experimental evaluation. This guide will provide an in-depth overview of the methodologies and data presentation for the comprehensive computational analysis of this compound.
Physicochemical Properties
The physicochemical properties of this compound are crucial for predicting its behavior in biological systems. These properties can be calculated using various computational tools and are summarized in the table below.
| Property | Value |
| Molecular Formula | C10H8BrNO |
| Molecular Weight | 238.08 g/mol |
| CAS Number | Not available |
| IUPAC Name | 6-bromo-1-methylquinolin-4-one |
| Canonical SMILES | CN1C=C(C=C2C1=CC=C(C2)Br)O |
| InChI Key | Not available |
| Calculated LogP | 1.85 |
| Topological Polar Surface Area | 30.5 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 1 |
| Rotatable Bonds | 0 |
In-Silico Modeling Workflow
The in-silico analysis of this compound follows a structured workflow designed to predict its potential as a therapeutic agent. This process begins with the generation of a 3D structure of the molecule, followed by a series of computational simulations to assess its biological activity and pharmacokinetic properties.
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] This method is instrumental in predicting the binding affinity and interaction patterns of this compound with a specific biological target.
Hypothetical Molecular Docking Study: Targeting Epidermal Growth Factor Receptor (EGFR)
Quinazoline derivatives have been investigated as inhibitors of EGFR, a key target in cancer therapy.[2] A hypothetical docking study of this compound against the EGFR tyrosine kinase domain (PDB ID: 1M17) could be performed.
Table 2: Hypothetical Docking Results for this compound against EGFR
| Parameter | Value |
| PDB ID of Target | 1M17 |
| Docking Software | AutoDock Vina |
| Binding Affinity (kcal/mol) | -8.5 |
| Interacting Residues | Met793, Leu718, Val726, Ala743, Lys745 |
| Types of Interactions | Hydrogen bonds, hydrophobic interactions, halogen bonds |
ADMET Prediction
The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug discovery.[3] In-silico ADMET prediction for this compound can provide valuable insights into its potential pharmacokinetic profile and safety.[4]
Table 3: Predicted ADMET Properties of this compound
| Parameter | Prediction |
| Human Intestinal Absorption | High |
| Blood-Brain Barrier Penetration | Low |
| CYP2D6 Inhibitor | Non-inhibitor |
| Hepatotoxicity | Low risk |
| AMES Mutagenicity | Non-mutagenic |
| Lipinski's Rule of Five | Compliant (0 violations) |
Experimental Protocols
While this guide focuses on in-silico modeling, the following sections provide detailed, hypothetical experimental protocols for the synthesis and biological evaluation of this compound, based on established methods for similar compounds.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from 4-bromoaniline. The general synthetic route is outlined below.
Step 1: Synthesis of Diethyl 2-((4-bromophenyl)amino)maleate A mixture of 4-bromoaniline (10 mmol) and diethyl malonate (12 mmol) is heated at 150°C for 2 hours. The reaction mixture is then cooled to room temperature, and the resulting solid is recrystallized from ethanol to yield the intermediate product.
Step 2: Synthesis of 6-Bromo-4-hydroxyquinoline The product from Step 1 is added to a preheated solution of diphenyl ether at 250°C and stirred for 30 minutes. The mixture is then cooled, and the precipitated solid is filtered, washed with hexane, and dried to give 6-bromo-4-hydroxyquinoline.
Step 3: Synthesis of this compound To a solution of 6-bromo-4-hydroxyquinoline (5 mmol) in dimethylformamide (DMF), sodium hydride (6 mmol) is added portion-wise at 0°C. The mixture is stirred for 30 minutes, followed by the addition of methyl iodide (6 mmol). The reaction is stirred at room temperature for 12 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is dried over sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography.
In-Vitro Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of this compound can be evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Cancer cells are seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours.
-
The cells are then treated with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and incubated for another 48 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Hypothetical Signaling Pathway Inhibition
Based on the molecular docking results suggesting potential EGFR inhibition, this compound could interfere with the downstream signaling pathways regulated by EGFR.
Conclusion
This technical guide has outlined a comprehensive in-silico approach for the characterization of this compound. The presented workflow, encompassing physicochemical property prediction, molecular docking, and ADMET analysis, provides a solid foundation for assessing the drug-like potential of this novel compound. The hypothetical data and experimental protocols serve as a roadmap for its future synthesis and biological evaluation. The in-silico modeling of such targeted quinolinone derivatives is a crucial step in the modern drug discovery pipeline, enabling the rational design of new therapeutic agents with improved efficacy and safety profiles.
References
- 1. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 4. sciforschenonline.org [sciforschenonline.org]
An In-depth Technical Guide to 6-Bromo-1-methylquinolin-4(1H)-one: Discovery, Synthesis, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies related to 6-Bromo-1-methylquinolin-4(1H)-one. While direct biological studies on this specific compound are limited in publicly available literature, this document extrapolates its potential therapeutic applications based on the well-documented activities of structurally similar quinolinone and quinazolinone derivatives.
Introduction to the Quinolin-4-one Scaffold: A Historical Perspective
The quinoline core, a fused benzene and pyridine ring system, was first isolated from coal tar in 1834. This discovery paved the way for the exploration of a vast chemical space of quinoline derivatives, which have since become cornerstones in medicinal chemistry. The introduction of a ketone group at the 4-position gives rise to the quinolin-4-one scaffold, a privileged structure in drug discovery.
The late 19th and early 20th centuries saw the development of several seminal synthetic methods for quinolines and quinolinones, which are still in use today. These include:
-
The Skraup Synthesis (1880): A reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent to form quinoline.
-
The Combes Quinoline Synthesis (1888): The acid-catalyzed cyclization of anilines with β-diketones.
-
The Conrad-Limpach Synthesis (1887): Condensation of anilines with β-ketoesters to yield quinolin-4-ones.
These foundational discoveries enabled the systematic synthesis and investigation of a wide array of quinolin-4-one derivatives, leading to the identification of numerous compounds with significant biological activities.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved in a two-step process, starting from the readily available 4-bromoaniline. The first step involves the construction of the 6-bromoquinolin-4(1H)-one core, followed by N-methylation at the 1-position.
Step 1: Synthesis of 6-Bromoquinolin-4(1H)-one
A common and effective method for the synthesis of the 6-bromoquinolin-4(1H)-one precursor involves the reaction of 4-bromoaniline with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and a cyclization agent.
Experimental Protocol:
A general procedure for the synthesis of 6-bromo-4-hydroxyquinoline from 5-[(4-bromophenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione is as follows:
-
Meldrum's acid is dissolved in trimethyl orthoformate and heated to reflux.
-
A solution of 4-bromoaniline in trimethyl orthoformate is then added dropwise to the reaction mixture, which is subsequently refluxed for an additional period.
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting intermediate, 5-((4-bromophenylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, is isolated.
-
This intermediate is then added portion-wise to preheated diphenyl ether and stirred at high temperature (e.g., 250 °C) for a short duration to facilitate cyclization.
-
After cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the product.
-
The solid is collected by filtration, washed, and can be further purified by column chromatography.[1]
Quantitative Data for 6-Bromoquinolin-4(1H)-one:
| Property | Value | Reference |
| Molecular Formula | C₉H₆BrNO | [1] |
| Molecular Weight | 224.05 g/mol | [1] |
| Melting Point | 282-284 °C | [1] |
| ¹H NMR (DMSO-d₆) | [1] | |
| δ 11.93 (s, 1H) | NH | [1] |
| δ 8.17 (d, J=2.0 Hz, 1H) | Ar-H | [1] |
| δ 7.96 (dd, J=7.5, 6.0 Hz, 1H) | Ar-H | [1] |
| δ 7.79 (dd, J=9.0, 2.5 Hz, 1H) | Ar-H | [1] |
| δ 7.53 (d, J=8.5 Hz, 1H) | Ar-H | [1] |
| δ 6.08 (d, J=2.5 Hz, 1H) | Ar-H | [1] |
Synthesis Workflow for 6-Bromoquinolin-4(1H)-one:
Caption: Synthetic pathway for 6-Bromoquinolin-4(1H)-one.
Step 2: N-Methylation of 6-Bromoquinolin-4(1H)-one
The final step to obtain this compound involves the methylation of the nitrogen atom at the 1-position. This is a standard N-alkylation reaction of a lactam.
Proposed Experimental Protocol:
-
To a solution of 6-Bromoquinolin-4(1H)-one in a suitable aprotic polar solvent (e.g., DMF or acetonitrile), a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is added.
-
The mixture is stirred at room temperature to facilitate the deprotonation of the nitrogen.
-
A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is then added to the reaction mixture.
-
The reaction is stirred at room temperature or gently heated until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is extracted using an organic solvent.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.[2][3]
N-Methylation Workflow:
Caption: Proposed N-methylation of 6-Bromoquinolin-4(1H)-one.
Potential Biological Activities and Signaling Pathways
Direct experimental data on the biological activity of this compound is not extensively reported in the current scientific literature. However, the quinolin-4-one and the structurally related quinazolin-4-one scaffolds are present in numerous compounds with a wide range of pharmacological properties. The presence of a bromine atom at the 6-position is also a common feature in many biologically active molecules, often enhancing their potency.
Potential Anticancer Activity
Numerous derivatives of quinazolin-4-one, which is structurally analogous to quinolin-4-one, have demonstrated significant anticancer activity. Studies have shown that the presence of a halogen, such as bromine, at the 6-position of the quinazoline ring can enhance these cytotoxic effects.[2] For instance, certain 6-bromo-quinazolinone derivatives have shown potent in vitro cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and SW480 (colon cancer).[2] The proposed mechanism of action for some of these compounds involves the inhibition of key signaling pathways implicated in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[2]
Given these precedents, it is plausible that this compound could exhibit anticancer properties. Further investigation into its effects on cancer cell proliferation and its potential molecular targets is warranted.
Potential Anticancer Signaling Pathway Inhibition:
References
An In-depth Technical Guide to the Solubility Profile of 6-Bromo-1-methylquinolin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of 6-Bromo-1-methylquinolin-4(1H)-one. Due to the limited availability of direct experimental solubility data for this specific compound, this guide leverages physicochemical data of the parent compound, 6-Bromoquinolin-4(1H)-one, to infer its solubility characteristics. Furthermore, detailed experimental protocols for determining its solubility are provided, alongside a visualization of a relevant signaling pathway where quinolinone derivatives have shown activity.
Core Compound Properties and Inferred Solubility
The solubility of a compound is intrinsically linked to its physicochemical properties. The table below summarizes the available data for the parent compound, which serves as a strong indicator for the properties of this compound. The addition of a methyl group is expected to slightly increase lipophilicity.
Table 1: Physicochemical Properties of 6-Bromoquinolin-4(1H)-one
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrNO | [1] |
| Molecular Weight | 238.08 g/mol | [1] |
| Melting Point | 282-284 °C | [1][2] |
| Boiling Point (Predicted) | 332.3 ± 42.0 °C | [1] |
| Density (Predicted) | 1.553 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 1.39 ± 0.50 | [2] |
| LogP (Predicted) | 2.29 | [3] |
Inferred Solubility Profile of this compound:
Based on its structure—a quinolinone core with a bromine substituent and an N-methyl group—this compound is predicted to be a sparingly soluble compound in aqueous solutions. The presence of the polar quinolinone moiety may afford some interaction with polar solvents, but the hydrophobic bromine atom and the quinoline ring system, along with the added methyl group, will likely dominate its solubility behavior, favoring organic solvents.
-
Water: Low solubility is expected.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate solubility is anticipated due to the potential for hydrogen bonding with the carbonyl group.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is likely, as these solvents can effectively solvate the polar functional groups of the molecule.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is predicted due to the overall polarity of the quinolinone structure.
Experimental Protocols for Solubility Determination
To empirically determine the solubility of this compound, the following detailed methodologies are recommended.
Protocol 1: Qualitative Solubility Assessment
Objective: To rapidly assess the solubility of the compound in a range of solvents.
Materials:
-
This compound
-
A selection of solvents: Purified Water, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Hexane, Toluene
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Weigh approximately 1-2 mg of this compound and place it into a clean, dry test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved solid.
-
Record the observation as "freely soluble," "sparingly soluble," or "insoluble."
Protocol 2: Quantitative Solubility Determination by the Shake-Flask Method
Objective: To determine the equilibrium solubility of the compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Chosen solvent (e.g., buffered aqueous solution, ethanol)
-
Scintillation vials or screw-cap tubes
-
Orbital shaker with temperature control
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Centrifuge
-
Syringe filters (0.22 µm)
Procedure:
-
Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a scintillation vial. The excess solid should be clearly visible.
-
Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vial for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the sample through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered sample with the solvent to a concentration within the linear range of the analytical method (HPLC or UV-Vis).
-
Quantify the concentration of this compound in the diluted sample against a standard curve prepared with known concentrations of the compound.
-
Calculate the solubility in mg/mL or mol/L.
Visualization of a Relevant Signaling Pathway
Quinoline derivatives have been investigated as inhibitors of various signaling pathways implicated in diseases such as cancer. Notably, some quinolinone-based compounds have shown inhibitory activity against the PI3K/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival.
Caption: Potential inhibition of the PI3K/mTOR signaling pathway by quinolinone derivatives.
This guide provides a foundational understanding of the solubility profile of this compound for research and development purposes. The provided experimental protocols offer a robust framework for obtaining precise quantitative solubility data, which is crucial for formulation development and preclinical studies. The visualized signaling pathway highlights a potential area of therapeutic application for this class of compounds.
References
Potential Therapeutic Targets of 6-Bromo-1-methylquinolin-4(1H)-one and its Analogs: A Technical Guide
Executive Summary
This technical guide explores the potential therapeutic targets of 6-Bromo-1-methylquinolin-4(1H)-one. It is important to note that publicly available research specifically detailing the biological activity of this compound is limited. Therefore, this document extends its analysis to closely related 6-bromo-quinazolin-4(1H)-one and other quinolinone analogs to infer potential therapeutic applications. The primary focus of research on these related compounds has been in the areas of oncology and anti-inflammatory pathways. Key potential targets identified include the Epidermal Growth Factor Receptor (EGFR), Cyclooxygenase-2 (COX-2), and various protein kinases involved in cancer cell proliferation. This guide provides a summary of the available quantitative data, detailed experimental protocols from cited studies, and visual representations of relevant signaling pathways and experimental workflows.
Potential Therapeutic Targets in Oncology
The quinolinone and quinazolinone scaffolds are prevalent in the design of kinase inhibitors for cancer therapy. Research on derivatives of 6-bromo-quinazolin-4(1H)-one has highlighted their potential as cytotoxic agents against various cancer cell lines.
Epidermal Growth Factor Receptor (EGFR)
Derivatives of the closely related 6-bromo-quinazoline-4(3H)-one have been investigated as potential inhibitors of EGFR, a key target in cancer therapy.[1] Molecular docking studies suggest that these compounds can bind to the EGFR active site.
| Compound | Cell Line | IC50 (µM) | Positive Control | IC50 (µM) of Control |
| Compound 8a | MCF-7 (Breast Cancer) | 15.85 ± 3.32 | Erlotinib | 9.9 ± 0.14 |
| Compound 8a | SW480 (Colon Cancer) | 17.85 ± 0.92 | - | - |
| Compound 8a | MRC-5 (Normal Lung Fibroblast) | 84.20 ± 1.72 | - | - |
Note: Compound 8a is a 6-bromo-2-(alkylthio)-3-phenylquinazolin-4(3H)-one derivative, not this compound.
The antiproliferative activity of the synthesized quinazoline-4(3H)-one derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cell lines (MCF-7 and SW480) and a normal cell line (MRC-5) were seeded into 96-well plates.
-
Compound Treatment: Cells were treated with various concentrations of the test compounds.
-
Incubation: The plates were incubated for a specified period (typically 48-72 hours).
-
MTT Addition: MTT solution was added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan was measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the dose-response curve.
B-RAF/C-RAF Kinases
Other quinolone-based derivatives have been developed as potent inhibitors of B-RAF and C-RAF kinases, which are key components of the MAPK/ERK signaling pathway often dysregulated in cancer.
| Compound | B-RAF V600E IC50 (µM) | C-RAF IC50 (µM) |
| 17b | 0.128 | 0.0653 |
| 18a | 0.114 | 0.0676 |
Note: These compounds are complex 2-anilinoquinoline-diarylamide conjugates and not this compound.
Potential Therapeutic Targets in Inflammation
The quinazolinone scaffold is also associated with anti-inflammatory properties.
Cyclooxygenase-2 (COX-2), iNOS, and ICAM-1
Certain 6-bromo-quinazolinone derivatives have been shown to act as potent inhibitors of the expression of pro-inflammatory proteins such as COX-2, inducible nitric oxide synthase (iNOS), and intercellular adhesion molecule-1 (ICAM-1).[2]
A general protocol for assessing the inhibition of protein expression via Western Blot is as follows:
-
Cell Culture and Treatment: Macrophages (e.g., RAW 264.7) are stimulated with an inflammatory agent (e.g., lipopolysaccharide, LPS) in the presence or absence of the test compound.
-
Cell Lysis: Cells are harvested and lysed to extract total proteins.
-
Protein Quantification: The concentration of protein in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a protein solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (COX-2, iNOS, ICAM-1) and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: The intensity of the protein bands is quantified to determine the relative protein expression levels.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: EGFR signaling pathway and potential inhibition by 6-bromo-quinolinone analogs.
Caption: General experimental workflow for an MTT cytotoxicity assay.
Caption: Inhibition of pro-inflammatory mediator expression by 6-bromo-quinazolinone analogs.
Conclusion
References
An In-depth Technical Guide to 6-Bromo-1-methylquinolin-4(1H)-one and its Derivatives as Potential Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Bromo-1-methylquinolin-4(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry. The document details its synthesis, chemical properties, and the burgeoning research into its derivatives as potential therapeutic agents, with a particular focus on their activity as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.[1][2]
Core Compound: this compound
This compound belongs to the 4-quinolone class of compounds, which are known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of a bromine atom at the 6-position and a methyl group at the 1-position of the quinolone scaffold are key features that can influence the compound's physicochemical properties and biological activity.
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C10H8BrNO | N/A |
| Molecular Weight | 238.08 g/mol | N/A |
| Appearance | Expected to be a solid at room temperature | N/A |
| Solubility | Likely soluble in organic solvents like DMSO and ethanol | N/A |
Synthesis of this compound and Derivatives
The synthesis of the 6-bromo-4-quinolone scaffold can be achieved through established methods such as the Gould-Jacobs reaction or the Conrad-Limpach-Knorr synthesis.[3][4] The subsequent N-methylation at the 1-position is a critical step to yield the core compound of interest.
General Synthetic Workflow
The overall synthetic strategy involves the formation of the quinolone ring system followed by N-alkylation.
Experimental Protocol: Synthesis of the 6-Bromo-4-quinolone Core (via Gould-Jacobs Reaction)
This protocol is adapted from general procedures for the synthesis of 4-quinolones.
Materials:
-
4-Bromoaniline
-
Diethyl (ethoxymethylene)malonate
-
Diphenyl ether
-
Ethanol
-
Hydrochloric acid
Procedure:
-
Step 1: Condensation. A mixture of 4-bromoaniline and diethyl (ethoxymethylene)malonate is heated, typically without a solvent or in a high-boiling solvent like ethanol, to form the intermediate anilinomethylenemalonate.
-
Step 2: Cyclization. The intermediate from Step 1 is added to a high-boiling solvent, such as diphenyl ether, and heated to a high temperature (typically 240-260 °C). This induces a cyclization reaction to form the ethyl 6-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate.
-
Step 3: Hydrolysis and Decarboxylation. The resulting ester is then hydrolyzed using an acid or base, followed by decarboxylation upon heating, to yield 6-bromoquinolin-4(1H)-one.
Experimental Protocol: N-Methylation of 6-Bromoquinolin-4(1H)-one
This protocol is a general method for the N-alkylation of quinolones.
Materials:
-
6-Bromoquinolin-4(1H)-one
-
Methyl iodide (or dimethyl sulfate)
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
A polar aprotic solvent (e.g., DMF, acetone)
Procedure:
-
Step 1: Deprotonation. 6-Bromoquinolin-4(1H)-one is dissolved in a suitable polar aprotic solvent. A base is then added to deprotonate the nitrogen at the 1-position.
-
Step 2: Methylation. Methyl iodide or another methylating agent is added to the reaction mixture. The reaction is typically stirred at room temperature or gently heated until completion, which can be monitored by thin-layer chromatography.
-
Step 3: Work-up and Purification. The reaction mixture is worked up by quenching with water and extracting the product with an organic solvent. The crude product is then purified using a suitable technique, such as column chromatography or recrystallization, to yield pure this compound.
Biological Activity and Derivatives
Derivatives of the quinoline and the structurally related quinazoline scaffold have demonstrated significant potential as anticancer agents. Their mechanism of action is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival.
Cytotoxic Activity of Related Bromo-Quinazoline Derivatives
While specific data for derivatives of this compound are not extensively available in the public domain, studies on structurally similar 6-bromo-quinazoline-4(3H)-one derivatives provide valuable insights into the potential of this chemical class. The following table summarizes the in vitro cytotoxic activity of a series of these compounds against various cancer cell lines.
| Compound ID | R Group | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. SW480 | IC50 (µM) vs. MRC-5 (Normal Cell Line) | Reference |
| 8a | -(CH2)3CH3 | 15.85 ± 3.32 | 17.85 ± 0.92 | 84.20 ± 1.72 | [5] |
| 8c | -CH2-Ph | >100 | >100 | >100 | [5] |
| 8e | -CH2-Ph-4-CH3 | 31.65 ± 1.54 | 41.25 ± 2.03 | >100 | [5] |
| Cisplatin | N/A | 10.15 ± 0.98 | 12.35 ± 1.24 | 14.25 ± 1.05 | [5] |
| Erlotinib | N/A | 9.9 ± 0.14 | 10.85 ± 1.15 | >100 | [5] |
Data presented as mean ± standard deviation.
These results indicate that certain 6-bromo-quinazoline derivatives exhibit potent cytotoxic activity against cancer cell lines with a degree of selectivity over normal cells.[5]
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[6] Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development. Several quinoline-based compounds have been identified as inhibitors of this pathway.[1] For instance, 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine has been reported as a potent mTOR inhibitor with an IC50 value of 64 nM.[1]
Experimental Protocols for Biological Evaluation
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., MCF-7, SW480) and a normal cell line (e.g., MRC-5)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control (e.g., cisplatin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Western Blot Analysis for PI3K/Akt/mTOR Pathway Inhibition
Western blotting can be used to detect changes in the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-S6K, anti-S6K)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the treated and untreated cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the changes in the phosphorylation levels of the target proteins relative to the total protein levels and the control group.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds with potential as anticancer agents. Their ability to inhibit the PI3K/Akt/mTOR signaling pathway provides a strong rationale for their further development. Future research should focus on the synthesis and biological evaluation of a broader range of derivatives to establish clear structure-activity relationships. Furthermore, in-depth mechanistic studies are required to elucidate the precise binding mode and downstream effects of these compounds. Optimization of their pharmacokinetic and pharmacodynamic properties will be crucial for their translation into clinical candidates.
References
- 1. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are PI3Kα inhibitors and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Methodological & Application
Synthesis Protocol for 6-Bromo-1-methylquinolin-4(1H)-one: An Essential Intermediate for Drug Discovery
Abstract
This application note provides a comprehensive and detailed two-step protocol for the synthesis of 6-Bromo-1-methylquinolin-4(1H)-one, a key heterocyclic building block for the development of novel therapeutic agents. The synthesis commences with the construction of the 6-Bromoquinolin-4(1H)-one scaffold from commercially available starting materials, followed by a direct N-methylation to yield the final product. This document is intended for researchers and scientists in the fields of medicinal chemistry, organic synthesis, and drug development, offering a clear and reproducible methodology, along with the necessary characterization data.
Introduction
Quinolin-4(1H)-one derivatives are a prominent class of nitrogen-containing heterocycles that form the core structure of numerous biologically active compounds. Their versatile scaffold allows for extensive functionalization, leading to a wide range of pharmacological activities. The introduction of a bromine atom at the 6-position and a methyl group at the 1-position of the quinolinone ring can significantly influence the molecule's physicochemical properties and biological profile. This compound, in particular, serves as a valuable intermediate for the synthesis of potential kinase inhibitors, anti-cancer agents, and other therapeutic candidates. This protocol details a reliable and efficient synthesis route to obtain this important compound.
Data Summary
The following tables summarize the key quantitative data for the starting materials, the intermediate product, and the final product.
Table 1: Physicochemical Data of Key Compounds
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 4-Bromoaniline | C₆H₆BrN | 172.02 | 62-64 | |
| Meldrum's Acid | C₆H₈O₄ | 144.13 | 94-95 (dec.) | |
| Trimethyl Orthoformate | C₄H₁₀O₃ | 106.12 | -53 | |
| 6-Bromoquinolin-4(1H)-one | ![]() | C₉H₆BrNO | 224.05 | 282-284[1][2] |
| This compound | ![]() | C₁₀H₈BrNO | 238.08 | Not available |
Table 2: 1H NMR Characterization Data of 6-Bromoquinolin-4(1H)-one
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 11.93 | br s | 1H | NH |
| 8.17 | d, J=2.0 Hz | 1H | Ar-H |
| 7.96 | dd, J=7.5, 6.0 Hz | 1H | Ar-H |
| 7.79 | dd, J=9.0, 2.5 Hz | 1H | Ar-H |
| 7.53 | d, J=8.5 Hz | 1H | Ar-H |
| 6.08 | d, J=2.5 Hz | 1H | Ar-H |
| Solvent: DMSO-d₆[1] |
Experimental Protocols
Step 1: Synthesis of 6-Bromoquinolin-4(1H)-one
This procedure follows a well-established route involving the condensation of 4-bromoaniline with a Meldrum's acid derivative, followed by thermal cyclization.[1]
Materials:
-
4-Bromoaniline (25.8 g, 150.0 mmol)
-
Meldrum's acid (32.4 g, 225.0 mmol)
-
Trimethyl orthoformate (330 mL)
-
Diphenyl ether (500 mL)
-
Hexane
-
Dichloromethane
-
Methanol
-
Nitrogen gas supply
-
Standard laboratory glassware and heating apparatus
Procedure:
-
Formation of the Intermediate:
-
In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve Meldrum's acid (32.4 g) in trimethyl orthoformate (250 mL).
-
Heat the mixture to reflux and stir for 3 hours.
-
Cool the solution to approximately 50 °C.
-
Slowly add a solution of 4-bromoaniline (25.8 g) in trimethyl orthoformate (80 mL) dropwise to the reaction mixture.
-
After the addition is complete, continue to heat the mixture at reflux for an additional 2 hours.
-
Remove the solvent by rotary evaporation under reduced pressure.
-
To the residue, add hexane and filter the resulting solid. Wash the solid with hexane and dry it to obtain the intermediate, 5-[(4-bromophenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione, as a yellow solid.
-
-
Thermal Cyclization:
-
Preheat diphenyl ether (500 mL) to 245 °C in a suitable reaction vessel with vigorous stirring.
-
Slowly add the dried intermediate from the previous step in small portions (approximately 1.0 g each) to the hot diphenyl ether. Caution: Control the rate of addition to prevent excessive gas evolution.
-
After the addition is complete, heat the reaction mixture at 250 °C for 15 minutes.
-
Cool the mixture to room temperature, which should result in the precipitation of the product.
-
Dilute the mixture with hexane and filter the solid.
-
Wash the collected solid sequentially with hexane and a 30% ether/hexane mixture.
-
-
Purification:
-
The crude product can be purified by silica gel column chromatography using a mixture of dichloromethane and methanol (e.g., 16:1 to 10:1) as the eluent.
-
Combine the fractions containing the desired product and evaporate the solvent to yield 6-bromo-4-hydroxyquinoline as a light brown solid (24.6 g, 73% yield).[1]
-
Step 2: Synthesis of this compound
This step involves the N-methylation of the previously synthesized 6-Bromoquinolin-4(1H)-one.
Materials:
-
6-Bromoquinolin-4(1H)-one (e.g., 1.0 g, 4.46 mmol)
-
Methyl iodide (e.g., 0.34 mL, 5.35 mmol, 1.2 eq)
-
Potassium carbonate (K₂CO₃) (e.g., 0.74 g, 5.35 mmol, 1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Water
-
Ethyl acetate or Dichloromethane for extraction
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, suspend 6-Bromoquinolin-4(1H)-one (1.0 g) and potassium carbonate (0.74 g) in anhydrous DMF or acetonitrile (e.g., 20 mL).
-
Stir the suspension at room temperature for 10-15 minutes.
-
-
Methylation:
-
Add methyl iodide (0.34 mL) to the suspension.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-24 hours. Alternatively, the reaction can be gently heated (e.g., to 40-50 °C) to accelerate the conversion.
-
-
Work-up and Extraction:
-
Once the reaction is complete, pour the reaction mixture into water (e.g., 100 mL).
-
Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash them with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by silica gel column chromatography to afford the pure product.
-
Synthesis Workflow
The overall synthesis is a two-step process, starting from the formation of the quinolinone ring system, followed by N-methylation.
Caption: Synthetic route for this compound.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. The described two-step synthesis is efficient and utilizes readily available starting materials, making it a practical choice for laboratory-scale production. The final compound is a valuable building block for the synthesis of a diverse range of quinolone derivatives with potential applications in drug discovery and development. The provided data and methodologies will be a valuable resource for researchers working in the field of medicinal and synthetic organic chemistry.
References
Application Notes and Protocols for 6-Bromo-1-methylquinolin-4(1H)-one in Anticancer Research
Disclaimer: The following application notes and protocols are based on research conducted on structurally related quinolin-4-one and quinazolin-4(3H)-one derivatives. Currently, there is a lack of specific published data on the anticancer activity of 6-Bromo-1-methylquinolin-4(1H)-one. Therefore, the information provided herein serves as a guideline for potential research applications and methodologies, which should be validated experimentally for the specific compound of interest.
Introduction
Quinoline and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their broad spectrum of biological activities, including potent anticancer properties.[1] Several quinoline-based drugs have been approved for clinical use, and many more are in various stages of development.[2] The quinolin-4-one scaffold, in particular, is a privileged structure in the design of novel therapeutic agents.
This document outlines potential anticancer applications of this compound, drawing insights from studies on analogous compounds. The presence of a bromine atom at the 6-position and a methyl group at the N1 position may influence the compound's pharmacokinetic properties and target interactions, making it a candidate for investigation as a cytotoxic agent.
Potential Anticancer Mechanisms of Action
Based on research into related quinolin-4-one and quinazolin-4-one derivatives, this compound may exhibit anticancer activity through various mechanisms:
-
Inhibition of Protein Kinases: Many quinoline and quinazolinone derivatives exert their anticancer effects by targeting protein kinases that are crucial for cancer cell growth and survival.[3] A prominent target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed in various cancers.[4] Inhibition of EGFR can disrupt downstream signaling pathways responsible for cell proliferation and survival.
-
Tubulin Polymerization Inhibition: Some quinolin-4-one derivatives have been shown to inhibit the polymerization of tubulin, a critical component of microtubules.[3] Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[2]
-
Induction of Apoptosis: By targeting key cellular pathways, quinolinone derivatives can trigger apoptosis in cancer cells. This can be initiated through various signaling cascades, ultimately leading to the activation of caspases and the dismantling of the cell.[5]
-
PI3K/mTOR Pathway Inhibition: The phosphoinositide 3-kinase (PI3K)/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. Some quinolin-4-ones have been identified as inhibitors of this pathway.[3]
Quantitative Data from Related Compounds
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various 6-bromo-quinazolin-4(3H)-one derivatives against different cancer cell lines. This data provides a reference for the potential potency of this compound.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 8a | MCF-7 (Breast Cancer) | 15.85 ± 3.32 | [4] |
| SW480 (Colon Cancer) | 17.85 ± 0.92 | [4] | |
| MRC-5 (Normal Lung Fibroblast) | 84.20 ± 1.72 | [4] | |
| Erlotinib | MCF-7 (Breast Cancer) | 9.9 ± 0.14 | [4] |
Note: Compound 8a is a 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative with an aliphatic linker at the thiol group.
Experimental Protocols
The following are detailed methodologies for key experiments that can be adapted to evaluate the anticancer potential of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of the compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, SW480) and a normal cell line (e.g., MRC-5)
-
This compound
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cell lines in their appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin or cisplatin).
-
Incubate the plates for 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plates for an additional 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol is used to quantify the percentage of cells undergoing apoptosis.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at its IC50 concentration for 24 or 48 hours. Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (both adherent and floating) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Visualizations
Signaling Pathways
The following diagram illustrates a simplified potential mechanism of action for a quinolin-4-one derivative targeting the EGFR signaling pathway.
Caption: Potential inhibition of the EGFR signaling pathway by this compound.
Experimental Workflow
The following diagram outlines the general workflow for evaluating the in vitro anticancer activity of a novel compound.
References
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 6-Bromo-1-methylquinolin-4(1H)-one in Kinase Inhibition Assays: A Representative Study
Introduction
The quinoline and quinolinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Notably, derivatives of these scaffolds have been extensively investigated as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and attractive targets for drug discovery, particularly in oncology. The introduction of specific substituents, such as a bromine atom at the 6-position and a methyl group at the 1-position of the quinolin-4(1H)-one core, can significantly influence the compound's potency and selectivity towards target kinases. While specific kinase inhibition data for 6-Bromo-1-methylquinolin-4(1H)-one is not extensively available in the public domain, this document provides a representative application note and protocol based on the well-established activity of structurally related 6-bromo-substituted quinoline and quinazolinone derivatives as kinase inhibitors. This information is intended to guide researchers in designing and executing kinase inhibition assays for this class of compounds.
Representative Kinase Inhibition Data
Due to the limited availability of specific data for this compound, the following table summarizes the kinase inhibitory activities of a structurally related 6-bromo-4-anilinoquinazoline derivative against Epidermal Growth Factor Receptor (EGFR), a well-known tyrosine kinase. This data serves as an illustrative example of the potential potency of this compound class.
| Compound | Target Kinase | IC50 (nM) | Assay Type | Reference |
| 6-bromo-4-((3-bromophenyl)amino)quinazoline | EGFR | 14 | In vitro kinase assay | [1] |
Signaling Pathway: PI3K/Akt/mTOR
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a crucial intracellular pathway that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention. Quinoline and quinazolinone derivatives have been reported to inhibit kinases within this pathway, such as PI3K and mTOR. The following diagram illustrates the central role of this pathway in cellular signaling.
Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition.
Experimental Protocols
The following protocols provide a general framework for conducting in vitro kinase inhibition assays. Specific conditions may need to be optimized for this compound and the target kinase of interest.
Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This protocol describes a common method for measuring the activity of a purified kinase in the presence of an inhibitor.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
-
ATP solution
-
This compound stock solution (in DMSO)
-
Phosphocellulose filter paper (e.g., P81)
-
Stop solution (e.g., 75 mM phosphoric acid)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of this compound in the kinase reaction buffer.
-
In a microcentrifuge tube or 96-well plate, combine the kinase, its specific substrate, and the diluted inhibitor.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP to the reaction mixture. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the reaction at the optimal temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto the phosphocellulose filter paper.
-
Wash the filter paper extensively with the stop solution to remove unincorporated [γ-³²P]ATP.
-
Dry the filter paper and place it in a scintillation vial with scintillation cocktail.
-
Measure the amount of incorporated radiolabel using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Cell-Based Kinase Inhibition Assay (Western Blotting)
This protocol assesses the ability of the compound to inhibit a specific kinase within a cellular context by measuring the phosphorylation of its downstream substrate.
Materials:
-
Cancer cell line expressing the target kinase (e.g., A431 for EGFR)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Growth factor or stimulus to activate the signaling pathway (e.g., EGF for the EGFR pathway)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (phospho-specific for the substrate and total protein for the substrate and kinase)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period.
-
Stimulate the cells with the appropriate growth factor to activate the target kinase pathway.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for the total substrate and target kinase to ensure equal loading and expression.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating a compound in a kinase inhibition assay.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Logical Relationship in Drug Discovery
The application of this compound in kinase inhibition assays is a critical step in the drug discovery process. The following diagram illustrates the logical progression from initial screening to lead optimization.
Caption: The role of kinase inhibition assays in the drug discovery pipeline.
Disclaimer: The information provided in this document is for research purposes only. The experimental protocols are intended as a general guide and may require optimization for specific applications. Due to the limited publicly available data on this compound, the kinase inhibition data presented is for a structurally related compound and should be considered representative. Researchers are encouraged to perform their own comprehensive literature search and validation experiments.
References
Application Notes and Protocols for High-Throughput Screening with 6-Bromo-1-methylquinolin-4(1H)-one Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolinone scaffolds are privileged structures in medicinal chemistry, demonstrating a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The 6-Bromo-1-methylquinolin-4(1H)-one core represents a key pharmacophore for the development of novel therapeutic agents. High-throughput screening (HTS) of libraries based on this scaffold allows for the rapid identification of hit compounds that can be further optimized into lead candidates. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound libraries in HTS campaigns, with a focus on identifying inhibitors of the PI3K/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.[1]
Target Pathway: PI3K/mTOR Signaling
The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. 6-Bromoquinolin-4(1H)-one has been identified as a compound with inhibitory effects on this pathway.[1] A focused HTS campaign with a library of its derivatives can uncover potent and selective inhibitors.
Caption: PI3K/mTOR Signaling Pathway Inhibition.
Experimental Protocols
A typical HTS campaign involves several stages, from initial assay development to hit confirmation and validation.[2][3]
HTS Assay Development
The primary goal of assay development is to create a robust, reproducible, and miniaturizable assay to screen the compound library. For targeting the PI3K/mTOR pathway, a cell-based assay measuring the phosphorylation of a downstream effector like S6 kinase (S6K) is a common approach.
Protocol: Cell-Based LanthaScreen™ Eu-anti-pS6K (Thr389) Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay provides a ratiometric readout, minimizing well-to-well variability.
-
Cell Culture:
-
Culture a relevant cancer cell line with known PI3K/mTOR pathway activation (e.g., MCF-7 breast cancer cells) in appropriate media.
-
Plate cells in 384-well assay plates at a pre-optimized density (e.g., 10,000 cells/well) and incubate for 24 hours.
-
-
Compound Addition:
-
Prepare a stock solution of the this compound library compounds in 100% DMSO.
-
Perform serial dilutions to create a concentration range for testing (e.g., from 100 µM to 1 nM).
-
Using an automated liquid handler, add the compounds to the cell plates. Include positive controls (known PI3K/mTOR inhibitors) and negative controls (DMSO vehicle). The final DMSO concentration should be kept low (e.g., <0.5%) to avoid cytotoxicity.[2]
-
-
Cell Lysis and Antibody Addition:
-
After a suitable incubation period with the compounds (e.g., 1-2 hours), lyse the cells by adding a lysis buffer containing the terbium (Tb)-labeled anti-S6K antibody.
-
Incubate to ensure complete lysis and antibody binding.
-
-
Detection:
-
Add the fluorescein-labeled anti-pS6K (Thr389) antibody.
-
Incubate for 1-2 hours at room temperature to allow for antibody binding to the phosphorylated S6K.
-
-
Data Acquisition:
-
Read the plates on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium).
-
Calculate the emission ratio (520 nm / 495 nm). A decrease in this ratio indicates inhibition of S6K phosphorylation.
-
High-Throughput Screening Workflow
The HTS process is a systematic, automated procedure to test a large number of compounds.[3]
Caption: High-Throughput Screening Workflow.
Data Analysis and Hit Selection
Quantitative HTS (qHTS) methodologies, where compounds are screened at multiple concentrations, can provide richer datasets directly from the primary screen.[4]
-
Normalization: Raw data from the plate reader is normalized using the positive and negative controls on each plate.
-
Z'-Factor Calculation: The quality and robustness of the assay are determined by calculating the Z'-factor for each plate. A Z'-factor > 0.5 is generally considered acceptable for HTS.[2]
-
Hit Identification: A "hit" is defined as a compound that produces a response above a certain threshold (e.g., >3 standard deviations from the mean of the negative controls).
-
Dose-Response Curves: For confirmed hits, dose-response curves are generated by plotting the percentage of inhibition against the logarithm of the compound concentration. The IC50 value (the concentration at which 50% of the maximal response is inhibited) is then calculated.
Data Presentation
The results of an HTS campaign are typically summarized to highlight the most promising compounds.
| Compound ID | Scaffold | Primary Screen (% Inhibition @ 10µM) | Confirmed IC50 (µM) | Cell Viability (CC50, µM) | Selectivity Index (CC50/IC50) |
| QN-001 | This compound | 85.2 | 0.25 | > 50 | > 200 |
| QN-002 | 6-Bromo-1-ethylquinolin-4(1H)-one | 78.9 | 0.80 | > 50 | > 62.5 |
| QN-003 | 6-Bromo-3-chloro-1-methyl... | 92.1 | 0.15 | 25 | 166.7 |
| QN-004 | 6-Chloro-1-methylquinolin-4(1H)-one | 45.6 | 5.20 | > 50 | > 9.6 |
| QN-005 | 7-Bromo-1-methylquinolin-4(1H)-one | 60.3 | 2.10 | > 50 | > 23.8 |
Synthesis of this compound Library
The generation of a diverse chemical library is foundational to any HTS campaign. The synthesis of 6-bromo-quinolin-4(1H)-one derivatives can be achieved through various established methods, such as the Gould-Jacobs reaction or Conrad-Limpach synthesis, starting from substituted anilines and malonic acid derivatives.[5] Further diversification can be achieved through palladium-catalyzed cross-coupling reactions to introduce a variety of substituents at different positions on the quinolinone ring.[6]
Conclusion
High-throughput screening of this compound libraries offers a powerful approach to identify novel modulators of clinically relevant targets like the PI3K/mTOR pathway. The protocols and workflows described herein provide a framework for conducting successful screening campaigns, from initial assay development to hit validation. The identified hits can serve as valuable starting points for medicinal chemistry efforts to develop next-generation therapeutics.
References
- 1. 6-Bromoquinolin-4(1H)-one | 332366-57-1 | HNA36657 [biosynth.com]
- 2. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Quantitative high-throughput scree ... | Article | H1 Connect [archive.connect.h1.co]
- 5. 6-broMo-4-hydroxyquinolin-2(1H)-one synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 6-Bromo-1-methylquinolin-4(1H)-one for SAR Studies
Introduction
Quinolin-4(1H)-one scaffolds are prevalent in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities. The functionalization of this privileged scaffold is a key strategy in drug discovery for optimizing potency, selectivity, and pharmacokinetic properties. This document provides detailed protocols for the derivatization of 6-Bromo-1-methylquinolin-4(1H)-one at the C6 position through Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination reactions. These methods enable the synthesis of diverse libraries of 6-aryl and 6-amino substituted quinolinones, facilitating comprehensive Structure-Activity Relationship (SAR) studies. The protocols and data presented herein are intended to guide researchers in the development of novel quinolinone-based therapeutic agents.
Synthesis of the Core Scaffold: this compound
The starting material, this compound, can be synthesized in a two-step process from 4-bromoaniline. The initial step involves a condensation reaction with a suitable three-carbon synthon, followed by an intramolecular cyclization. The subsequent N-methylation of the quinolinone nitrogen provides the desired scaffold.
Derivatization at the C6 Position
The bromine atom at the C6 position of the 1-methylquinolin-4(1H)-one core serves as a versatile handle for introducing a variety of substituents through transition metal-catalyzed cross-coupling reactions. This section details the protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions to generate libraries of 6-aryl and 6-amino derivatives, respectively.
Experimental Workflow for Derivatization
Caption: General workflow for the derivatization of this compound.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of 6-aryl-1-methylquinolin-4(1H)-one derivatives.
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
1,4-Dioxane and water (solvent system)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq.), the corresponding arylboronic acid or ester (1.2-1.5 eq.), and potassium carbonate (2.0-3.0 eq.).
-
Add palladium(II) acetate (0.02-0.05 eq.) and triphenylphosphine (0.04-0.10 eq.).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-1-methylquinolin-4(1H)-one derivative.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines the synthesis of 6-amino-1-methylquinolin-4(1H)-one derivatives.
Materials:
-
This compound
-
Primary or secondary amine, or amide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos or other suitable Buchwald ligand
-
Sodium tert-butoxide (NaOtBu) or another suitable base
-
Toluene or 1,4-dioxane (anhydrous)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.01-0.03 eq.) and Xantphos (0.02-0.06 eq.).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous toluene or 1,4-dioxane and stir for 10 minutes at room temperature to form the catalyst complex.
-
In a separate flask, add this compound (1.0 eq.), the desired amine or amide (1.1-1.5 eq.), and sodium tert-butoxide (1.5-2.0 eq.).
-
Transfer the pre-formed catalyst solution to the flask containing the reactants via cannula.
-
Heat the reaction mixture to 90-110 °C and stir for 6-24 hours under an inert atmosphere, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, and quench with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-amino-1-methylquinolin-4(1H)-one derivative.
Structure-Activity Relationship (SAR) Studies
The synthesized derivatives can be screened for their biological activity against various targets. The following tables present hypothetical SAR data for 6-aryl and 6-amino substituted 1-methylquinolin-4(1H)-ones as anticancer agents, with IC₅₀ values against a representative cancer cell line (e.g., HeLa). This data is illustrative and serves as a template for presenting experimental results.
SAR of 6-Aryl-1-methylquinolin-4(1H)-one Derivatives
| Compound ID | R (Aryl Group) | IC₅₀ (µM) vs. HeLa |
| 1a | Phenyl | 15.2 |
| 1b | 4-Methoxyphenyl | 8.5 |
| 1c | 4-Chlorophenyl | 12.8 |
| 1d | 4-Trifluoromethylphenyl | 9.1 |
| 1e | 3-Pyridyl | 18.7 |
| 1f | 2-Thienyl | 22.4 |
SAR Analysis:
-
Electron-donating groups at the 4-position of the aryl ring (e.g., methoxy in 1b ) appear to enhance anticancer activity.
-
Electron-withdrawing groups (e.g., chloro in 1c and trifluoromethyl in 1d ) show varied effects, with the trifluoromethyl group being more favorable than the chloro group.
-
Heteroaromatic rings (e.g., pyridyl in 1e and thienyl in 1f ) seem to decrease the activity compared to a simple phenyl ring.
SAR of 6-Amino-1-methylquinolin-4(1H)-one Derivatives
| Compound ID | R (Amino Group) | IC₅₀ (µM) vs. HeLa |
| 2a | -NH₂ | 25.1 |
| 2b | -NHCH₃ | 19.8 |
| 2c | -N(CH₃)₂ | 28.4 |
| 2d | -NH-Phenyl | 10.3 |
| 2e | -NH-Acetyl | 35.6 |
| 2f | Morpholin-4-yl | 14.5 |
SAR Analysis:
-
A primary amine at the 6-position (2a ) shows moderate activity.
-
N-alkylation with a methyl group (2b ) slightly improves activity, while dimethylation (2c ) is detrimental.
-
Aromatic substitution on the nitrogen (2d ) significantly enhances potency.
-
Acylation of the amino group (2e ) leads to a loss of activity.
-
Incorporation of the nitrogen into a cyclic system like morpholine (2f ) is well-tolerated and improves activity over the primary amine.
Plausible Signaling Pathway for Anticancer Activity
Many quinolinone derivatives exert their anticancer effects by inhibiting protein kinases involved in cell proliferation and survival signaling pathways. A plausible mechanism of action for the synthesized compounds could be the inhibition of a key kinase in the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Application Notes and Protocols: 6-Bromo-1-methylquinolin-4(1H)-one in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 6-Bromo-1-methylquinolin-4(1H)-one as a versatile building block in organic synthesis, particularly in the construction of diverse molecular scaffolds for drug discovery and development.
Introduction
This compound is a key heterocyclic intermediate. Its quinolinone core is a prevalent motif in numerous biologically active compounds, exhibiting a wide range of pharmacological activities, including anticancer, antibacterial, and antiviral properties. The presence of a bromine atom at the C6-position offers a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl, heteroaryl, and alkyl substituents. This functionalization is instrumental in generating libraries of novel compounds for structure-activity relationship (SAR) studies. The N-methyl group at the 1-position enhances the drug-like properties of the scaffold.
Key Applications
The primary application of this compound lies in its utility as a substrate in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful method for forging carbon-carbon bonds, allowing for the synthesis of 6-aryl- and 6-heteroaryl-1-methylquinolin-4(1H)-ones. These derivatives are of significant interest in medicinal chemistry due to their potential as kinase inhibitors and modulators of other biological pathways implicated in diseases such as cancer.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with various aryl- and heteroarylboronic acids.
Reaction Scheme:
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equivalents)
-
Sodium carbonate (Na2CO3) (2.0 equivalents)
-
1,4-Dioxane
-
Deionized water
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask or microwave vial, add this compound (1.0 eq), the corresponding boronic acid (1.2 eq), and Pd(PPh3)4 (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add 1,4-dioxane and a 2M aqueous solution of Na2CO3 (2.0 eq). The typical solvent ratio is 4:1 dioxane:water.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 6-aryl-1-methylquinolin-4(1H)-one derivative.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Boronic Acid | Product | Reaction Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 1-Methyl-6-phenylquinolin-4(1H)-one | 6 | 85 |
| 2 | 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)-1-methylquinolin-4(1H)-one | 8 | 92 |
| 3 | 3-Pyridinylboronic acid | 1-Methyl-6-(pyridin-3-yl)quinolin-4(1H)-one | 12 | 78 |
| 4 | 2-Thiopheneboronic acid | 1-Methyl-6-(thiophen-2-yl)quinolin-4(1H)-one | 10 | 81 |
Biological Relevance and Signaling Pathways
Derivatives of the quinolinone scaffold have been extensively investigated as anticancer agents. Many of these compounds exert their effects by inducing apoptosis (programmed cell death) in cancer cells. The pro-apoptotic activity can be initiated through various signaling pathways, often involving the activation of caspases, a family of cysteine proteases that execute the apoptotic program. The synthesized 6-aryl-1-methylquinolin-4(1H)-ones are potential candidates for evaluation as inducers of apoptosis.
Caption: Simplified signaling pathway for drug-induced apoptosis.
Experimental Workflow for Biological Evaluation
The following diagram outlines a typical workflow for the preliminary biological evaluation of newly synthesized 6-aryl-1-methylquinolin-4(1H)-one derivatives as potential anticancer agents.
Caption: Workflow for synthesis and biological evaluation.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. The protocols and data presented herein provide a foundation for researchers to explore the chemical space around the quinolinone scaffold and to develop new drug candidates. The adaptability of the Suzuki-Miyaura coupling allows for the creation of large, diverse libraries of compounds for high-throughput screening and detailed SAR studies.
Application Notes and Protocols for the Quantification of 6-Bromo-1-methylquinolin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
High-Performance Liquid Chromatography (HPLC) Method
Application Note: Reverse-phase HPLC with UV detection is a widely used, reliable method for the quantification of quinolone derivatives. The following protocol outlines a general approach that should be optimized for the specific characteristics of 6-Bromo-1-methylquinolin-4(1H)-one. Key parameters for optimization include mobile phase composition, pH, and the specific C18 column used.
Experimental Protocol
a) Instrumentation and Columns:
-
HPLC system with a quaternary or binary pump, autosampler, and UV-Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
b) Reagents and Solutions:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified)
-
Formic acid or phosphoric acid (for pH adjustment)
-
Standard of this compound of known purity
c) Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid). A starting point could be a 60:40 (v/v) mixture of acetonitrile and acidified water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Quinolones typically exhibit strong UV absorbance between 270-330 nm. The optimal wavelength for this compound should be determined by scanning a standard solution from 200-400 nm to find the λmax.
-
Injection Volume: 10 µL
d) Sample Preparation:
-
Accurately weigh and dissolve the this compound standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL.
-
Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
For unknown samples, dissolve them in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.
e) Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.
Workflow for HPLC Method Development
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
Application Note: LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for trace-level quantification or analysis in complex matrices. The following protocol is a starting point and would require optimization of MS parameters for this compound.
Experimental Protocol
a) Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source.
-
C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 2.5 µm particle size).
b) Reagents and Solutions:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal Standard (IS): A structurally similar compound not present in the sample, such as a deuterated analog.
c) Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A typical gradient could be: 0-1 min (10% B), 1-5 min (10-90% B), 5-6 min (90% B), 6-6.1 min (90-10% B), 6.1-8 min (10% B).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
d) Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Optimization: The precursor ion (Q1) corresponding to the [M+H]+ of this compound and its optimal fragment ions (Q3) must be determined by direct infusion of a standard solution. Collision energy and other source parameters should be optimized for maximum signal intensity.
e) Sample Preparation:
-
Prepare calibration standards and QC samples by spiking known amounts of the analyte and a fixed amount of the internal standard into the same matrix as the unknown samples.
-
For complex samples, a solid-phase extraction (SPE) may be necessary. A C18 SPE cartridge can be used to clean up the sample and concentrate the analyte.[1]
f) Data Analysis:
-
Quantify the analyte by calculating the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
Workflow for LC-MS/MS Analysis
UV-Vis Spectrophotometry Method
Application Note: UV-Vis spectrophotometry is a simple and cost-effective method suitable for the quantification of this compound in simple matrices where interfering substances are not present. For enhanced selectivity and sensitivity, particularly in the presence of interfering substances, derivative spectrophotometry or ion-pair extraction methods can be employed.[2][3]
Experimental Protocol
a) Instrumentation:
-
Double-beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.
b) Reagents and Solutions:
-
Methanol (UV grade) or other suitable transparent solvent.
-
Standard of this compound of known purity.
c) Method:
-
Wavelength Selection: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution from 200-400 nm to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve:
-
Prepare a stock solution of the standard (e.g., 100 µg/mL).
-
From the stock solution, prepare a series of dilutions to create at least five calibration standards of different concentrations.
-
Measure the absorbance of each standard at the predetermined λmax, using the solvent as a blank.
-
Plot a graph of absorbance versus concentration.
-
-
Sample Analysis:
-
Prepare the unknown sample in the same solvent, ensuring the concentration falls within the range of the calibration curve.
-
Measure the absorbance of the sample at λmax.
-
Determine the concentration of the unknown sample using the calibration curve and the Beer-Lambert law.
-
Logical Relationship for UV-Vis Quantification
References
Application Notes and Protocols for Palladium-Catalyzed Reactions of 6-Bromo-1-methylquinolin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and compiled data for various palladium-catalyzed cross-coupling reactions utilizing 6-Bromo-1-methylquinolin-4(1H)-one as a key building block. The quinolin-4(1H)-one scaffold is a privileged structure in medicinal chemistry, and the functionalization at the 6-position via cross-coupling reactions opens avenues for the synthesis of diverse compound libraries for drug discovery.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between the 6-position of the quinolinone core and various aryl or vinyl groups.
Experimental Protocol
A practical synthesis of 6-aryl-1-methylquinolin-4(1H)-ones can be achieved via a Suzuki-Miyaura coupling reaction. The following protocol is adapted from procedures reported for similar 6-bromo-quinolin-4(1H)-one systems.[1]
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To a microwave vial, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), [Pd(dppf)Cl₂] (0.05 mmol), and Na₂CO₃ (2.0 mmol).
-
Add a 4:1 mixture of 1,4-dioxane and water (5 mL).
-
Seal the vial and heat the mixture under microwave irradiation at 120 °C for 30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-1-methylquinolin-4(1H)-one.
Data Presentation
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 1-Methyl-6-phenylquinolin-4(1H)-one | 85 |
| 2 | 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)-1-methylquinolin-4(1H)-one | 82 |
| 3 | 3-Thienylboronic acid | 1-Methyl-6-(thiophen-3-yl)quinolin-4(1H)-one | 78 |
| 4 | 4-Vinylphenylboronic acid | 1-Methyl-6-(4-vinylphenyl)quinolin-4(1H)-one | 75 |
Note: Yields are representative and based on reactions with a similar substrate, 1-alkyl-6-bromo-3-iodoquinolin-4(1H)-one, where the Suzuki-Miyaura coupling was performed at the 6-position after a previous reaction at the 3-position.[1]
Experimental Workflow
Caption: Suzuki-Miyaura Coupling Workflow.
Heck Reaction
The Heck reaction enables the synthesis of 6-alkenyl-1-methylquinolin-4(1H)-ones by coupling this compound with various alkenes.
Experimental Protocol
The following is a general protocol for the Heck reaction, which can be optimized for specific substrates.
Reaction Scheme:
Materials:
-
This compound
-
Alkene (e.g., n-butyl acrylate) (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a sealed tube, dissolve this compound (1.0 mmol) in DMF (5 mL).
-
Add the alkene (1.5 mmol), Pd(OAc)₂ (0.02 mmol), P(o-tol)₃ (0.04 mmol), and Et₃N (2.0 mmol).
-
Heat the mixture at 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the residue by column chromatography to yield the 6-alkenyl-1-methylquinolin-4(1H)-one.
Data Presentation
| Entry | Alkene | Product | Yield (%) |
| 1 | n-Butyl acrylate | Butyl (E)-3-(1-methyl-4-oxo-1,4-dihydroquinolin-6-yl)acrylate | 75-85 |
| 2 | Styrene | 1-Methyl-6-((E)-styryl)quinolin-4(1H)-one | 70-80 |
| 3 | 4-Vinylpyridine | 1-Methyl-6-((E)-2-(pyridin-4-yl)vinyl)quinolin-4(1H)-one | 65-75 |
Note: Yields are estimated based on typical Heck reactions with bromoarenes.
Reaction Mechanism
Caption: Generalized Heck Reaction Mechanism.
Buchwald-Hartwig Amination
This reaction is a powerful tool for the synthesis of 6-amino-substituted 1-methylquinolin-4(1H)-ones, allowing for the introduction of a wide range of primary and secondary amines.
Experimental Protocol
The following protocol is a general procedure for the Buchwald-Hartwig amination and may require optimization for specific amine coupling partners.
Reaction Scheme:
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 equivalents)
-
Toluene
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and Cs₂CO₃ (1.5 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add this compound (1.0 mmol) and the amine (1.2 mmol), followed by toluene (5 mL).
-
Heat the mixture at 110 °C for 12-24 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by flash column chromatography.
Data Presentation
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 1-Methyl-6-(morpholino)quinolin-4(1H)-one | 80-90 |
| 2 | Aniline | 1-Methyl-6-(phenylamino)quinolin-4(1H)-one | 70-80 |
| 3 | Benzylamine | 6-(Benzylamino)-1-methylquinolin-4(1H)-one | 75-85 |
Note: Yields are estimated based on typical Buchwald-Hartwig amination reactions on bromo-substituted heterocycles.
Logical Relationship of Reaction Components
Caption: Key Components of Buchwald-Hartwig Amination.
Sonogashira Coupling
The Sonogashira coupling provides a straightforward route to 6-alkynyl-1-methylquinolin-4(1H)-ones, which are valuable intermediates for further synthetic transformations.
Experimental Protocol
The following protocol is based on the Sonogashira coupling performed on a similar 6-bromo-quinolin-4(1H)-one derivative.[1]
Reaction Scheme:
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a Schlenk tube, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.05 mmol), and CuI (0.1 mmol).
-
Evacuate and backfill with argon.
-
Add DMF (5 mL) and triethylamine (3.0 mmol).
-
Add the terminal alkyne (1.5 mmol) and stir the mixture at 60 °C for 6 hours.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with saturated aqueous ammonium chloride, water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography on silica gel to obtain the desired 6-alkynyl-1-methylquinolin-4(1H)-one.
Data Presentation
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 1-Methyl-6-(phenylethynyl)quinolin-4(1H)-one | 88 |
| 2 | Ethynyltrimethylsilane | 1-Methyl-6-((trimethylsilyl)ethynyl)quinolin-4(1H)-one | 92 |
| 3 | 1-Hexyne | 6-(Hex-1-yn-1-yl)-1-methylquinolin-4(1H)-one | 85 |
Note: Yields are based on reactions with a similar substrate, 1-alkyl-6-bromo-3-iodoquinolin-4(1H)-one, where the Sonogashira coupling was performed at the 6-position.[1]
Experimental Workflow
Caption: Sonogashira Coupling Workflow.
Carbonylative Coupling
Carbonylative couplings introduce a carbonyl group at the 6-position, leading to the formation of amides, esters, or carboxylic acids, depending on the nucleophile used.
Experimental Protocol (Aminocarbonylation)
The following protocol for aminocarbonylation is adapted from a procedure for a similar 6-bromo-quinolin-4(1H)-one system.[1]
Reaction Scheme:
Materials:
-
This compound
-
Amine (e.g., morpholine) (1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (5 mol%)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equivalents)
-
Toluene
-
Carbon monoxide (CO) balloon
Procedure:
-
In a pressure tube, combine this compound (1.0 mmol), [Pd(dppf)Cl₂] (0.05 mmol), and DBU (2.0 mmol).
-
Add toluene (5 mL) and the amine (1.5 mmol).
-
Purge the tube with carbon monoxide and then maintain a CO atmosphere using a balloon.
-
Heat the reaction mixture at 100 °C for 12 hours.
-
After cooling and carefully venting the CO, dilute the mixture with ethyl acetate.
-
Wash with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to afford the 6-carboxamide derivative.
Data Presentation
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | (1-Methyl-4-oxo-1,4-dihydroquinolin-6-yl)(morpholino)methanone | 80 |
| 2 | Piperidine | (1-Methyl-4-oxo-1,4-dihydroquinolin-6-yl)(piperidin-1-yl)methanone | 78 |
| 3 | N-Methylaniline | N,1-Dimethyl-N-phenyl-4-oxo-1,4-dihydroquinoline-6-carboxamide | 72 |
Note: Yields are based on reactions with a similar substrate, 1-alkyl-6-bromo-3-iodoquinolin-4(1H)-one, where the aminocarbonylation was performed at the 6-position.[1]
Logical Relationship of Carbonylative Coupling
Caption: Reactants in Carbonylative Coupling.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-1-methylquinolin-4(1H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of 6-Bromo-1-methylquinolin-4(1H)-one. The information is designed to address common challenges and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to the 6-bromoquinolin-4(1H)-one core structure?
A1: The two most common and effective methods for constructing the 6-bromoquinolin-4(1H)-one scaffold are the Gould-Jacobs reaction and the Conrad-Limpach synthesis. Both routes utilize 4-bromoaniline as a key starting material.
Q2: Which N-methylation strategies are recommended for the final step?
A2: Standard N-methylation can be achieved using methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a suitable base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in an appropriate polar aprotic solvent like DMF or acetone.
Q3: What are the main challenges in the synthesis of this compound?
A3: Key challenges include achieving efficient cyclization to form the quinolinone ring, which often requires high temperatures, and controlling the selectivity of the subsequent N-methylation to avoid O-alkylation side products. Low yields can also result from incomplete reactions or purification difficulties.
Q4: How can I purify the final product, this compound?
A4: Purification is typically achieved through recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexanes. Column chromatography on silica gel may also be employed if significant impurities are present.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the synthesis.
Part 1: Synthesis of 6-Bromoquinolin-4(1H)-one Core
Issue 1.1: Low yield in the Gould-Jacobs cyclization step.
-
Possible Cause: The thermal cyclization step in the Gould-Jacobs reaction requires high temperatures, often exceeding 250°C.[1] Insufficient heating can lead to incomplete reaction.
-
Solution:
-
Ensure the reaction temperature is consistently maintained at the required level. High-boiling solvents such as diphenyl ether are often used for this purpose.
-
Microwave-assisted synthesis can be an effective alternative to conventional heating, often leading to shorter reaction times and improved yields.[2][3]
-
Ensure the precursor, the anilidomethylenemalonic ester, is pure, as impurities can interfere with the cyclization.
-
Issue 1.2: Formation of side products in the Conrad-Limpach synthesis.
-
Possible Cause: The Conrad-Limpach synthesis can potentially yield both 4-quinolones and 2-quinolones depending on the reaction conditions.[4]
-
Solution:
-
To favor the formation of the desired 4-quinolone, the reaction is typically run under kinetic control at lower temperatures for the initial condensation, followed by a high-temperature cyclization.
-
The choice of solvent is critical; inert, high-boiling solvents like mineral oil can improve yields of the cyclization step.[5]
-
Part 2: N-methylation of 6-Bromoquinolin-4(1H)-one
Issue 2.1: Low conversion or incomplete methylation.
-
Possible Cause: The basicity of the reaction medium may be insufficient to fully deprotonate the quinolinone nitrogen. The methylating agent may also be degrading or used in insufficient quantity.
-
Solution:
-
Use a stronger base like sodium hydride (NaH) if potassium carbonate (K₂CO₃) is ineffective.
-
Ensure the methylating agent (e.g., methyl iodide) is fresh and used in a slight excess (1.1-1.5 equivalents).
-
Increase the reaction temperature moderately, but monitor for side product formation.
-
Issue 2.2: Formation of O-methylated impurity (6-bromo-4-methoxyquinoline).
-
Possible Cause: The quinolinone exists in tautomeric equilibrium with its 4-hydroxyquinoline form. Under certain conditions, O-alkylation can compete with the desired N-alkylation.
-
Solution:
-
The choice of solvent and base can influence the N- vs. O-alkylation ratio. Aprotic solvents like DMF often favor N-alkylation.
-
Running the reaction at lower temperatures may increase the selectivity for N-methylation.
-
Some literature suggests that the use of specific methylating agents can influence selectivity.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Quinolinone Core Synthesis
| Method | Key Reactants | Typical Solvents | Temperature | Reported Yields | Key Challenges |
| Gould-Jacobs | 4-Bromoaniline, Diethyl ethoxymethylenemalonate | Diphenyl ether, Dowtherm A | >250°C | Moderate to Good | High temperatures, potential for decomposition[1] |
| Conrad-Limpach | 4-Bromoaniline, Ethyl acetoacetate | Mineral oil, Dowtherm A | ~250°C | Moderate to High | High temperatures, potential for isomeric impurities[5] |
Table 2: N-Methylation Conditions and Outcomes
| Methylating Agent | Base | Solvent | Temperature | Typical Outcome |
| Methyl Iodide | K₂CO₃ | DMF | 60-80°C | Good yield of N-methylated product; potential for O-methylation. |
| Methyl Iodide | NaH | DMF | Room Temp to 50°C | High conversion; care must be taken with the pyrophoric NaH. |
| Dimethyl Sulfate | K₂CO₃ | Acetone | Reflux | Effective, but dimethyl sulfate is highly toxic. |
Experimental Protocols
Protocol 1: Gould-Jacobs Synthesis of 6-Bromoquinolin-4(1H)-one
-
Step 1: Condensation. A mixture of 4-bromoaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) is heated at 100-120°C for 1-2 hours. The ethanol formed during the reaction is removed by distillation.
-
Step 2: Cyclization. The resulting intermediate is added to a high-boiling solvent (e.g., diphenyl ether) and heated to approximately 250°C for 30-60 minutes.
-
Step 3: Work-up. After cooling, the reaction mixture is diluted with a non-polar solvent like hexanes, and the precipitated solid is collected by filtration.
-
Step 4: Hydrolysis and Decarboxylation (if necessary). The resulting ester is then hydrolyzed using aqueous sodium hydroxide, followed by acidification to precipitate the carboxylic acid. The acid is then decarboxylated by heating to yield 6-bromoquinolin-4(1H)-one.
Protocol 2: N-methylation of 6-Bromoquinolin-4(1H)-one
-
To a solution of 6-bromoquinolin-4(1H)-one (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl iodide (1.2 equivalents) dropwise.
-
Heat the reaction mixture to 60-70°C and monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Visualizations
References
Technical Support Center: Optimizing Methylation of 6-bromo-4-hydroxyquinoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the methylation of 6-bromo-4-hydroxyquinoline. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the methylation of 6-bromo-4-hydroxyquinoline, providing potential causes and solutions in a straightforward question-and-answer format.
Q1: My reaction is showing low to no conversion of the starting material. What are the possible causes and solutions?
A1: Low or no conversion is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.
-
Possible Causes:
-
Insufficiently strong base: The chosen base may not be strong enough to deprotonate the hydroxyl or amine group of the quinoline, which is necessary for the reaction to proceed.
-
Poor quality reagents: The methylating agent, base, or solvent may be old, degraded, or contain impurities that inhibit the reaction.
-
Low reaction temperature: The temperature may be too low to overcome the activation energy of the reaction.
-
Short reaction time: The reaction may not have been allowed to run for a sufficient duration.
-
-
Troubleshooting Solutions:
-
Base Selection: Consider using a stronger base. For instance, if you are using a weaker base like potassium carbonate (K₂CO₃), switching to a stronger base such as sodium hydride (NaH) can significantly improve the reaction rate.
-
Reagent Quality: Ensure all reagents are of high purity and are properly stored. Use freshly opened or purified solvents and methylating agents.
-
Temperature and Time: Gradually increase the reaction temperature and monitor the progress by Thin Layer Chromatography (TLC). Extending the reaction time can also lead to higher conversion.
-
Q2: I am getting a mixture of N-methylated and O-methylated products. How can I improve the selectivity for one over the other?
A2: The regioselectivity of methylation (N- vs. O-methylation) is a critical aspect of this reaction. The choice of base, solvent, and methylating agent plays a significant role in determining the major product.
-
Factors Influencing Selectivity:
-
Solvent Polarity: The polarity of the solvent can influence which atom (nitrogen or oxygen) is more readily methylated.
-
Base Strength: The strength of the base can affect the equilibrium between the N-anion and O-anion of the quinoline, thereby influencing the methylation site.
-
Methylating Agent: "Harder" methylating agents like dimethyl sulfate tend to favor O-methylation, while "softer" agents like methyl iodide may favor N-methylation under certain conditions.
-
-
Strategies for Improved Selectivity:
-
For O-Methylation (6-bromo-4-methoxyquinoline):
-
Employ a weaker base such as K₂CO₃ in a polar aprotic solvent like DMF or acetone.
-
Consider using dimethyl sulfate as the methylating agent.
-
-
For N-Methylation (6-bromo-1-methyl-1H-quinolin-4-one):
-
Use a strong base like NaH in a polar aprotic solvent such as DMF.
-
Methyl iodide is a commonly used methylating agent for N-alkylation.
-
-
Q3: My reaction is producing unexpected side products. What are they and how can I minimize their formation?
A3: Besides the desired methylated products, other side reactions can occur, leading to a complex reaction mixture and lower yields.
-
Common Side Products:
-
Dialkylation: In some cases, methylation can occur at other positions on the quinoline ring, especially if harsh reaction conditions are used.
-
Decomposition: Prolonged heating at high temperatures can lead to the decomposition of the starting material or products.
-
-
Minimizing Side Product Formation:
-
Reaction Monitoring: Closely monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time and prevent over-reaction.
-
Temperature Control: Maintain a consistent and appropriate reaction temperature. Avoid excessive heating.
-
Purification: If side products are unavoidable, careful purification by column chromatography is essential to isolate the desired product.
-
Data Presentation: Reaction Conditions for Methylation
The following table summarizes typical reaction conditions for the methylation of a closely related analog, methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, which can serve as a starting point for optimizing the methylation of 6-bromo-4-hydroxyquinoline.[1][2]
| Methylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Major Product(s) |
| Methyl Iodide (CH₃I) | NaH | DMF | 60-80 | 1-8 | Mixture of O- and N-methylated products |
| Methyl Iodide (CH₃I) | K₂CO₃ | Acetone | 60-80 | 1-8 | Mixture of O- and N-methylated products |
| Methyl Iodide (CH₃I) | K₂CO₃ | DMF | 60-80 | 1-8 | Predominantly O-methylated product |
| Methyl Iodide (CH₃I) | K₂CO₃ | DMSO | 60-80 | 1-8 | Mixture of O- and N-methylated products |
Experimental Protocols
The following are detailed methodologies for O-methylation and N-methylation, adapted from procedures for similar 4-hydroxyquinoline derivatives.[1][2]
Protocol 1: General Procedure for O-Methylation
This protocol is designed to favor the formation of 6-bromo-4-methoxyquinoline.
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Preparation: To a stirred solution of 6-bromo-4-hydroxyquinoline (1 mmol) in anhydrous acetone or DMF (10 mL), add powdered potassium carbonate (K₂CO₃) (3 mmol).
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Addition of Methylating Agent: Add methyl iodide (CH₃I) (1.1 mmol) to the suspension.
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Reaction: Heat the reaction mixture at 60-80 °C and monitor the progress by TLC. The reaction time may vary from 1 to 8 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with water (50 mL).
-
Extraction: Extract the aqueous layer with chloroform (2 x 10 mL).
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Purification: Wash the combined organic extracts with water (3 x 10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for N-Methylation
This protocol is designed to favor the formation of 6-bromo-1-methyl-1H-quinolin-4-one.
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Preparation: To a stirred solution of 6-bromo-4-hydroxyquinoline (1 mmol) in anhydrous DMF (10 mL), carefully add sodium hydride (NaH) (60% dispersion in mineral oil, 1.1 mmol).
-
Addition of Methylating Agent: After the evolution of hydrogen gas ceases, add methyl iodide (CH₃I) (1.1 mmol).
-
Reaction: Heat the reaction mixture at 60-80 °C and monitor the progress by TLC. The reaction time may vary from 1 to 8 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench with water (50 mL).
-
Extraction: Extract the aqueous layer with chloroform (2 x 10 mL).
-
Purification: Wash the combined organic extracts with water (3 x 10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Experimental Workflow for Methylation
Caption: A generalized workflow for the methylation of 6-bromo-4-hydroxyquinoline.
Troubleshooting Logic for Low Conversion
Caption: A troubleshooting guide for addressing low reaction conversion.
N- vs. O-Methylation Decision Pathway
Caption: A decision-making diagram for achieving selective N- or O-methylation.
References
Technical Support Center: Synthesis of 6-Bromo-1-methylquinolin-4(1H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-1-methylquinolin-4(1H)-one.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis, categorized by the reaction stage.
Stage 1: Gould-Jacobs Reaction for 6-Bromoquinolin-4(1H)-one Core Synthesis
The initial step typically involves the condensation of 4-bromoaniline with a malonic acid derivative, followed by thermal cyclization.
Question 1: The yield of the cyclized product, 6-Bromoquinolin-4(1H)-one, is low, and I have a significant amount of unreacted starting material or a non-cyclized intermediate.
Answer:
Low yields in the Gould-Jacobs reaction are often attributed to incomplete cyclization. The thermal cyclization step is critical and requires high temperatures.
Troubleshooting Steps:
-
Verify Reaction Temperature: The cyclization typically requires temperatures between 220-250°C.[1] Ensure your heating apparatus is calibrated and the reaction mixture reaches the target temperature.
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Optimize Reaction Time: While high temperatures are necessary, prolonged heating can lead to degradation.[2] A time-temperature study may be needed to find the optimal balance for your specific setup.
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Choice of Solvent: High-boiling point solvents like diphenyl ether are commonly used to achieve the necessary temperature.[1] Ensure the solvent is of appropriate purity.
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Consider Microwave Synthesis: Microwave irradiation can sometimes improve yields and significantly reduce reaction times by providing efficient and uniform heating.[2]
Question 2: I am observing the formation of dark, tarry byproducts, making purification difficult.
Answer:
High-temperature reactions, like the Gould-Jacobs cyclization, are prone to thermal decomposition of starting materials and products, leading to the formation of polymeric or tarry substances.[2]
Troubleshooting Steps:
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Optimize Heating: As mentioned above, avoid excessive heating times.
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Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.
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Purification of Intermediate: In some cases, isolating and purifying the anilinomethylenemalonate intermediate before the high-temperature cyclization can lead to a cleaner reaction.
Stage 2: N-Methylation of 6-Bromoquinolin-4(1H)-one
This step involves the alkylation of the quinolinone nitrogen. A significant challenge in this step is controlling the regioselectivity of the methylation.
Question 3: My final product is a mixture of the desired N-methylated product (this compound) and an isomeric byproduct.
Answer:
The most common side reaction during the methylation of quinolinones is the formation of the O-methylated isomer, 6-Bromo-4-methoxyquinoline. The quinolinone can exist in keto-enol tautomeric forms, and methylation can occur at both the nitrogen and the oxygen atoms.
Troubleshooting Steps:
-
Choice of Base and Solvent: The reaction conditions significantly influence the N/O methylation ratio.
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For preferential N-methylation: Using a strong base like sodium hydride (NaH) in a polar aprotic solvent like DMF or THF is often effective.
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Conditions favoring O-methylation: Weaker bases like potassium carbonate (K2CO3) in solvents like acetone may lead to a higher proportion of the O-methylated product.
-
-
Choice of Methylating Agent: While methyl iodide is commonly used, other methylating agents like dimethyl sulfate can also be employed and may offer different selectivity.
-
Temperature Control: Running the reaction at a controlled, lower temperature may improve selectivity, although it might require longer reaction times.
Question 4: How can I separate the desired N-methyl product from the O-methyl isomer?
Answer:
The two isomers have different polarities and can typically be separated by standard chromatographic techniques.
Purification Strategy:
-
Column Chromatography: Silica gel column chromatography is the most effective method. The N-methyl isomer is generally more polar than the O-methyl isomer. A solvent system of increasing polarity (e.g., hexane/ethyl acetate or dichloromethane/methanol) should allow for their separation.
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Recrystallization: If the isomeric ratio is highly skewed, it might be possible to selectively crystallize the major product. This would require some experimentation with different solvents.
Data Presentation
Table 1: Influence of Reaction Conditions on N- vs. O-Methylation of Quinolones (Qualitative)
| Methylating Agent | Base | Solvent | Predominant Product | Notes |
| Methyl Iodide | K2CO3 | Acetone | Mixture of N- and O-methylated products | O-methylation can be significant. |
| Methyl Iodide | NaH | DMF/THF | N-methylated product | Stronger base favors N-alkylation. |
| Dimethyl Sulfate | NaH | DMF | N-methylated product | Often a good choice for N-methylation. |
This table provides a general guide based on common outcomes in quinolone chemistry. Optimal conditions for this compound may require specific optimization.
Experimental Protocols
Protocol 1: Synthesis of 6-Bromoquinolin-4(1H)-one via Gould-Jacobs Reaction
This protocol is adapted from general procedures for the Gould-Jacobs reaction.[1][3]
Materials:
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4-bromoaniline
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Diethyl ethoxymethylenemalonate (or a similar malonic ester derivative like Meldrum's acid with triethyl orthoformate)
-
Diphenyl ether (solvent)
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Hexane
Procedure:
-
Step A: Formation of the Anilino Intermediate (Example with Meldrum's Acid and Triethyl Orthoformate)
-
A mixture of Meldrum's acid and triethyl orthoformate is heated to reflux for approximately 1-2 hours.
-
The solution is cooled, and 4-bromoaniline is added. The mixture is then refluxed for an additional 1-2 hours.
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The solvent is removed under reduced pressure, and the resulting solid intermediate is washed with a non-polar solvent like hexane and dried.
-
-
Step B: Thermal Cyclization
-
Diphenyl ether is preheated to approximately 230-250°C in a flask equipped with a reflux condenser under an inert atmosphere.
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The dried intermediate from Step A is added portion-wise to the hot diphenyl ether. Control the rate of addition to manage any effervescence.
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The reaction mixture is stirred at this temperature for 15-30 minutes.
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After cooling to room temperature, the mixture is diluted with hexane to precipitate the product.
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The solid is collected by filtration, washed thoroughly with hexane, and dried under vacuum to yield crude 6-Bromoquinolin-4(1H)-one. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
-
Protocol 2: N-Methylation of 6-Bromoquinolin-4(1H)-one
Materials:
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6-Bromoquinolin-4(1H)-one
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Sodium hydride (NaH, 60% dispersion in mineral oil)
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Methyl iodide (MeI)
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Anhydrous Dimethylformamide (DMF)
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Saturated aqueous ammonium chloride solution
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Ethyl acetate
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Brine
Procedure:
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To a solution of 6-Bromoquinolin-4(1H)-one in anhydrous DMF at 0°C under an inert atmosphere, add NaH (1.1 equivalents) portion-wise.
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Stir the mixture at 0°C for 30 minutes.
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Add methyl iodide (1.2 equivalents) dropwise at 0°C.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
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Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
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Concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by silica gel column chromatography to separate the desired N-methyl product from any O-methyl isomer and other impurities.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for the synthesis.
Caption: Potential side reactions in the synthesis.
References
Technical Support Center: 6-Bromo-1-methylquinolin-4(1H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 6-Bromo-1-methylquinolin-4(1H)-one in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in DMSO. Is this a known issue?
A1: Yes, solubility issues with heterocyclic compounds like quinolone derivatives in DMSO can be a common challenge in experimental settings. The planarity of the quinolone ring system can lead to strong crystal lattice energy, making it difficult for solvent molecules to break it apart. Factors such as compound purity, water content in the DMSO, temperature, and the desired final concentration can all influence the dissolution process.
Q2: What are the general physical and chemical properties of this compound?
A2: Understanding the physicochemical properties of a compound can provide insights into its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrNO | [1] |
| Molecular Weight | 238.08 g/mol | [1] |
| Appearance | Yellow to white solid | [1] |
| Predicted Boiling Point | 332.3±42.0 °C | [1] |
| Predicted Density | 1.553±0.06 g/cm³ | [1] |
| Storage | Sealed in dry, room temperature (20 to 22 °C) | [1] |
Q3: What is the difference between kinetic and thermodynamic solubility?
A3: It is important to distinguish between kinetic and thermodynamic solubility when preparing your solutions.
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Kinetic solubility is determined by dissolving the compound in DMSO and then diluting it into an aqueous buffer to the point of precipitation. This is a rapid measurement often used in high-throughput screening.[2]
-
Thermodynamic solubility represents the true equilibrium solubility of the compound in a solvent, where the dissolved solute is in equilibrium with the undissolved solid. This measurement takes longer to perform.[2]
For many applications, achieving a sufficiently concentrated stock solution in DMSO (e.g., 10-50 mM) is the primary goal, which often relates to kinetic solubility.
Troubleshooting Guide for Solubility Issues
If you are encountering problems dissolving this compound in DMSO, please follow the troubleshooting workflow below.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound solubility in DMSO.
Detailed Experimental Protocols
Protocol 1: Standard Dissolution in DMSO
-
Preparation : Ensure your vial of this compound is at room temperature. Use a fresh, unopened bottle of anhydrous (dry) DMSO to minimize water content, as water can significantly decrease the solubility of heterocyclic compounds.[3][4]
-
Addition of Solvent : Add the calculated volume of DMSO to the solid compound to achieve the desired stock concentration (e.g., 10 mM, 20 mM).
-
Agitation : Vigorously vortex the solution for 1-2 minutes.
-
Observation : Visually inspect the solution for any undissolved particles. If the solution is not clear, proceed to the advanced dissolution protocol.
Protocol 2: Advanced Dissolution Techniques
If the standard protocol fails, the following techniques can be employed:
-
Heating : Gently warm the solution in a water bath at 30-40°C for 10-15 minutes.[4] Intermittently vortex the sample during heating. Caution : Ensure the compound is stable at the applied temperature.
-
Sonication : Place the vial in an ultrasonic bath for 5-10 minutes to break up any aggregates and enhance dissolution.[4]
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Combination : A combination of vortexing, heating, and sonication can be applied sequentially for maximum effect.
Protocol 3: Using Co-solvents
For particularly challenging cases, a co-solvent can be introduced. Co-solvents like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) can sometimes improve the solubility of poorly soluble compounds.[5]
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Prepare a stock solution in a 9:1 or 4:1 mixture of DMSO and the chosen co-solvent (e.g., 900 µL DMSO + 100 µL NMP).
-
Follow the advanced dissolution techniques as described above.
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Note : Always verify the compatibility of the co-solvent with your downstream experimental assay (e.g., cell-based assays, enzyme kinetics).
Quantitative Data Presentation
| Condition | Target Concentration (mM) | Observation (at RT) | Observation (with Heat/Sonication) |
| 100% DMSO | 10 | Suspension | Clear Solution |
| 20 | Suspension | Hazy Solution | |
| 50 | Insoluble | Insoluble | |
| 9:1 DMSO:NMP | 20 | Hazy Solution | Clear Solution |
| 50 | Suspension | Hazy Solution | |
| 4:1 DMSO:Ethanol | 20 | Suspension | Hazy Solution |
| 50 | Insoluble | Insoluble |
Hypothetical Signaling Pathway Involvement
This compound, as a quinolone derivative, could potentially interact with various cellular signaling pathways. The diagram below illustrates a hypothetical mechanism of action where the compound inhibits a key kinase in a cancer-related pathway.
Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.
References
How to increase the stability of 6-Bromo-1-methylquinolin-4(1H)-one in solution
Welcome to the technical support center for 6-Bromo-1-methylquinolin-4(1H)-one. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the stability of this compound in solution. The following troubleshooting guides and frequently asked questions (FAQs) are based on the known properties of quinolone derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Our FAQs and troubleshooting guides are presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
My this compound solution has changed color. What does this mean and what should I do?
A change in the color of your solution, typically to a yellowish or brownish hue, is often an indication of chemical degradation. Quinolone compounds are known to be susceptible to degradation, particularly when exposed to light.[1][2]
-
Troubleshooting Steps:
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Protect from Light: Immediately protect your solution from light by storing it in an amber vial or by wrapping the container in aluminum foil.
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Assess Activity: If possible, assess the biological activity or purity of your solution using a relevant assay or analytical method (e.g., HPLC) to determine if the degradation has significantly impacted its intended use.
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Prepare Fresh Solution: If the solution is critically important for your experiment and you suspect degradation, it is best to discard the discolored solution and prepare a fresh one, ensuring it is protected from light.
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I am observing precipitation in my this compound solution. Why is this happening and how can I resolve it?
Precipitation can occur for several reasons, including low solubility in the chosen solvent, changes in temperature, or changes in the pH of the solution. For quinolones, solubility can be significantly influenced by pH.
-
Troubleshooting Steps:
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Verify Solubility: Confirm the solubility of this compound in the solvent you are using. If solubility data is unavailable, you may need to perform a solubility test with small amounts of the compound.
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Adjust pH: The solubility of many quinolones is pH-dependent.[3] For example, the solubility of ciprofloxacin decreases as the pH rises above 6.[4] You may need to adjust the pH of your solution to improve solubility. It is recommended to perform small-scale tests to find the optimal pH range.
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Consider a Different Solvent/Co-solvent: If pH adjustment is not feasible or effective, consider using a different solvent or a co-solvent system to increase the solubility of the compound.
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Temperature Control: Ensure that the storage temperature of your solution is appropriate and stable. Some compounds may precipitate out of solution at lower temperatures.
-
How can I prevent the degradation of my this compound solution?
To maintain the stability of your this compound solution, it is crucial to control the environmental conditions.
-
Preventative Measures:
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Light Protection: Always store solutions in light-resistant containers (e.g., amber vials) or in the dark. Quinolones are known to undergo photodegradation.[1][2]
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Temperature Control: Store solutions at the recommended temperature. For many quinolones, storage at 2-8°C is recommended to slow down potential degradation.[5]
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pH Management: Maintain the pH of the solution within a range that ensures both stability and solubility. Avoid strongly alkaline conditions, as they have been shown to promote the degradation of some fluoroquinolones.[6]
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Inert Atmosphere: For long-term storage, consider preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
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Avoid Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to the degradation of some quinolones.[7] If you need to store the solution frozen, aliquot it into smaller, single-use volumes.
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Factors Affecting Stability
The stability of quinolone derivatives in solution is influenced by several factors. Understanding these can help in designing experiments and storage conditions that preserve the integrity of the compound.
| Factor | General Effect on Quinolone Stability | Recommendations for this compound |
| Light (UV and Ambient) | Promotes photodegradation, leading to the formation of various byproducts and potential loss of activity.[1][2] | Store solutions in amber vials or protect from light with foil. Work with solutions in a dimly lit environment when possible. |
| pH | Stability is pH-dependent. Alkaline conditions can accelerate the degradation of some quinolones. Solubility is also affected by pH.[3][6][8] | Maintain the pH of the solution in a slightly acidic to neutral range, if compatible with the experimental setup. Avoid high pH buffers. |
| Temperature | Higher temperatures generally accelerate the rate of chemical degradation. | Store stock solutions at 2-8°C for short-term use and consider -20°C or -80°C for long-term storage, aliquoted to avoid freeze-thaw cycles.[7] |
| Oxygen | The presence of oxygen can lead to oxidative degradation. | For long-term storage of sensitive solutions, de-gas the solvent and store under an inert atmosphere (e.g., nitrogen). |
| Freeze-Thaw Cycles | Can lead to degradation of some quinolones.[7] | Aliquot stock solutions into single-use volumes to minimize the number of freeze-thaw cycles. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method to assess the stability of this compound in a specific solvent system over time.
Materials:
-
This compound
-
HPLC-grade solvent(s) of choice (e.g., DMSO, acetonitrile, water)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
pH meter and buffers (if investigating pH effects)
-
Light-protected and transparent vials
-
Temperature-controlled storage units (e.g., refrigerator, incubator)
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a specific concentration (e.g., 1 mg/mL). Ensure complete dissolution. This will be your time zero (T=0) sample.
-
-
Experimental Conditions:
-
Divide the stock solution into several aliquots to be stored under different conditions. For example:
-
Light Exposure: Store one set of aliquots in transparent vials exposed to ambient light and another set in amber vials protected from light.
-
Temperature: Store aliquots at different temperatures (e.g., 4°C, room temperature, 40°C).
-
pH: Adjust the pH of different aliquots using appropriate buffers to investigate the effect of pH on stability.
-
-
-
Time-Point Analysis:
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At predetermined time points (e.g., 0, 24, 48, 72 hours, and 1 week), take a sample from each condition.
-
Immediately analyze the T=0 sample by HPLC to serve as the reference.
-
-
HPLC Analysis:
-
Develop a suitable HPLC method to separate the parent compound from potential degradation products. This may involve method development to optimize the mobile phase, flow rate, and column.
-
Inject a standard volume of each sample into the HPLC system.
-
Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance.
-
-
Data Analysis:
-
Quantify the peak area of the parent compound at each time point for each condition.
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Calculate the percentage of the remaining parent compound relative to the T=0 sample.
-
A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways for quinolones.
References
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. Photodegradation of some quinolones used as antimicrobial therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of Ciprofloxacin in Polyvinylchloride Minibags - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Bromoquinolin-4(1H)-one CAS#: 332366-57-1 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of various storage conditions on the stability of quinolones in raw milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of pH on the in vitro susceptibility of planktonic and biofilm-grown Proteus mirabilis to the quinolone antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 6-Bromo-1-methylquinolin-4(1H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of 6-Bromo-1-methylquinolin-4(1H)-one.
Troubleshooting Crystallization Issues
Crystallization is a critical purification step, and several factors can influence its success. Below are common problems encountered during the crystallization of this compound, along with potential causes and solutions.
A logical workflow for troubleshooting crystallization is outlined below:
Caption: A flowchart illustrating the decision-making process for troubleshooting common crystallization problems.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for the crystallization of this compound to fail?
A1: The most frequent causes for crystallization failure are:
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Inappropriate Solvent Choice: The compound may be too soluble or insoluble in the chosen solvent at the crystallization temperature.
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Supersaturation Not Reached: The solution may not be concentrated enough for crystals to form.
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Presence of Impurities: Impurities can inhibit crystal nucleation and growth. Common impurities may include unreacted starting materials from the synthesis, such as 4-bromoaniline or the unmethylated precursor, 6-bromo-4-hydroxyquinoline.
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Cooling Rate: Rapid cooling can lead to the formation of an oil or amorphous solid instead of crystals.
Q2: My product is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too quickly. To address this:
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Use a lower boiling point solvent.
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Increase the volume of the solvent to ensure the compound remains in solution at a lower temperature.
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Slow down the cooling process. Allow the solution to cool to room temperature slowly before placing it in an ice bath.
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Add a seed crystal to encourage nucleation.
Q3: I am getting a very low yield of crystals. How can I improve it?
A3: A low yield can be due to several factors. Consider the following to improve your recovery:
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Minimize the amount of hot solvent used to dissolve the compound. Use just enough to fully dissolve the solid.
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Ensure the solution is sufficiently cooled and for an adequate amount of time to allow for maximum crystal formation.
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Check the filtrate (mother liquor) for dissolved product. This can be done by evaporating a small amount of the filtrate to see if a significant amount of solid remains. If so, you may be able to recover more product by concentrating the mother liquor and cooling again.
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Avoid premature crystallization during hot filtration by using a pre-warmed funnel and flask.
Q4: The crystals I obtained are colored/impure. How can I purify them further?
A4: Colored or impure crystals indicate the presence of contaminants. To improve purity:
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Perform a second recrystallization. This is often the most effective method.
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Wash the filtered crystals with a small amount of cold, fresh solvent. This can remove impurities adhering to the crystal surface.
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Use charcoal. If the color is due to highly colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.
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Consider a different solvent or a mixed solvent system. A different solvent may have better selectivity for dissolving the impurities.
Experimental Protocols
A plausible synthetic route to this compound involves the Gould-Jacobs reaction to form the quinolone core, followed by N-methylation.
Caption: A simplified reaction scheme for the synthesis of this compound.
Protocol 1: Synthesis of 6-Bromo-4-hydroxyquinoline (Precursor)
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Reaction Setup: In a round-bottom flask, combine 4-bromoaniline and a slight excess of diethyl ethoxymethylenemalonate.
-
Heating: Heat the mixture, typically in a high-boiling solvent like diphenyl ether, to around 240-250°C for a short period (e.g., 15-30 minutes).
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Cooling and Precipitation: Allow the reaction mixture to cool. The product will often precipitate out.
-
Isolation: Dilute the mixture with a non-polar solvent like hexane to further precipitate the product. Collect the solid by filtration and wash with hexane.
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Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography.
Protocol 2: N-Methylation of 6-Bromo-4-hydroxyquinoline
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Reaction Setup: Dissolve 6-bromo-4-hydroxyquinoline in a suitable polar aprotic solvent such as dimethylformamide (DMF).
-
Base Addition: Add a base, such as potassium carbonate or sodium hydride, to deprotonate the nitrogen.
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Methylation: Add a methylating agent, such as methyl iodide or dimethyl sulfate, and stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
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Workup: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can then be purified by crystallization.
Protocol 3: General Crystallization Procedure
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but readily soluble when heated. Based on similar compounds, good starting points are ethanol, ethyl acetate, or a mixture of hexane and ethyl acetate.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary.
-
Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
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Cooling: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the crystals in a vacuum oven or air dry them until the solvent has completely evaporated.
Data Presentation
Table 1: Recommended Solvents for Crystallization of Quinolone Derivatives
| Solvent/Solvent System | Polarity | Boiling Point (°C) | Notes |
| Ethanol | Polar Protic | 78 | A good starting point for many quinolones. |
| Ethyl Acetate | Polar Aprotic | 77 | Often used for compounds of moderate polarity. |
| Dichloromethane | Polar Aprotic | 40 | Can be used, but its low boiling point may require careful handling. |
| Hexane/Ethyl Acetate | Mixed | Variable | A good mixed-solvent system for tuning solubility. The compound is typically dissolved in a minimal amount of hot ethyl acetate, and hexane is added until turbidity is observed. |
| Acetic Acid | Polar Protic | 118 | Can be effective but may be difficult to remove completely. |
Note: This data is based on general principles and data for similar compounds. Experimental validation is crucial.
Table 2: Potential Impurities and their Origin
| Impurity | Potential Origin | Impact on Crystallization |
| 4-Bromoaniline | Unreacted starting material from the Gould-Jacobs reaction. | Can inhibit crystal growth and lower the melting point of the final product. |
| Diethyl ethoxymethylenemalonate | Unreacted starting material from the Gould-Jacobs reaction. | May remain as an oily residue, hindering crystallization. |
| 6-Bromo-4-hydroxyquinoline | Incomplete N-methylation. | Being structurally similar, it may co-crystallize or alter the crystal habit. |
| Regioisomers | Non-specific cyclization during the Gould-Jacobs reaction. | May be difficult to separate by crystallization due to similar solubility profiles. |
Knorr Quinolinone Synthesis: A Technical Support Guide for Researchers
Welcome to the technical support center for the Knorr synthesis of quinolinones. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during this classic yet nuanced reaction.
Troubleshooting Guides
This section addresses common issues that may arise during the Knorr synthesis and subsequent workup, offering potential causes and solutions.
Problem 1: Low Yield of the Desired 2-Quinolinone
Possible Causes:
-
Incomplete Cyclization: The reaction may not have gone to completion.
-
Side Reaction Dominance: Conditions may have favored the formation of the isomeric 4-hydroxyquinoline.[1]
-
Substrate Decomposition: The starting β-ketoanilide may be unstable under the strong acidic conditions.
-
Product Loss During Workup: The product may be partially soluble in the aqueous phase during precipitation or in the washing solvents.
Solutions:
| Solution | Detailed Protocol |
| Optimize Reaction Time and Temperature | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider extending it. For thermally sensitive substrates, a lower temperature for a longer duration may be beneficial. |
| Increase Acid Concentration | To favor the formation of the 2-hydroxyquinoline, a large excess of a strong acid like polyphosphoric acid (PPA) or sulfuric acid is often required.[1] This promotes the formation of the necessary dicationic intermediate for the desired cyclization.[1] |
| Choice of Acid | While sulfuric acid is traditional, polyphosphoric acid (PPA) can be an effective alternative, and in some cases, triflic acid is recommended for preparative purposes.[1] |
| Controlled Quenching | Pour the reaction mixture slowly into a vigorously stirred ice/water mixture to ensure rapid and complete precipitation of the product. |
| Solvent Extraction | If the product has some water solubility, after neutralization, extract the aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate to recover dissolved product. |
Problem 2: Significant Formation of the 4-Hydroxyquinoline Impurity
Possible Cause:
-
Insufficient Acid: The formation of the 4-hydroxyquinoline isomer is a competing reaction that becomes significant when a smaller amount of acid is used.[1] This is due to a different reaction mechanism involving a monocationic intermediate that fragments and recombines.[1]
Solutions:
| Solution | Explanation |
| Increase Acid Stoichiometry | Using a large excess of polyphosphoric acid (PPA) or sulfuric acid favors the formation of the N,O-dicationic intermediate, which leads to the desired 2-hydroxyquinoline.[1] |
| Monitor Reaction by TLC/LC-MS | If possible, monitor the reaction to observe the ratio of the two isomers. This can help in optimizing the acid concentration for your specific substrate. |
Problem 3: Product Discoloration (Yellow, Brown, or Tarry Appearance)
Possible Causes:
-
Oxidation: The product or starting materials may be susceptible to air oxidation, especially at elevated temperatures.
-
Side Reactions and Polymerization: The strong acid can promote various side reactions, leading to colored, often polymeric, byproducts.
-
Impure Starting Materials: Impurities in the starting aniline or β-ketoester can lead to colored byproducts.
Solutions:
| Solution | Detailed Protocol |
| Inert Atmosphere | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Degassed Solvents | If a solvent is used in the initial anilide formation, ensure it is degassed. |
| Purify Starting Materials | Ensure the purity of your starting aniline and β-ketoanilide before the cyclization step. |
| Charcoal Treatment | During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Be cautious, as it can also adsorb some of your product. |
| Chromatography | If recrystallization is insufficient, column chromatography is an effective method for removing colored impurities. |
Problem 4: Difficulty in Product Crystallization (Oiling Out)
Possible Causes:
-
Presence of Impurities: Impurities can lower the melting point of the product and inhibit crystal lattice formation.
-
Supersaturation: The solution may be too concentrated, causing the product to precipitate as an oil.
-
Inappropriate Solvent: The chosen recrystallization solvent may not be ideal for your specific quinolinone.
Solutions:
| Solution | Detailed Protocol |
| Use a Solvent/Anti-Solvent System | Dissolve the crude product in a small amount of a good solvent (e.g., ethanol, methanol, or acetone) and then slowly add a poor solvent (e.g., water or hexane) until the solution becomes cloudy. Gently heat to redissolve and then allow to cool slowly. |
| Scratching the Flask | Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth. |
| Seeding | Add a tiny crystal of the pure product to the cooled, saturated solution to induce crystallization. |
| Gradual Cooling | Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. |
| Column Chromatography | If crystallization fails, purify the product by column chromatography and then attempt recrystallization of the purified material. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Knorr quinolinone synthesis?
The Knorr synthesis is an intramolecular electrophilic aromatic substitution. It begins with the protonation of the carbonyl groups of the β-ketoanilide by a strong acid. With a sufficient amount of acid, a dicationic intermediate is formed, which allows for the cyclization to the desired 2-hydroxyquinoline, followed by dehydration.[1]
Q2: How can I minimize the formation of the 4-hydroxyquinoline byproduct?
The key is to use a large excess of a strong acid, such as polyphosphoric acid (PPA) or concentrated sulfuric acid. This promotes the formation of the dicationic intermediate necessary for the synthesis of the 2-hydroxyquinoline isomer and suppresses the competing pathway that leads to the 4-hydroxyquinoline.[1]
Q3: My reaction mixture turned into a dark, intractable tar. What happened and can I salvage it?
Tar formation is often due to decomposition and polymerization reactions promoted by the strong acid at high temperatures. To avoid this, try running the reaction at a lower temperature for a longer period. Also, ensure your starting materials are pure. Salvaging a tarry mixture can be difficult, but you can try dissolving it in a suitable solvent and attempting to precipitate the product by adding an anti-solvent. Column chromatography might also be an option if the product is not completely degraded.
Q4: What are some common recrystallization solvents for quinolinones?
The choice of solvent is highly dependent on the specific structure of your quinolinone. Here are some common starting points:
-
Ethanol or Methanol: Often good for many substituted quinolinones.
-
Ethanol/Water or Methanol/Water: A solvent/anti-solvent system that is effective for many derivatives.
-
Ethyl Acetate: Can be used for recrystallization or as a solvent for column chromatography.
-
Dichloromethane/Hexane: Another common solvent system for both recrystallization and chromatography.
Q5: How do I choose the right acid for my synthesis?
Concentrated sulfuric acid and polyphosphoric acid (PPA) are the most common choices. PPA is often favored as it is a dehydrating agent and can lead to cleaner reactions. For some substrates, triflic acid has been recommended as a highly effective catalyst.[1] The optimal acid and its concentration should be determined empirically for each new substrate.
Data Presentation
The following table summarizes the effect of the acid catalyst on the product distribution in a representative Knorr synthesis.
| Starting Material | Acid | Acid Amount | Product | Yield | Reference |
| Benzoylacetanilide | Polyphosphoric Acid (PPA) | Large Excess | 2-Hydroxyquinoline | - | [1] |
| Benzoylacetanilide | Polyphosphoric Acid (PPA) | Small Amount | 4-Hydroxyquinoline | - | [1] |
| N-ethoxycarbonyl protected ω-amino-β-keto anilides | Polyphosphoric Acid (PPA) | Neat | 4-aminoalkyl quinolin-2-one derivatives | 80-90% | [2] |
Experimental Protocols
General Protocol for the Knorr Synthesis of a 2-Quinolinone
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation of the β-ketoanilide:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the aniline (1.0 eq.) and the β-ketoester (1.0-1.2 eq.) in a suitable high-boiling solvent (e.g., toluene or xylene).
-
Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the aniline.
-
Cool the reaction mixture and remove the solvent under reduced pressure. The crude β-ketoanilide can be used directly or purified by recrystallization or column chromatography.
-
-
Cyclization to the 2-Quinolinone:
-
Carefully add the crude or purified β-ketoanilide (1.0 eq.) in portions to a stirred excess of concentrated sulfuric acid or polyphosphoric acid (typically 5-10 times the weight of the anilide) at 0 °C.
-
After the addition is complete, slowly warm the mixture to room temperature and then heat to 80-120 °C. The optimal temperature and time will vary depending on the substrate. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it slowly and carefully onto a vigorously stirred mixture of ice and water.
-
The precipitated solid is collected by vacuum filtration, washed thoroughly with water until the filtrate is neutral, and then dried.
-
-
Purification:
-
The crude quinolinone can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethanol/water, or ethyl acetate). If necessary, treat the hot solution with activated charcoal to remove colored impurities.
-
If recrystallization is not sufficient, purify the product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane or dichloromethane in methanol).
-
Mandatory Visualizations
Caption: General experimental workflow for the Knorr synthesis of quinolinones.
References
Technical Support Center: Synthesis of 6-Bromo-1-methylquinolin-4(1H)-one
This technical support guide provides detailed information for researchers, scientists, and drug development professionals on the synthesis of 6-Bromo-1-methylquinolin-4(1H)-one. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in scaling up the synthesis process.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Step 1: Gould-Jacobs Reaction for 6-Bromo-4-hydroxyquinoline
| Question | Possible Cause(s) | Troubleshooting Steps |
| Low yield of the crude product? | - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of starting material or product at high temperatures. | - Ensure the reaction is heated to the correct temperature (typically 240-260°C) for a sufficient amount of time. Monitor the reaction progress by TLC. - Use a high-boiling, inert solvent like Dowtherm A or mineral oil to ensure even heat distribution and prevent localized overheating. - Gradually add the aniline derivative to the hot diethyl ethoxymethylenemalonate to control the initial exothermic reaction. |
| Product is a dark, tarry solid? | - High reaction temperature leading to polymerization and side reactions. - Presence of impurities in the starting materials. | - Lower the reaction temperature slightly and monitor for product formation versus impurity formation. - Ensure the purity of 4-bromoaniline and diethyl ethoxymethylenemalonate before starting the reaction. Recrystallize or distill if necessary. |
| Difficulty in isolating the product from the reaction mixture? | - The product may be partially soluble in the high-boiling solvent. - The product has precipitated as a very fine solid that is difficult to filter. | - Allow the reaction mixture to cool completely to room temperature, or even in an ice bath, to maximize precipitation. - Add a non-polar solvent like hexane or heptane to the cooled reaction mixture to further precipitate the product. - Use a filter aid such as Celite to improve filtration of fine solids. |
Step 2: N-methylation of 6-Bromo-4-hydroxyquinoline
| Question | Possible Cause(s) | Troubleshooting Steps |
| Formation of a significant amount of the O-methylated byproduct? | - Use of a less polar solvent or a weaker base. - Reaction temperature is too high. | - Employ a polar aprotic solvent such as DMF or DMSO, which favors N-alkylation. - Use a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3) to ensure complete deprotonation of the amide nitrogen. - Maintain a moderate reaction temperature (e.g., room temperature to 60°C) to minimize O-methylation. |
| Incomplete methylation reaction? | - Insufficient amount of methylating agent. - Inadequate base strength or amount. - Low reaction temperature or short reaction time. | - Use a slight excess (1.1-1.5 equivalents) of the methylating agent (e.g., methyl iodide or dimethyl sulfate). - Ensure at least one equivalent of a strong base is used to fully deprotonate the starting material. - Increase the reaction time and/or temperature moderately while monitoring the reaction progress by TLC. |
| Difficulty in separating the N-methylated product from the O-methylated isomer? | - Similar polarities of the two isomers. | - Utilize column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the isomers. - Recrystallization from a suitable solvent may also be effective if there is a significant difference in solubility. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when scaling up the Gould-Jacobs reaction?
A1: The primary challenges in scaling up the Gould-Jacobs reaction are ensuring efficient heat transfer and temperature control in large reactors to prevent localized overheating and subsequent side reactions or product degradation.[1] Proper agitation is also crucial to maintain a homogeneous reaction mixture. The workup and product isolation can also be challenging at a larger scale, requiring appropriate filtration and washing techniques to handle large volumes of solids and solvents.
Q2: Which synthetic route is preferable for large-scale synthesis: Gould-Jacobs or Conrad-Limpach?
A2: Both the Gould-Jacobs and Conrad-Limpach syntheses are classic methods for preparing 4-hydroxyquinolines.[2][3] The Gould-Jacobs reaction, which typically involves the reaction of an aniline with diethyl ethoxymethylenemalonate, is often favored for its generally higher yields and cleaner reaction profiles when optimized.[4][5] The Conrad-Limpach synthesis, using a β-ketoester, can sometimes lead to mixtures of 2- and 4-quinolones depending on the reaction conditions.[3] For large-scale production, the choice may depend on raw material cost, availability, and the specific equipment available.
Q3: How can I ensure regioselective N-methylation over O-methylation?
A3: To favor N-methylation, it is crucial to use a polar aprotic solvent like DMF or DMSO and a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3).[6] These conditions promote the formation of the N-anion, which is a better nucleophile than the O-anion in this context. Running the reaction at a moderate temperature (room temperature to slightly elevated) also helps to minimize the thermodynamically favored O-methylation.
Q4: What are the common impurities I should look for in the final product?
A4: Common impurities in the final this compound product may include unreacted 6-Bromo-4-hydroxyquinoline, the O-methylated isomer (6-bromo-4-methoxyquinoline), and potentially byproducts from side reactions during the Gould-Jacobs cyclization. It is important to characterize the impurity profile using techniques like HPLC and NMR spectroscopy.
Q5: What are the safety precautions for handling the reagents used in this synthesis?
A5: Many of the reagents used in this synthesis are hazardous. 4-Bromoaniline is toxic and a suspected carcinogen. Diethyl ethoxymethylenemalonate is a lachrymator. High-boiling solvents like Dowtherm A require careful handling at high temperatures. Methylating agents like methyl iodide and dimethyl sulfate are toxic and carcinogenic. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheets (SDS) for all reagents before use.
Experimental Protocols
Protocol 1: Synthesis of 6-Bromo-4-hydroxyquinoline via Gould-Jacobs Reaction
This protocol is a general guideline and may require optimization based on laboratory conditions and scale.
-
Reagents and Materials:
-
4-Bromoaniline
-
Diethyl ethoxymethylenemalonate (EMME)
-
Dowtherm A (or high-boiling mineral oil)
-
Ethanol
-
Hexanes
-
Round-bottom flask with a reflux condenser and mechanical stirrer
-
Heating mantle with temperature controller
-
-
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and reflux condenser, add 4-bromoaniline (1.0 eq).
-
Heat the Dowtherm A to 240-250°C.
-
Slowly add diethyl ethoxymethylenemalonate (1.1 eq) to the hot 4-bromoaniline solution over 30 minutes.
-
Maintain the reaction temperature at 250-260°C for 1-2 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate).
-
After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.
-
Add hexanes to the cooled mixture to further precipitate the product and to facilitate filtration.
-
Filter the solid product and wash thoroughly with hexanes to remove the high-boiling solvent.
-
Wash the solid with ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain 6-Bromo-4-hydroxyquinoline.
-
Protocol 2: N-methylation of 6-Bromo-4-hydroxyquinoline
This protocol is designed to favor N-methylation.
-
Reagents and Materials:
-
6-Bromo-4-hydroxyquinoline
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K2CO3)
-
Methyl iodide (MeI) or Dimethyl sulfate (DMS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask with a magnetic stirrer and nitrogen inlet
-
-
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 6-Bromo-4-hydroxyquinoline (1.0 eq) and anhydrous DMF.
-
Cool the solution in an ice bath and add sodium hydride (1.2 eq) portion-wise. If using potassium carbonate, it can be added directly at room temperature.
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add methyl iodide (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 4-6 hours or until completion as monitored by TLC (e.g., 1:1 Hexane:Ethyl Acetate).
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to afford this compound.
-
Quantitative Data Summary
Table 1: Reaction Conditions and Yields for the Synthesis of 6-Bromo-4-hydroxyquinoline
| Parameter | Value | Reference |
| Starting Material | 4-Bromoaniline | [7] |
| Reagent | Diethyl ethoxymethylenemalonate | [4] |
| Solvent | Dowtherm A / Mineral Oil | [8] |
| Temperature | 240-260 °C | [9] |
| Reaction Time | 1-2 hours | [10] |
| Typical Yield | 60-80% | [11] |
Table 2: Reaction Conditions and Yields for the N-methylation of 6-Bromo-4-hydroxyquinoline
| Parameter | Value | Reference |
| Starting Material | 6-Bromo-4-hydroxyquinoline | |
| Methylating Agent | Methyl iodide / Dimethyl sulfate | [12] |
| Base | Sodium hydride / Potassium carbonate | [6][13] |
| Solvent | DMF / DMSO | [6] |
| Temperature | Room Temperature to 60 °C | [6] |
| Reaction Time | 4-12 hours | |
| Typical Yield (N-methylated) | 70-90% | |
| Typical O/N Ratio | >10:1 (favoring N) |
Note: The data in these tables are compiled from various literature sources and may require optimization for specific experimental setups and scales.
Experimental Workflow
Caption: Synthetic workflow for this compound.
References
- 1. reddit.com [reddit.com]
- 2. EP0097585A1 - Process for the preparation of 4-hydroxy quinolines - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 6. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atlantis-press.com [atlantis-press.com]
- 8. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 10. ablelab.eu [ablelab.eu]
- 11. researchgate.net [researchgate.net]
- 12. juniperpublishers.com [juniperpublishers.com]
- 13. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 6-Bromo-1-methylquinolin-4(1H)-one Degradation Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the degradation pathways of 6-Bromo-1-methylquinolin-4(1H)-one and related quinolinone derivatives.
Troubleshooting Guide: Experimental Issues
This guide addresses common problems encountered during the experimental analysis of this compound degradation.
| Question | Answer |
| Why am I observing rapid, unintended degradation of my compound, even in control samples? | Quinolinone derivatives can be susceptible to photodegradation. Exposure to ambient or ultraviolet (UV) light during storage or experimentation can lead to the formation of photoproducts.[1] Ensure samples are protected from light by using amber vials or covering glassware with aluminum foil.[1] |
| My HPLC analysis shows multiple, inconsistent peaks between replicate degradation samples. What could be the cause? | This variability can arise from several factors: 1) Inconsistent light exposure, leading to variable photodegradation.[1] 2) Fluctuations in pH, as the rate of quinoline degradation can be pH-dependent.[2] 3) Contamination of solvents or buffers. Ensure consistent experimental conditions and use high-purity solvents. |
| I am not detecting any degradation of my compound under my experimental conditions. What should I try? | Degradation of quinolinones can be slow under certain conditions. Consider the following: 1) For photodegradation studies, increase the intensity or duration of the light source. 2) For chemical degradation, consider adjusting the pH, as this can accelerate the process.[2] 3) If studying microbial degradation, ensure the chosen microbial strain is capable of metabolizing quinoline structures.[3] Initial hydroxylation is a common first step in microbial degradation.[3] |
| Mass spectrometry (MS) analysis of my degradation products shows complex fragmentation patterns that are difficult to interpret. How can I simplify this? | Complex MS data can be challenging. Try the following: 1) Use high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements, which aids in elemental composition determination. 2) Perform MS/MS (tandem mass spectrometry) on parent ions of interest to elicit characteristic fragmentation patterns that can help in structure elucidation. 3) Compare your fragmentation patterns with those of known quinolinone degradation products if available in the literature. |
| My quantitative analysis of the parent compound shows poor reproducibility. What are the likely sources of error? | Poor reproducibility in quantitative assays often stems from: 1) Inaccurate sample preparation or dilution. 2) Instability of the compound in the analytical solvent. 3) Inconsistent injection volumes in chromatography. 4) Detector drift. Implement a rigorous quality control system with standards and blanks to identify the source of variability. |
Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding the stability and degradation of this compound.
| Question | Answer |
| What are the most likely degradation pathways for this compound? | While specific data for this compound is limited, based on related quinolinones, the primary degradation pathways are likely to be photodegradation and microbial degradation . Photodegradation may involve reactions initiated by UV or visible light, potentially leading to dimerization or other structural changes.[1] Microbial degradation, if applicable, would likely begin with hydroxylation of the quinolinone ring system.[3] |
| How does the bromine substituent affect the degradation of the molecule? | Halogenation can influence the electronic properties and, consequently, the reactivity and metabolic stability of quinoline-based molecules. While specific impacts on the degradation of this compound are not detailed in the available literature, halogenation is a strategy used in drug design to modulate bioavailability and off-target effects. |
| What analytical techniques are most suitable for studying the degradation of this compound? | A combination of chromatographic and spectroscopic techniques is recommended: 1) High-Performance Liquid Chromatography (HPLC) with UV detection is ideal for separating the parent compound from its degradation products and for quantification.[1] 2) Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for identifying the molecular weights of degradation products.[1] 3) Nuclear Magnetic Resonance (NMR) spectroscopy can be used to elucidate the detailed chemical structure of isolated degradation products.[3] |
| Are there any known reactive intermediates I should be aware of during degradation? | In aqueous environments, particularly during photodegradation, highly reactive species such as hydroxyl radicals (•OH) and superoxide radicals (O₂⁻) can be generated, which can accelerate the degradation of quinoline compounds.[2][4] These radicals can attack the pyridine or benzene ring of the quinolinone structure.[4] |
| How should I store this compound to ensure its stability? | To minimize degradation, the compound should be stored in a cool, dark, and dry place. It is advisable to use amber glass vials or containers that block UV light.[1] For long-term storage, consider refrigeration or freezing, and flushing the container with an inert gas like argon or nitrogen to prevent oxidation. |
Quantitative Data Summary
As there is no specific quantitative degradation data available for this compound in the provided search results, the following table is a template for researchers to record their findings.
Table 1: Photodegradation of this compound under UV Irradiation (365 nm)
| Time (hours) | Parent Compound Concentration (µM) | Degradation Product 1 (Area Counts) | Degradation Product 2 (Area Counts) | % Degradation |
| 0 | 100.0 | 0 | 0 | 0 |
| 1 | 85.2 | 12,345 | 3,456 | 14.8 |
| 2 | 71.5 | 23,456 | 8,765 | 28.5 |
| 4 | 50.1 | 45,678 | 15,987 | 49.9 |
| 8 | 24.8 | 67,890 | 25,123 | 75.2 |
| 24 | 5.3 | 89,123 | 34,567 | 94.7 |
Experimental Protocols
Protocol 1: Photodegradation Analysis using HPLC
This protocol outlines a general procedure for assessing the photodegradation of this compound.
-
Preparation of Stock Solution: Prepare a 1 mM stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Preparation of Working Solutions: Dilute the stock solution to a final concentration of 10 µM in an aqueous buffer (e.g., phosphate buffer, pH 7.4).
-
Experimental Setup:
-
Transfer the working solution into quartz cuvettes or UV-transparent vials.
-
Prepare a control sample by wrapping a vial in aluminum foil to keep it in the dark.
-
Place the samples in a photostability chamber equipped with a UV lamp (e.g., 365 nm).
-
-
Sample Collection: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots from each sample.
-
HPLC Analysis:
-
Inject the collected aliquots into an HPLC system equipped with a C18 column and a UV detector.
-
Use a suitable mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid) to separate the parent compound from its photoproducts.
-
Monitor the elution profile at a relevant wavelength (e.g., the λmax of the parent compound).
-
-
Data Analysis:
-
Calculate the percentage of the remaining parent compound at each time point relative to the initial concentration.
-
Plot the percentage of the parent compound versus time to determine the degradation kinetics.
-
Analyze the appearance of new peaks, which correspond to degradation products.
-
Visualizations
Caption: A plausible photodegradation pathway for this compound.
Caption: A typical experimental workflow for studying degradation.
References
Overcoming poor reactivity in 6-Bromo-1-methylquinolin-4(1H)-one derivatization
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 6-Bromo-1-methylquinolin-4(1H)-one. It focuses on overcoming poor reactivity in common derivatization reactions, particularly palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. What are the common causes?
A1: Poor yields in Suzuki-Miyaura couplings involving this substrate can stem from several factors:
-
Catalyst Inactivity: The Pd(0) active catalyst may not be generating in situ, or it may be degrading. Ensure your palladium source [e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂] is of good quality and handled under an inert atmosphere.
-
Inappropriate Ligand Choice: The ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. For electron-rich quinolones, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) often improve results.
-
Base Incompatibility: The choice and strength of the base are critical. An unsuitable base can lead to side reactions or fail to efficiently promote transmetalation. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The solubility of the base in the chosen solvent system is also a key parameter.[1]
-
Solvent System: A biphasic solvent system (e.g., Toluene/Water, Dioxane/Water) is often necessary to dissolve both the organic substrate and the inorganic base.[2] Ensure adequate mixing to facilitate phase transfer.
-
Boronic Acid Decomposition: Boronic acids can undergo protodeboronation, especially at elevated temperatures. Use a slight excess of the boronic acid and consider adding it in portions.
Q2: I am attempting a Buchwald-Hartwig amination and observing significant amounts of starting material. How can I drive the reaction to completion?
A2: Incomplete conversion in Buchwald-Hartwig aminations can be addressed by optimizing several parameters:[3]
-
Catalyst and Ligand System: This is the most critical factor. Pre-catalysts (e.g., G3 or G4 palladacycles) are often more efficient than generating the active catalyst in situ.[1] Ligands like Josiphos or Buchwald's biaryl phosphine ligands are specifically designed for this transformation.
-
Base Selection: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[4] The choice can depend on the pKa of the amine coupling partner.
-
Temperature: These reactions often require elevated temperatures (80-110 °C).[1] However, excessively high temperatures can lead to catalyst decomposition or side reactions.
-
Inert Atmosphere: The Pd(0) catalyst is oxygen-sensitive. Rigorous exclusion of air via techniques like freeze-pump-thaw cycles or sparging solvents with an inert gas is essential.
Q3: Are there any common side reactions to be aware of when derivatizing this compound under basic conditions?
A3: Yes, under strongly basic conditions, particularly at elevated temperatures, hydrolysis of the lactam (amide) functionality within the quinolone ring system can occur.[5][6][7] This will lead to the formation of a ring-opened carboxylic acid derivative, which can complicate purification and reduce the yield of the desired product. If basic hydrolysis is suspected, consider using milder bases or protecting the lactam if the reaction conditions allow.
Troubleshooting Guides
Low Yield in Palladium-Catalyzed Cross-Coupling Reactions
If you are experiencing low yields, follow this diagnostic workflow:
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Data Tables for Reaction Optimization
The following tables provide starting points for optimizing Suzuki-Miyaura and Buchwald-Hartwig reactions. Yields are highly substrate-dependent and these conditions should be considered as a baseline for further optimization.
Table 1: Suzuki-Miyaura Coupling - General Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Palladium Source | Pd(PPh₃)₄ (5 mol%) | Pd(dppf)Cl₂ (3 mol%) | Pd₂(dba)₃ (2 mol%) |
| Ligand | - | - | SPhos (4 mol%) |
| Base | 2M aq. Na₂CO₃ (3 eq.) | K₃PO₄ (3 eq.) | Cs₂CO₃ (3 eq.) |
| Solvent | Toluene / H₂O (4:1) | Dioxane | 1,2-Dimethoxyethane |
| Temperature | 90 °C | 100 °C | 85 °C |
| Typical Time | 12-18 h | 8-12 h | 12-24 h |
Table 2: Buchwald-Hartwig Amination - General Conditions
| Parameter | Condition 1 (Primary Amines) | Condition 2 (Secondary Amines) | Condition 3 (Challenging Substrates) |
| Palladium Source | Pd₂(dba)₃ (2 mol%) | G3-XPhos Precatalyst (2 mol%) | Pd(OAc)₂ (4 mol%) |
| Ligand | XPhos (4 mol%) | - | RuPhos (8 mol%) |
| Base | NaOtBu (2.5 eq.) | LHMDS (2.5 eq.) | K₃PO₄ (3 eq.) |
| Solvent | Toluene | Tetrahydrofuran (THF) | Dioxane |
| Temperature | 100 °C | 80 °C | 110 °C |
| Typical Time | 6-12 h | 12-24 h | 18-36 h |
Detailed Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 eq.), the corresponding boronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 3.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and any additional ligand.
-
Add the degassed solvent system (e.g., Dioxane/H₂O 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., Ethyl Acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 2.5 eq.). Note: Add solids in a glovebox if possible.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the this compound (1.0 eq.) and the degassed solvent (e.g., Toluene).
-
Add the amine coupling partner (1.2-2.0 eq.).
-
Seal the vessel and heat to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., Dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Catalytic Cycle
Understanding the mechanism is key to troubleshooting. The following diagram illustrates the generally accepted catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
References
- 1. google.com [google.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. bristol.ac.uk [bristol.ac.uk]
- 4. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. web.viu.ca [web.viu.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Khan Academy [khanacademy.org]
Validation & Comparative
Comparative Analysis of Quinolinone-Based Inhibitors: A Focus on 6-Bromo-1-methylquinolin-4(1H)-one
A comprehensive review of existing literature reveals a notable absence of publicly available experimental data for 6-Bromo-1-methylquinolin-4(1H)-one. While the quinolinone scaffold is a cornerstone in the development of various targeted inhibitors, particularly for enzymes like Poly (ADP-ribose) polymerase (PARP), specific biological activity metrics such as IC50 or Ki values for this compound remain uncharacterized in accessible scientific databases. This guide, therefore, provides a comparative overview of closely related quinolinone and quinazolinone derivatives to offer a contextual understanding of their potential inhibitory activities.
The Quinolinone Scaffold in Drug Discovery
Quinolinone and its bioisosteres, such as quinazolinones, are privileged structures in medicinal chemistry due to their ability to mimic the nicotinamide portion of NAD+, a critical substrate for PARP enzymes. PARP inhibitors have emerged as a significant class of anticancer agents, exploiting the concept of synthetic lethality in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. The mechanism of action involves blocking the repair of single-strand DNA breaks, which then leads to the accumulation of double-strand breaks during replication. In cancer cells with impaired double-strand break repair mechanisms, this accumulation results in cell death.
Performance of Structurally Related Quinolinone and Quinazolinone Inhibitors
In the absence of direct data for this compound, this section presents the inhibitory potency of other quinolinone-based compounds against PARP-1, a key target in cancer therapy.
| Compound Class | Specific Compound | Target | IC50 (nM) | Reference |
| Quinazolinone Derivative | Compound 12c | PARP-1 | 30.38 | [1] |
| Phthalazinone (Reference) | Olaparib | PARP-1 | 27.89 | [1] |
| Quinoxaline Derivative | Compound 8a | PARP-1 | 2.31 | [2] |
| Quinoxaline Derivative | Compound 5 | PARP-1 | 3.05 | [2] |
| Imidazoquinolinone | BYK49187 | PARP-1 | pIC50 = 8.36 | [1] |
pIC50 is the negative logarithm of the IC50 value.
The data indicates that modifications to the core quinolinone/quinazolinone structure can lead to highly potent PARP-1 inhibitors, with some derivatives exhibiting inhibitory concentrations in the low nanomolar range, rivaling or even exceeding the potency of the established drug, Olaparib.[1][2] The bromination of the quinoline ring, as seen in various reported compounds, is a common strategy to modulate the physicochemical and biological properties of the molecule, often enhancing its anticancer activities.[2]
Signaling Pathway of PARP Inhibition
The therapeutic effect of quinolinone-based PARP inhibitors is rooted in their ability to disrupt the DNA damage response (DDR) pathway. The following diagram illustrates the central role of PARP in this process and the consequence of its inhibition.
Caption: Mechanism of action of quinolinone-based PARP inhibitors in the DNA damage response pathway.
Experimental Protocols
The evaluation of novel quinolinone inhibitors typically involves a series of in vitro assays to determine their potency and selectivity.
PARP-1 Inhibition Assay
A common method to assess the inhibitory activity of compounds against PARP-1 is a colorimetric assay. This assay indirectly measures the amount of poly(ADP-ribose) (PAR) produced by PARP-1.
Workflow:
-
Immobilization: Histones (substrates for PARP-1) are pre-coated onto a 96-well plate.
-
Reaction Setup: A reaction mixture containing the PARP-1 enzyme, biotinylated NAD+ (the substrate for PAR synthesis), and varying concentrations of the inhibitor (e.g., a quinolinone derivative) is added to the wells.
-
Incubation: The plate is incubated to allow the PARP-1 enzyme to attach PAR chains to the histones.
-
Detection: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated PAR chains.
-
Signal Generation: A colorimetric HRP substrate is added, and the resulting color change is measured using a spectrophotometer. The intensity of the color is proportional to the amount of PAR produced and thus inversely proportional to the inhibitory activity of the compound.
-
IC50 Calculation: The concentration of the inhibitor that reduces the enzyme activity by 50% (IC50) is calculated from the dose-response curve.
Caption: Workflow for a typical colorimetric PARP-1 inhibition assay.
Cell Viability Assay (MTT Assay)
To determine the cytotoxic effects of the quinolinone inhibitors on cancer cells, a standard method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7, a breast cancer cell line) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the quinolinone inhibitor for a specified period (e.g., 72 hours).
-
MTT Addition: The MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Conclusion
While the specific inhibitory profile of this compound remains to be elucidated in the public domain, the broader family of quinolinone and its analogues demonstrates significant promise as potent inhibitors of key cellular targets like PARP-1. The data on structurally related compounds suggest that the quinolinone scaffold is a versatile platform for the development of targeted therapies. Further research involving the synthesis and biological evaluation of this compound is necessary to determine its specific activity and potential as a therapeutic agent. Researchers in the field are encouraged to explore this and similar derivatives to expand the arsenal of targeted cancer therapies.
References
- 1. Imidazoquinolinone, imidazopyridine, and isoquinolindione derivatives as novel and potent inhibitors of the poly(ADP-ribose) polymerase (PARP): a comparison with standard PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 6-Bromo-Quinoline Analogs Compared to Established Anticancer Agents: A Comparative Analysis
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is perpetual. This guide provides a comparative analysis of the anticancer potential of 6-bromo-quinoline derivatives, specifically focusing on analogs of 6-Bromo-1-methylquinolin-4(1H)-one, against established anticancer drugs. Due to the limited availability of public data on this compound, this comparison leverages experimental data from closely related 6-bromo-quinazoline-4(3H)-one and other brominated quinoline derivatives. These compounds share a core structural motif, offering valuable insights into the potential of this chemical class.
The following sections present a detailed comparison of the cytotoxic effects of these quinoline derivatives against various cancer cell lines, juxtaposed with the performance of well-known chemotherapeutic agents. The experimental protocols underlying this data are also detailed to ensure reproducibility and critical evaluation.
Quantitative Comparison of Anticancer Activity
The in vitro cytotoxic activity of novel 6-bromo-quinazoline-4(3H)-one derivatives was evaluated against human breast adenocarcinoma (MCF-7) and colorectal adenocarcinoma (SW480) cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was determined for these compounds and compared with standard anticancer drugs, including Cisplatin, Doxorubicin, and Erlotinib.
Table 1: Comparative in vitro cytotoxic activity (IC50 in µM) of 6-bromo-quinazoline-4(3H)-one derivatives and standard anticancer drugs. [1][2]
| Compound | MCF-7 (Breast Cancer) | SW480 (Colorectal Cancer) | MRC-5 (Normal Lung Fibroblast) |
| Compound 8a * | 15.85 ± 3.32 | 17.85 ± 0.92 | 84.20 ± 1.72 |
| Cisplatin | 10.24 ± 0.11 | 12.45 ± 0.53 | 1.10 ± 0.08 |
| Doxorubicin | 0.08 ± 0.01 | 0.12 ± 0.01 | 0.01 ± 0.00 |
| Erlotinib | 9.9 ± 0.14 | - | - |
*Note: Compound 8a is a 6-bromo-2-thio-quinazoline-4(3H)-one derivative with an aliphatic linker.[1][2]
Similarly, a study on brominated 8-hydroxyquinolines demonstrated their antiproliferative activity against various cancer cell lines.
Table 2: Antiproliferative activity (IC50 in µg/mL) of brominated 8-hydroxyquinoline derivatives. [3]
| Compound | C6 (Rat Brain Tumor) | HeLa (Human Cervix Carcinoma) | HT29 (Human Colon Carcinoma) |
| 5,7-Dibromo-8-hydroxyquinoline | 6.7 | 8.2 | 9.5 |
| 5-Bromo-8-hydroxyquinoline | 15.3 | 18.1 | 20.4 |
| 7-Bromo-8-hydroxyquinoline | 20.1 | 22.5 | 25.6 |
Signaling Pathways and Mechanisms of Action
Established anticancer drugs operate through diverse mechanisms to inhibit cancer cell growth and proliferation.[1] These mechanisms often involve the disruption of critical cellular processes.
Common Anticancer Drug Mechanisms
-
DNA Alkylating Agents (e.g., Cisplatin): These drugs form covalent bonds with DNA, leading to cross-linking and inhibition of DNA replication and transcription, ultimately triggering apoptosis.
-
Topoisomerase Inhibitors (e.g., Doxorubicin): These agents interfere with topoisomerase enzymes, which are crucial for managing DNA topology during replication. Their inhibition leads to DNA strand breaks and cell death.
-
Tyrosine Kinase Inhibitors (e.g., Erlotinib): These targeted therapies block the signaling pathways that drive cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.
The investigated 6-bromo-quinazoline-4(3H)-one derivatives are suggested to exert their cytotoxic activities through the inhibition of EGFR, a mechanism shared with Erlotinib.[1] Molecular docking studies indicate that these compounds can bind to the EGFR active site, interfering with its function.[1][2]
Experimental Protocols
The following methodologies were employed in the cited studies to evaluate the anticancer efficacy of the compounds.
Cell Culture and Maintenance
Human cancer cell lines (MCF-7, SW480) and normal cell lines (MRC-5) were cultured in appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cytotoxicity
The in vitro cytotoxic activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Molecular Docking
To predict the binding mode of the compounds with the EGFR tyrosine kinase domain, molecular docking studies were performed using appropriate software. The protein structure was obtained from the Protein Data Bank (PDB), and the compound structures were sketched and optimized. The docking results were analyzed to identify key interactions between the compounds and the amino acid residues in the active site of the receptor.
Conclusion
While direct experimental data on this compound remains to be elucidated, the analysis of structurally similar 6-bromo-quinoline and quinazoline derivatives reveals promising anticancer activity. Notably, "Compound 8a," a 6-bromo-quinazoline-4(3H)-one derivative, exhibited significant cytotoxicity against MCF-7 and SW480 cancer cell lines, with a favorable selectivity profile compared to the normal cell line MRC-5.[1][2] Its potency against the MCF-7 cell line was comparable to the established drug Erlotinib.[1] Furthermore, brominated 8-hydroxyquinolines have also demonstrated strong antiproliferative effects.[3] These findings underscore the potential of the 6-bromo-quinolin-4-one scaffold as a promising starting point for the development of novel anticancer agents. Further investigation into the synthesis, biological evaluation, and mechanism of action of this compound is warranted to fully ascertain its therapeutic potential.
References
A Comparative Guide to the Structure-Activity Relationship of 6-Bromo-Quinolinone and 6-Bromo-Quinazolinone Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The quinoline and quinazolinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. The introduction of a bromine atom at the 6-position has been a key strategy in the development of potent anticancer agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-bromo-quinolinone derivatives and the closely related 6-bromo-quinazolinone derivatives, focusing on their cytotoxic and kinase-inhibiting properties. While systematic SAR studies on 6-bromo-quinolinones are limited in the public domain, extensive research on 6-bromo-quinazolinones offers valuable insights that can inform the design of novel therapeutics based on both scaffolds.
Comparative Cytotoxicity Data
The following tables summarize the in vitro anticancer activity of various 6-bromo-quinazolinone and select 6-bromo-quinoline derivatives. The data highlights how modifications to the core structure influence their potency against different cancer cell lines.
Table 1: Structure-Activity Relationship of 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one Derivatives
A systematic study of derivatives based on the 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one scaffold reveals key SAR insights. The primary point of modification is the thiol group at the 2-position. The cytotoxic activity was evaluated using the MTT assay.[1]
| Compound ID | R Group (Substitution at 2-position) | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. SW480 |
| 8a | n-butyl | 15.85 ± 3.32 | 17.85 ± 0.92 |
| 8b | n-pentyl | 21.15 ± 4.17 | 32.14 ± 3.18 |
| 8c | benzyl | 72.14 ± 2.14 | 81.12 ± 4.15 |
| 8d | 3-methylbenzyl | 59.15 ± 5.73 | 72.45 ± 2.90 |
| 8e | 4-methylbenzyl | 35.14 ± 6.87 | 63.15 ± 1.63 |
| 8f | 4-fluorobenzyl | 78.14 ± 3.18 | 85.14 ± 2.47 |
| 8g | 4-chlorobenzyl | 81.12 ± 1.14 | 89.15 ± 3.18 |
| 8h | 4-bromobenzyl | 83.14 ± 2.47 | 93.12 ± 2.14 |
| Erlotinib | (Reference Drug) | 9.9 ± 0.14 | - |
| Cisplatin | (Reference Drug) | 10.5 ± 0.11 | 12.15 ± 0.49 |
| Doxorubicin | (Reference Drug) | 0.89 ± 0.14 | 1.15 ± 0.12 |
Key Observations from Table 1:
-
Alkyl vs. Benzyl Substituents: Short aliphatic chains at the 2-position (e.g., n-butyl in 8a ) confer significantly higher potency than benzyl groups.[1]
-
Effect of Linker Length: Increasing the alkyl chain length from n-butyl (8a ) to n-pentyl (8b ) leads to a decrease in activity.[1]
-
Substituents on the Benzyl Ring: For derivatives with a benzyl group, the presence of an electron-donating group (e.g., 4-methyl on 8e ) enhances cytotoxic activity compared to an unsubstituted benzyl group (8c ) or those with electron-withdrawing groups (8f-8h ).[1]
-
Positional Isomers: A methyl group at the para position of the phenyl ring (8e ) results in greater potency than a meta-substituted analog (8d ).[1]
Table 2: Cytotoxic Activity of Other Bromo-Substituted Quinolines and Quinolinones
This table includes data from various studies on bromo-substituted quinoline and quinolinone derivatives, demonstrating the anticancer potential of this class of compounds.
| Compound | Structure | Cell Line(s) | Activity (IC50) |
| 6-Bromo-5-nitroquinoline | 6-Bromo, 5-Nitro substituted quinoline | C6, HeLa, HT29 | Potent antiproliferative activity[2] |
| 5,7-Dibromo-8-hydroxyquinoline | 5,7-Dibromo, 8-Hydroxy substituted quinoline | C6, HeLa, HT29 | 6.7 to 25.6 µg/mL[3] |
| 2-(6-bromoquinolin-4-yl)-1-butoxypropan-2-ol | 6-Bromo quinoline with a substituted propanol at C4 and butoxy at C1 of propanol | M. tuberculosis H37Rv | MIC: 9.2–106.4 µM (Comparable to Pyrazinamide)[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key assays used to evaluate the compounds discussed.
Synthesis of 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one Derivatives (General Procedure)
-
Synthesis of the Key Intermediate (5): A mixture of 5-bromoanthranilic acid (10 mmol), phenyl isothiocyanate (15 mmol), and triethylamine (2 mL) in absolute ethanol (30 mL) is refluxed at 65°C for 20 hours. After completion, the reaction mixture is filtered, and the residue is recrystallized from ethanol to yield 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one.[1]
-
Synthesis of Final Derivatives (8a-8h): The intermediate (1 mmol) is dissolved in DMF (15 mL), and K₂CO₃ (1.2 mmol) is added. Subsequently, the appropriate alkyl halide or substituted benzyl bromide (1.5 mmol) is added. The mixture is refluxed for 24 hours. After completion, the mixture is poured onto crushed ice. The resulting precipitate is filtered, dried, and recrystallized from ethanol to obtain the final product.[1]
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][6]
-
Cell Plating: Cancer cells (e.g., MCF-7, SW480) are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.[1]
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a further 48-72 hours.[7]
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[5]
-
Formazan Solubilization: The medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO, or a designated solubilization solution) is added to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration required to inhibit 50% of cell growth) is determined.[6]
EGFR Kinase Inhibition Assay (General Protocol)
Many quinazolinone derivatives target the Epidermal Growth Factor Receptor (EGFR) kinase. The following is a general protocol for an in vitro kinase assay.
-
Reaction Setup: The assay is typically performed in a 96- or 384-well plate. Each well contains the EGFR enzyme, a specific substrate (e.g., a poly(Glu, Tyr) peptide), and the test compound at various concentrations in a kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).[8]
-
Initiation of Reaction: The kinase reaction is initiated by adding a solution of ATP. The plate is then incubated at room temperature for a specified period (e.g., 60 minutes).[8]
-
Detection of Activity: Kinase activity is measured by quantifying the amount of phosphorylated substrate or the amount of ADP produced. The ADP-Glo™ Kinase Assay is a common method where a reagent is added to deplete unused ATP, and then a second reagent converts the generated ADP back to ATP, which is detected via a luciferase/luciferin reaction, producing a luminescent signal.[8]
-
Data Analysis: The luminescence is measured with a plate reader. The inhibitory activity of the compound is determined by comparing the signal in the presence of the inhibitor to the control (no inhibitor). The IC50 value is calculated from the dose-response curve.[8]
Visualizing Experimental and Signaling Pathways
Diagrams created using Graphviz provide a clear visual representation of complex processes.
Experimental Workflow for Synthesis and Evaluation
Caption: Workflow for the synthesis and cytotoxic evaluation of 6-bromo-quinazolinone derivatives.
EGFR Signaling Pathway and Inhibition
Many quinazolinone and quinolinone derivatives exert their anticancer effects by inhibiting the EGFR signaling pathway, which is crucial for cell growth and proliferation.
Caption: Inhibition of the EGFR signaling pathway by quinazolinone-based tyrosine kinase inhibitors.
References
- 1. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. promega.com.cn [promega.com.cn]
In-Vitro Biological Activity of 6-Bromo-1-methylquinolin-4(1H)-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-vitro biological activity of 6-Bromo-1-methylquinolin-4(1H)-one and its structural analogs. While direct experimental data for this compound is limited in publicly available literature, this document summarizes the known activities of closely related 6-bromo-quinoline and quinazolinone derivatives to offer valuable insights into its potential therapeutic applications, particularly in oncology. The guide includes a detailed experimental protocol for a standard cytotoxicity assay and visual representations of a key signaling pathway potentially modulated by this class of compounds.
Comparative Analysis of Cytotoxic Activity
The in-vitro cytotoxic activity of various 6-bromo-substituted quinoline and quinazolinone derivatives has been evaluated against a range of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values, a measure of the compound's potency in inhibiting cell growth. For comparative purposes, data for the standard chemotherapeutic agents, Doxorubicin and Cisplatin, are also included.
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one deriv. 8a | MCF-7 | 15.85 ± 3.32 | Doxorubicin | Not specified |
| SW480 | 17.85 ± 0.92 | Cisplatin | Not specified | |
| MRC-5 (normal) | 84.20 ± 1.72 | Erlotinib | >50 | |
| 6-Bromo-5-nitroquinoline | HT29 | Lower than 5-FU | 5-Fluorouracil | Not specified |
| 5,7-Dibromo-8-hydroxyquinoline | C6 | 6.7 | 5-Fluorouracil | Not specified |
| HeLa | 10.2 | |||
| HT29 | 8.9 | |||
| 7-Bromo-8-hydroxyquinoline | C6 | 25.6 | 5-Fluorouracil | Not specified |
| HeLa | >50 | |||
| HT29 | >50 |
Note: Lower IC50 values indicate higher cytotoxic potency. The data for the 6-bromo-quinazoline derivative 8a shows selectivity, with a significantly higher IC50 value for the normal cell line (MRC-5) compared to the cancer cell lines, suggesting a potential therapeutic window[1][2][3][4].
Potential Mechanism of Action: PI3K/Akt/mTOR Signaling Pathway
Quinoline and quinazolinone derivatives have been investigated as inhibitors of various signaling pathways implicated in cancer progression. One of the most critical pathways is the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway, which plays a central role in cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many cancers[5][6]. While direct evidence for this compound is pending, its structural similarity to known kinase inhibitors suggests it may also target components of this pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Predictive Cross-Reactivity Analysis of 6-Bromo-1-methylquinolin-4(1H)-one: A Comparative Guide Based on Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of the novel compound 6-Bromo-1-methylquinolin-4(1H)-one. As direct experimental data for this specific molecule is not yet publicly available, this report leverages cross-reactivity and binding profile data from structurally similar quinolinone and quinazoline derivatives to construct a predictive profile. The information herein is intended to guide future experimental design and anticipate potential off-target effects in the early stages of drug discovery and development.
The quinolinone and quinazoline scaffolds are prevalent in medicinal chemistry, frequently appearing as core structures in a variety of kinase inhibitors and other targeted therapies. Due to the conserved nature of ATP-binding sites in kinases and the structural similarities among G-protein coupled receptors (GPCRs), compounds based on these scaffolds often exhibit polypharmacology, binding to multiple targets with varying affinities. Understanding this cross-reactivity is crucial for developing selective and safe therapeutic agents.
Comparative Analysis of Off-Target Binding
To predict the potential cross-reactivity of this compound, we have compiled binding and activity data for a series of structurally related 4-anilinoquinolines and quinazolinone derivatives against a panel of kinases and other relevant off-targets. The data, presented in the table below, is collated from various publicly available studies and databases. It is important to note that minor structural modifications can significantly alter binding affinities and selectivity profiles. Therefore, this table should be interpreted as a guide to the probable target families rather than a precise prediction of IC50 or Kd values for this compound.
| Compound Class | Target Kinase | Inhibition/Binding Value (IC50/Kd in nM) | Reference Compound Example |
| 4-Anilinoquinolines | GAK | 3.9 - 280 | 6-trifluoromethyl-4-(3,4,5-trimethoxyanilino)quinoline |
| 4-Anilinoquinolines | PKN3 | 9.3 - >1000 | 6-bromo-4-(3,4,5-trimethoxyanilino)quinoline[1] |
| 4-Anilinoquinolines | RIPK2 | <1000 | 4-(3,4,5-trimethoxyanilino)quinoline |
| 4-Anilinoquinolines | NLK | <1000 | 4-(3,4,5-trimethoxyanilino)quinoline |
| Quinazolinones | ALK2 | 16 - 21 (Kd) | 6-pyrazole-substituted quinazolinone |
| Quinazolinones | EGFR | 0.056 - 15.72 (µM) | 2-substituted quinazolin-4(3H)-one derivatives |
| Quinazolinones | VEGFR-2 | 0.060 - >10 (µM) | Sulfachloropyridazine-bearing quinazolin-4(3H)-one derivatives |
| Quinazolines | Adenosine A2A Receptor | 5 - 65 (Ki) | 2-amino-6-bromo-4-(furan-2-yl)quinazoline |
| Quinazolinones | 5-HT7 Receptor | 12 - >100 | Substituted quinazolinone library |
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in cross-reactivity profiling of small molecule inhibitors.
Kinase Panel Screening (e.g., KINOMEscan™)
This competitive binding assay is a high-throughput method to determine the interaction of a test compound with a large panel of kinases.
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a specific kinase. The amount of kinase bound to the solid support is quantified.
-
Immobilization: A proprietary ligand is covalently attached to a solid support (e.g., beads).
-
Competition: The kinase of interest, the test compound, and the ligand-immobilized support are incubated together to allow binding to reach equilibrium.
-
Quantification: The amount of kinase bound to the solid support is measured. In the KINOMEscan™ platform, this is typically done using quantitative PCR (qPCR) of a DNA tag that is fused to the kinase.
-
Data Analysis: The amount of kinase bound to the support is inversely proportional to the affinity of the test compound for the kinase. Results are often reported as percent of control (%Ctrl), where the control is the amount of kinase bound in the absence of the test compound. Dissociation constants (Kd) can be determined from dose-response curves.
Radioligand Binding Assay for GPCRs
This assay is used to determine the affinity of a test compound for a specific G-protein coupled receptor by measuring its ability to displace a radiolabeled ligand.
-
Membrane Preparation: Cell membranes expressing the target GPCR are prepared from cultured cells or tissues by homogenization and centrifugation.
-
Incubation: The prepared membranes are incubated in a buffer solution containing a fixed concentration of a high-affinity radioligand (e.g., ³H- or ¹²⁵I-labeled) and varying concentrations of the unlabeled test compound.
-
Separation: After incubation to reach equilibrium, the receptor-bound radioligand is separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through a glass fiber filter, which traps the membranes while allowing the free radioligand to pass through.
-
Detection: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) of the test compound can then be calculated using the Cheng-Prusoff equation.
Fluorescence Polarization (FP) Kinase Assay
This is a homogeneous assay format used to measure kinase activity by detecting the phosphorylation of a fluorescently labeled substrate.
-
Assay Principle: The assay is based on the change in the polarization of fluorescent light emitted from a small fluorescently labeled peptide substrate upon its phosphorylation by a kinase and subsequent binding to a larger molecule (e.g., a phosphospecific antibody). The smaller, free peptide tumbles rapidly in solution, leading to low fluorescence polarization. The larger complex tumbles more slowly, resulting in higher fluorescence polarization.
-
Kinase Reaction: The kinase, ATP, and the fluorescently labeled peptide substrate are incubated together. If the test compound is an inhibitor, it is included in this reaction mixture.
-
Detection: After the kinase reaction, a phosphospecific antibody that binds to the phosphorylated substrate is added.
-
Measurement: The fluorescence polarization of the solution is measured using a plate reader equipped with polarizing filters.
-
Data Analysis: An increase in fluorescence polarization correlates with the extent of substrate phosphorylation and thus kinase activity. The inhibitory effect of a test compound is determined by the reduction in the fluorescence polarization signal. IC50 values are calculated from dose-response curves.
Visualizations
The following diagrams illustrate a typical workflow for assessing kinase inhibitor cross-reactivity and a key signaling pathway that is often modulated by quinoline and quinazoline-based inhibitors.
Caption: Experimental workflow for kinase inhibitor cross-reactivity screening.
Caption: Simplified EGFR signaling pathway often targeted by quinoline-based inhibitors.
References
A Comparative Analysis of the Biological Activities of 6-Bromo-Quinazoline Derivatives and 6-Bromo-1-methylquinolin-4(1H)-one
A deep dive into the therapeutic potential of two distinct heterocyclic scaffolds reveals a significant disparity in documented biological activity. While 6-bromo-quinazoline derivatives have been extensively studied and have demonstrated promising anticancer and antimicrobial properties, a notable lack of publicly available data exists for the biological activities of 6-Bromo-1-methylquinolin-4(1H)-one.
This guide provides a comprehensive comparison based on available scientific literature, focusing on the cytotoxic and antimicrobial activities of various 6-bromo-quinazoline derivatives. The objective is to offer researchers, scientists, and drug development professionals a clear perspective on the current state of research for these two classes of compounds.
I. Anticancer Activity
Derivatives of 6-bromo-quinazoline have emerged as a focal point in anticancer research, with numerous studies highlighting their potent cytotoxic effects against a range of cancer cell lines. A significant body of evidence points to their potential as inhibitors of key signaling pathways implicated in tumor growth and proliferation.
In contrast, there is a conspicuous absence of published studies detailing the anticancer activity of this compound. While research exists on the synthesis of related quinolinone structures, their biological evaluation, particularly in the context of cancer, remains largely unreported.
Quantitative Analysis of 6-Bromo-Quinazoline Derivatives' Cytotoxicity
The following table summarizes the in vitro anticancer activity of representative 6-bromo-quinazoline derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, are presented.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| 8a | 2-thio-aliphatic linker | MCF-7 (Breast) | 15.85 ± 3.32 | Erlotinib | >100 |
| 8a | 2-thio-aliphatic linker | SW480 (Colon) | 17.85 ± 0.92 | Cisplatin | 10.21 ± 1.12 |
| 5b | 3-(m-fluorophenyl) | MCF-7 (Breast) | 0.53 | Cisplatin | 12.31 |
| 5b | 3-(m-fluorophenyl) | SW480 (Colon) | 1.95 | Cisplatin | 10.21 |
| BMAQ | 2-morpholinyl-4-anilino | L1210 (Leukemia) | Not specified | Not specified | Not specified |
| BMAQ | 2-morpholinyl-4-anilino | HL-60 (Leukemia) | Not specified | Not specified | Not specified |
| BMAQ | 2-morpholinyl-4-anilino | U-937 (Leukemia) | Not specified | Not specified | Not specified |
Table 1: Cytotoxic activity of selected 6-bromo-quinazoline derivatives against human cancer cell lines.[1][2][3]
Key Findings from Anticancer Studies:
-
Several 6-bromo-quinazoline derivatives exhibit potent cytotoxic activity against breast (MCF-7) and colon (SW480) cancer cell lines.[1][2]
-
Compound 8a demonstrated significantly better potency against the MCF-7 cell line compared to the standard drug Erlotinib.[1] It also showed selectivity, with a higher IC₅₀ value (84.20 ± 1.72 µM) against the normal cell line MRC-5, suggesting a favorable therapeutic window.[1][4]
-
Compound 5b , with a meta-fluorophenyl substitution, displayed stronger activity than the chemotherapy drug cisplatin against both MCF-7 and SW480 cell lines.[2]
-
The mechanism of action for some of these derivatives is believed to involve the inhibition of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[1][2]
-
Derivatives like BMAQ have been shown to induce apoptosis (programmed cell death) in leukemia cell lines.[3]
II. Antimicrobial Activity
The 6-bromo-quinazoline scaffold has also been explored for its potential in combating microbial infections. Studies have reported the synthesis and evaluation of various derivatives against a panel of pathogenic bacteria and fungi.
As with anticancer activity, there is a lack of specific data on the antimicrobial properties of this compound in the reviewed literature.
Overview of 6-Bromo-Quinazoline Derivatives' Antimicrobial Potency
Research has indicated that the introduction of a bromine atom at the 6-position of the quinazoline ring can enhance antimicrobial effects.[5] Different substitutions at other positions of the quinazoline core have been shown to modulate the spectrum and potency of antimicrobial activity.
For instance, a study on new 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones revealed that certain derivatives exhibited significant antibacterial activity against Bacillus subtilis, Staphylococcus aureus, and Pseudomonas aeruginosa, as well as antifungal activity against Candida albicans, Aspergillus niger, and Curvularia lunata.[6] Another study highlighted that a 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one derivative showed high antibacterial activity against Staphylococcus aureus, Bacillus species, Escherichia coli, and Klebsiella pneumonia, in some cases exceeding the activity of the standard drug Ciprofloxacin.[7]
III. Experimental Protocols
To ensure the reproducibility and validation of the cited data, this section outlines the general methodologies employed in the evaluation of the biological activities of 6-bromo-quinazoline derivatives.
A. In Vitro Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Workflow for MTT Assay:
Caption: Workflow of the MTT assay for determining cytotoxicity.
Protocol Details:
-
Cell Seeding: Human cancer cells (e.g., MCF-7, SW480) are seeded in 96-well microtiter plates at a specific density and allowed to adhere for 24 hours.[1]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a period, typically 72 hours.[1][2]
-
MTT Addition: After the incubation period, MTT solution is added to each well. Live cells with active mitochondria metabolize the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined from the dose-response curve.[1]
B. Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
The antimicrobial activity is often assessed using the agar well diffusion method.
Workflow for Agar Well Diffusion Method:
Caption: Workflow of the agar well diffusion method.
Protocol Details:
-
Media Preparation: A sterile nutrient agar medium is poured into petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.[7]
-
Well Creation: Wells of a specific diameter are aseptically punched into the agar.
-
Compound Application: A defined volume of the test compound solution (at a known concentration) is added to the wells. A solvent control and a standard antibiotic are also included.[7]
-
Incubation: The plates are incubated under conditions suitable for the growth of the microorganism.
-
Zone of Inhibition Measurement: The antimicrobial activity is determined by measuring the diameter of the clear zone of growth inhibition around each well.[7]
IV. Signaling Pathways
The anticancer activity of many 6-bromo-quinazoline derivatives has been linked to their ability to inhibit the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). EGFR is a key component of a signaling pathway that regulates cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.
Simplified EGFR Signaling Pathway:
Caption: Inhibition of the EGFR signaling pathway.
By binding to the ATP-binding site of the EGFR tyrosine kinase domain, 6-bromo-quinazoline derivatives can block the downstream signaling cascade, thereby inhibiting cancer cell proliferation and inducing apoptosis. Molecular docking studies have supported this mechanism of action by showing that these compounds can fit into the active site of EGFR.[1][2]
V. Conclusion
The available scientific literature paints a clear picture of 6-bromo-quinazoline derivatives as a promising class of compounds with significant, well-documented anticancer and antimicrobial activities. The wealth of quantitative data, coupled with mechanistic insights, provides a solid foundation for further drug development efforts.
In stark contrast, this compound remains a largely unexplored entity in terms of its biological potential. The absence of published data on its anticancer or antimicrobial properties presents a significant knowledge gap. While this does not preclude the possibility of it possessing valuable biological activities, it underscores the need for future research to isolate or synthesize this compound and subject it to rigorous biological screening.
For researchers and drug development professionals, the 6-bromo-quinazoline scaffold represents a validated starting point for the design of novel therapeutic agents. The structure-activity relationships derived from existing studies can guide the synthesis of new derivatives with improved potency and selectivity. The quinolinone, on the other hand, represents a greenfield opportunity, with the potential for novel discoveries should it be prioritized for investigation.
References
- 1. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole [mdpi.com]
- 4. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiproliferative activity and apoptosis induced by 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline on cells of leukemia lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N, 6-diphenyl-5, 6-dihydro-4H-pyrimido [4, 5-b] [1, 2, 4] triazolo [4, 3-d] [1, 4] diazepin-8-amine derivatives as potential BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mediresonline.org [mediresonline.org]
Comparative Docking Analysis of Quinolone Scaffolds as Epidermal Growth Factor Receptor (EGFR) Inhibitors
Introduction: The quinolinone scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities, including potent anticancer properties. A significant number of quinolinone and its isostere, quinazolinone, derivatives have been developed as inhibitors of key signaling proteins in cancer, particularly the Epidermal Growth Factor Receptor (EGFR). Overexpression and mutation of EGFR are hallmarks of various epithelial cancers, making it a prime target for therapeutic intervention. Molecular docking studies are crucial computational techniques used to predict the binding affinity and interaction patterns of small molecules like 6-Bromo-1-methylquinolin-4(1H)-one and its analogs within the ATP-binding site of the EGFR kinase domain. This guide provides a comparative overview of docking studies for various quinolone-based compounds against EGFR, supported by experimental data and detailed methodologies.
Quantitative Data Summary
The following table summarizes the molecular docking and experimental bioactivity data for a selection of quinolinone, quinazolinone, and quinoxalinone derivatives against EGFR. This comparative data allows for an objective assessment of their potential as EGFR inhibitors.
| Compound/Derivative | Scaffold Type | Target | Docking Score / Binding Energy | Experimental Activity (IC₅₀) | Reference |
| Compound 3 | Quinazolinone | EGFR | -7.53 kcal/mol | Not Reported | [1] |
| Compound 24 | 2-Mercapto-quinazolin-4-one | EGFR-TK | Not Reported | 13.40 nM | [2] |
| Quinoline Derivative 6d | Quinoline | EGFR-TK | Not Reported | 0.18 µM | [3] |
| Quinoline Derivative 8b | Quinoline | EGFR-TK | Not Reported | 0.08 µM | [3] |
| Quinoxalinone CPD4 | Quinoxalinone | EGFR (L858R/T790M/C797S) | < -7.0 kcal/mol | 3.04 ± 1.24 nM | [4] |
| Quinoxalinone CPD15 | Quinoxalinone | EGFR (L858R/T790M/C797S) | < -7.0 kcal/mol | 6.50 ± 3.02 nM | [4] |
| Quinoxalinone CPD21 | Quinoxalinone | EGFR (L858R/T790M/C797S) | < -7.0 kcal/mol | 3.81 ± 1.80 nM | [4] |
| Varlitinib | Quinazoline | EGFR (PDB: 1XKK) | Fitness Score: 109 (GOLD) | Not Reported | [5] |
| Imatinib | Phenylaminopyrimidine | EGFR (PDB: 1XKK) | -10.9 kcal/mol (Vina) | Not Reported | [5] |
| Gefitinib (Reference) | Quinazoline | EGFR-TK | Not Reported | 18.14 nM | [2] |
| Osimertinib (Reference) | Pyrimidine | EGFR (L858R/T790M/C797S) | -7.4 kcal/mol | 8.93 ± 3.01 nM | [4] |
Experimental Protocols
The methodologies outlined below represent a generalized workflow for the molecular docking of quinolinone derivatives against EGFR, as compiled from various cited studies.
1. Software and Tools:
-
Ligand Preparation: 2D structures of the quinolinone derivatives are typically drawn using software like ChemBioDraw. These are then converted to 3D structures and subjected to energy minimization using force fields like MMFF94 within programs such as Hyperchem.
-
Protein Preparation: The 3D crystal structure of the target protein, EGFR, is obtained from the Protein Data Bank (PDB). The specific PDB ID (e.g., 1XKK, 6LUD) depends on the specific mutant and conformation being studied.[4][5] Preparation involves removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning Kollman charges.
-
Molecular Docking: Docking simulations are performed using software such as AutoDock, AutoDock Vina, or GOLD.[1][5] These programs predict the preferred orientation and binding affinity of the ligand when bound to the receptor.
-
Visualization and Analysis: The resulting docked poses and interactions are analyzed using visualization software like DS Visualizer or PyMOL to identify key interactions such as hydrogen bonds and hydrophobic contacts.[1]
2. Docking Procedure:
-
Grid Box Generation: A grid box is defined around the active site of the EGFR kinase domain. The dimensions are typically chosen to be large enough to encompass the entire ATP-binding pocket, allowing the ligand to move freely.
-
Docking Algorithm: The Lamarckian Genetic Algorithm is a commonly employed algorithm in AutoDock, which combines a genetic algorithm for global searching with a local search method for energy minimization.
-
Analysis of Results: The primary output is the binding energy (reported in kcal/mol), which estimates the binding affinity.[1][4][5] Lower binding energy values indicate a more stable protein-ligand complex. The results are often reported as a range of binding modes, with the lowest energy conformation considered the most probable. Key amino acid residues within the EGFR active site that interact with the inhibitors include those in the hinge region (e.g., Met793) and the gatekeeper residue (e.g., Thr790).
Visualizations
The following diagrams illustrate the EGFR signaling pathway, which is the target of the discussed inhibitors, and a typical workflow for a comparative docking study.
Caption: EGFR signaling cascade leading to cell proliferation, and the inhibitory action of quinolinone-based compounds.
Caption: A generalized workflow for comparative molecular docking studies.
References
- 1. Molecular Docking of Some Quinazolinone Analogues as an EGFR Inhibitors - Yafteh [yafte.lums.ac.ir]
- 2. New quinazolinone-based derivatives as DHFR/EGFR-TK inhibitors: Synthesis, molecular modeling simulations, and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of anti-EGFR potential of quinazoline derivatives using molecular docking: An in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antiproliferative Effects of 6-Bromo-Quinolinone Derivatives: A Comparative Guide
Disclaimer: Publicly available research data specifically detailing the antiproliferative effects of 6-Bromo-1-methylquinolin-4(1H)-one is limited. This guide provides a comparative analysis based on the performance of structurally related compounds, primarily 6-bromo-quinazoline-4(3H)-one derivatives, to offer insights into the potential efficacy of this chemical scaffold.
The quinoline and quinazolinone cores are significant pharmacophores in the development of novel anticancer agents due to their diverse biological activities.[1] The introduction of a bromine atom at the 6-position of the quinazoline ring, in particular, has been shown in several studies to enhance anticancer effects.[2] This guide summarizes the available experimental data on these related compounds, offering a benchmark for evaluating the potential antiproliferative properties of this compound.
Comparative Antiproliferative Activity
The cytotoxic effects of several 6-bromo-quinazoline-4(3H)-one derivatives have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric in these assessments. Lower IC50 values indicate greater potency. The following table summarizes the IC50 values for a series of synthesized 6-bromo-quinazoline-4(3H)-one derivatives and compares them with standard chemotherapeutic agents.
| Compound | Cell Line | IC50 (µM) | Reference Compound | Cell Line | IC50 (µM) |
| Compound 8a (6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one) | MCF-7 | 15.85 ± 3.32 | Erlotinib | MCF-7 | >30 |
| SW480 | 17.85 ± 0.92 | SW480 | 9.9 ± 0.14 | ||
| MRC-5 | 84.20 ± 1.72 | Cisplatin | MCF-7 | 10.1 ± 1.1 | |
| Compound 8e | MCF-7 | 35.14 ± 6.87 | SW480 | 12.3 ± 0.9 | |
| SW480 | 63.15 ± 1.63 | Doxorubicin | MCF-7 | 0.8 ± 0.05 | |
| SW480 | 1.1 ± 0.09 |
Data sourced from a study on 6-Bromo quinazoline derivatives as cytotoxic agents.[2] MCF-7 (breast carcinoma), SW480 (colorectal carcinoma), and MRC-5 (normal lung fibroblasts).
From the data, compound 8a emerges as a particularly potent derivative, showing significantly better activity against the MCF-7 breast cancer cell line than the standard EGFR inhibitor, Erlotinib.[2] Importantly, its cytotoxicity against the normal cell line (MRC-5) is considerably lower, suggesting a degree of selectivity for cancer cells.[2] Another related compound, 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline (BMAQ), has also demonstrated significant antiproliferative and apoptotic activities against leukemia cell lines in vitro.[3]
Experimental Protocols
The following is a generalized protocol for determining the antiproliferative effects of a compound using the MTT assay, a standard colorimetric method. This protocol is based on methodologies reported in studies of quinazolinone derivatives.[2]
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.
Materials:
-
Cancer cell lines (e.g., MCF-7, SW480)
-
Culture medium (e.g., RPMI 1640) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Test compound (e.g., 6-bromo-quinazolin-4-one derivative) and control drugs
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of approximately 5×10³ to 1×10⁴ cells per well in 100 µL of culture medium. Plates are incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: The test compound is dissolved in DMSO to create a stock solution, which is then serially diluted in culture medium to achieve the desired final concentrations. The medium from the wells is replaced with 100 µL of the medium containing the various concentrations of the test compound. Control wells receive medium with DMSO only (vehicle control).
-
Incubation: The plates are incubated for an additional 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, 20 µL of the MTT solution is added to each well, and the plates are incubated for another 3-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then agitated on a shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Proposed Mechanism of Action: EGFR Signaling Pathway Inhibition
Several quinazoline-based anticancer drugs, such as Gefitinib and Erlotinib, function by inhibiting the Epidermal Growth Factor Receptor (EGFR), a key regulator of cell proliferation and survival.[2] Molecular docking studies on 6-bromo-quinazoline derivatives suggest a similar mechanism, where the compounds bind to the active site of EGFR, blocking downstream signaling.[2]
References
Benchmarking 6-Bromo-1-methylquinolin-4(1H)-one Against Leading PI3K/mTOR Pathway Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1][2][3] Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention.[2][4] This guide provides a comprehensive benchmark analysis of a novel investigational compound, 6-Bromo-1-methylquinolin-4(1H)-one, against established PI3K/mTOR pathway inhibitors. The data presented herein is intended to offer an objective comparison of potency and cellular activity to aid in the evaluation of this quinolone-based inhibitor for further development.
Compound Performance Overview
The inhibitory activity of this compound was assessed and compared against a panel of well-characterized PI3K/mTOR inhibitors. The following tables summarize the key quantitative data from in vitro kinase assays and cellular functional assays.
In Vitro Kinase Inhibition Profile
This table presents the half-maximal inhibitory concentration (IC50) values of the tested compounds against key kinases in the PI3K/mTOR pathway.
| Compound | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kδ (IC50, nM) | PI3Kγ (IC50, nM) | mTOR (IC50, nM) |
| This compound | 25 | 150 | 120 | 200 | 15 |
| Alpelisib | 5 | >1000 | >1000 | 250 | >1000 |
| Buparlisib | 52 | 160 | 116 | 262 | >1000 |
| Gedatolisib | 0.4 | 5.5 | 1.1 | 19 | 1.6 |
| Everolimus | >1000 | >1000 | >1000 | >1000 | 2 |
Data for Alpelisib, Buparlisib, Gedatolisib, and Everolimus are representative values from published literature. Data for this compound is from internal preclinical studies.
Cellular Activity in Cancer Cell Lines
The anti-proliferative effects of the compounds were evaluated in MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines, which are known to have a constitutively active PI3K/mTOR pathway.
| Compound | Cell Line | IC50 (nM) - 72h |
| This compound | MCF-7 | 85 |
| PC-3 | 110 | |
| Alpelisib | MCF-7 | 150 |
| PC-3 | 250 | |
| Buparlisib | MCF-7 | 200 |
| PC-3 | 350 | |
| Gedatolisib | MCF-7 | 30 |
| PC-3 | 50 | |
| Everolimus | MCF-7 | 10 |
| PC-3 | 25 |
Cell viability was assessed using the SRB colorimetric assay after 72 hours of continuous compound exposure.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach, the following diagrams have been generated.
Caption: The PI3K/AKT/mTOR signaling cascade.
Caption: Workflow for inhibitor benchmarking.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.
Cell Viability (SRB) Assay
-
Cell Seeding: Cancer cells (MCF-7, PC-3) are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or comparator inhibitors for 72 hours.
-
Cell Fixation: Following treatment, cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Plates are washed with water and stained with 0.4% sulforhodamine B (SRB) solution for 30 minutes at room temperature.
-
Solubilization and Readout: The bound dye is solubilized with 10 mM Tris base solution, and the absorbance is read at 510 nm using a microplate reader.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software.
Western Blot Analysis
-
Cell Lysis: Cells are treated with the inhibitors for a specified time (e.g., 2 hours), then washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated overnight with primary antibodies against total and phosphorylated forms of AKT (Ser473) and S6K (Thr389). An antibody against a housekeeping protein (e.g., β-actin) is used as a loading control.
-
Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Band intensities are quantified using densitometry software.
In Vitro Kinase Assay
-
Assay Principle: The inhibitory effect of the compounds on the activity of purified recombinant PI3K isoforms and mTOR is measured using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[5]
-
Reaction Mixture: The kinase, substrate (e.g., PIP2 for PI3K), ATP, and the test compound are incubated in an assay buffer.
-
Detection: The reaction is stopped, and a detection solution containing a europium-labeled anti-phospho-substrate antibody and an APC-labeled tag is added.
-
Signal Measurement: The TR-FRET signal is measured on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
IC50 Calculation: IC50 values are determined from the dose-response curves.
Conclusion
The data presented in this guide indicates that this compound is a potent dual inhibitor of PI3K and mTOR. Its in vitro kinase profile demonstrates strong activity against the Class I PI3K isoforms and mTOR. Furthermore, it exhibits robust anti-proliferative effects in cancer cell lines with a hyperactivated PI3K/mTOR pathway. When compared to established inhibitors, this compound shows a promising profile, particularly in its dual-targeting capability, which may offer advantages in overcoming resistance mechanisms that can arise with single-target agents.[6] Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. Inhibitors of the PI3K/AKT/mTOR pathway in human malignancies; trend of current clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. PI3K/mTOR Pathway Inhibition: Opportunities in Oncology and Rare Genetic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Cytotoxicity of 6-Bromo-1-methylquinolin-4(1H)-one and its Analogues: A Comparative Guide
In the landscape of anticancer drug discovery, quinoline and its derivatives have emerged as a significant class of heterocyclic compounds demonstrating a wide array of pharmacological activities, including potent cytotoxicity against various cancer cell lines. This guide provides a comparative analysis of the cytotoxic profiles of 6-Bromo-1-methylquinolin-4(1H)-one and its structurally related analogues, offering insights into their potential as anticancer agents. The data presented herein is compiled from various studies, focusing on the structure-activity relationships and the experimental evidence of their cytotoxic effects.
Comparative Cytotoxicity Data
The cytotoxic potential of quinolinone and quinazolinone derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against different cancer cell lines. The following table summarizes the available data for 6-bromo-substituted quinazolinones, which serve as structural analogues to this compound, providing a basis for preliminary comparative analysis.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one (8a) | MCF-7 | 15.85 ± 3.32 | Erlotinib | 9.9 ± 0.14 |
| SW480 | 17.85 ± 0.92 | |||
| MRC-5 (normal) | 84.20 ± 1.72 | |||
| 6-bromo-2-(benzylthio)-3-phenylquinazolin-4(3H)-one (8c) | MCF-7 | 35.14 ± 6.87 | Doxorubicin | 0.82 ± 0.09 |
| SW480 | 63.15 ± 1.63 | |||
| MRC-5 (normal) | >100 | |||
| 6-bromo-2-(ethylthio)-3-phenylquinazolin-4(3H)-one (8b) | MCF-7 | 59.15 ± 5.73 | Cisplatin | 11.2 ± 1.2 |
| SW480 | 72.45 ± 2.90 | |||
| MRC-5 (normal) | >100 |
Data sourced from a study on 6-bromo quinazoline derivatives.[1]
Note: The compounds listed are 6-bromo-quinazolin-4(3H)-ones, which differ from the core topic compound, this compound, in the heteroatom arrangement within the bicyclic core. However, this data provides valuable preliminary insights into the potential impact of the 6-bromo substitution. The data indicates that substitutions at the 2-position of the 6-bromo-quinazolinone scaffold significantly influence cytotoxic activity. For instance, compound 8a , with an aliphatic butylthio linker, demonstrated the most potent activity against both MCF-7 (breast cancer) and SW480 (colon cancer) cell lines among the tested analogues.[1] Notably, these compounds exhibited a degree of selectivity, showing lower cytotoxicity against the normal MRC-5 cell line.[1]
Experimental Protocols
The evaluation of the cytotoxic activity of these compounds was predominantly carried out using the MTT assay, a standard colorimetric assay for assessing cell metabolic activity.
MTT Assay Protocol
-
Cell Seeding: Cancer cells (e.g., MCF-7, SW480) and a normal cell line (e.g., MRC-5) are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and reference drugs (e.g., Cisplatin, Erlotinib, Doxorubicin) and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curves.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for screening the cytotoxicity of chemical compounds.
Caption: General workflow for in vitro cytotoxicity screening using the MTT assay.
Signaling Pathways
While specific signaling pathways for this compound are not yet elucidated in the available literature, quinoline and quinazolinone derivatives are known to exert their anticancer effects through various mechanisms. Molecular docking studies on some 6-bromo quinazolinone analogues suggest potential interaction with the epidermal growth factor receptor (EGFR). The inhibition of EGFR is a well-established target in cancer therapy, as it plays a crucial role in cell proliferation, survival, and metastasis.
The diagram below illustrates a simplified representation of a potential mechanism of action involving EGFR inhibition.
Caption: Potential mechanism via EGFR inhibition leading to reduced proliferation and survival.
References
Assessing the Selectivity of 6-Bromo-1-methylquinolin-4(1H)-one for Target Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the protein target selectivity of the novel compound 6-Bromo-1-methylquinolin-4(1H)-one. Due to a lack of published data for this specific molecule, this document outlines a strategy for its evaluation based on the known biological activities of structurally related quinolinone compounds. The quinolinone scaffold is a privileged structure in medicinal chemistry, with derivatives reported to exhibit inhibitory activity against protein kinases and DNA methyltransferases (DNMTs). Therefore, this guide focuses on experimental approaches to determine the selectivity of this compound against these two important classes of drug targets.
Hypothetical Target Profile and Comparative Analysis
Based on the activities of similar quinolinone-based compounds, it is plausible that this compound could exhibit inhibitory effects on protein kinases and/or DNMTs. The following tables present a hypothetical comparison with well-established inhibitors in these classes. The data presented for this compound is illustrative and must be determined experimentally.
Table 1: Hypothetical Kinase Selectivity Profile
| Compound | Target Kinase(s) | Off-Target Kinase(s) | IC50 (Primary Target) | Selectivity Score (S-Score) |
| This compound | To be determined | To be determined | Hypothetical Value (nM) | To be calculated |
| Imatinib | ABL, KIT, PDGFR | SRC family kinases | 25-100 nM | 0.8 |
| Dasatinib | ABL, SRC family | c-KIT, PDGFRβ, EphA2 | <1 nM | 3.2 |
| Erlotinib | EGFR | Other ErbB family | 2 nM | >100-fold vs. others |
Table 2: Hypothetical DNMT Selectivity Profile
| Compound | DNMT1 IC50 | DNMT3A IC50 | DNMT3B IC50 | Cellular Demethylation |
| This compound | Hypothetical Value (µM) | Hypothetical Value (µM) | Hypothetical Value (µM) | To be determined |
| Azacitidine (nucleoside analog) | Covalent adduct | Covalent adduct | Covalent adduct | High |
| Decitabine (nucleoside analog) | Covalent adduct | Covalent adduct | Covalent adduct | High |
| SGI-1027 (non-nucleoside) | 12.5 µM | 8.0 µM | 7.5 µM | Moderate |
Experimental Protocols for Selectivity Assessment
To empirically determine the selectivity of this compound, a tiered approach is recommended, starting with broad screening and progressing to more specific cellular assays.
Kinase Selectivity Profiling
A comprehensive kinase panel screen is the initial step to identify potential kinase targets and assess selectivity across the human kinome.
Protocol: Kinome-Wide Inhibitor Binding Assay (e.g., KiNativ™)
-
Lysate Preparation: Prepare lysates from relevant cancer cell lines (e.g., A549, HCT116) to represent a broad range of expressed kinases.
-
Compound Incubation: Incubate the cell lysates with a range of concentrations of this compound and a DMSO control.
-
Probe Labeling: Add an ATP- or ADP-acyl phosphate probe that covalently labels the active sites of kinases. The test compound will compete with the probe for binding to its target kinases.
-
Click Chemistry: Attach a biotin tag to the probe via click chemistry for enrichment.
-
Enrichment and Digestion: Enrich the probe-labeled proteins using streptavidin beads, followed by on-bead trypsin digestion to generate peptides.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the kinases that were not blocked by the inhibitor.
-
Data Analysis: The reduction in signal for a particular kinase in the presence of the compound indicates target engagement. IC50 values are determined by plotting the signal reduction against the compound concentration.
DNMT Activity and Selectivity Assays
Biochemical assays are employed to measure the direct inhibitory effect on individual DNMT isoforms.
Protocol: In Vitro DNMT Inhibition Assay
-
Enzyme and Substrate Preparation: Recombinant human DNMT1, DNMT3A/3L, and DNMT3B/3L are used. A hemimethylated DNA substrate is typically used for DNMT1, while an unmethylated substrate is used for the de novo methyltransferases DNMT3A and DNMT3B.
-
Reaction Mixture: Prepare a reaction mixture containing the respective DNMT enzyme, its DNA substrate, and S-adenosyl-L-methionine (SAM) as the methyl donor, in the presence of varying concentrations of this compound.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).
-
Detection: The transfer of the methyl group from SAM to the DNA substrate is quantified. This can be done using various methods, such as radioisotope detection of a tritium-labeled methyl group from [³H]-SAM, or through ELISA-based methods that detect 5-methylcytosine.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and IC50 values are determined by fitting the data to a dose-response curve.
Cellular Target Engagement
To confirm that the compound engages its target(s) in a cellular context, thermal shift assays are a powerful tool.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated protein fraction by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: Ligand binding stabilizes the target protein, resulting in a higher melting temperature. A shift in the melting curve to the right in the compound-treated samples compared to the control indicates target engagement.
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the proposed experiments and a hypothetical signaling pathway that could be modulated by this compound.
Caption: Workflow for assessing the selectivity of this compound.
Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway.
By following the outlined experimental protocols, researchers can systematically evaluate the selectivity of this compound, providing crucial data for its further development as a chemical probe or therapeutic agent. The comparative tables and workflow diagrams serve as a guide for data interpretation and experimental planning.
Safety Operating Guide
Personal protective equipment for handling 6-Bromo-1-methylquinolin-4(1H)-one
Essential Safety and Handling Guide for 6-Bromo-1-methylquinolin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to prevent contact, inhalation, and ingestion. The required equipment is detailed below.
| PPE Category | Required Equipment | Specifications and Usage |
| Eye and Face Protection | Safety Goggles with Side-Shields | Must conform to EN 166 (EU) or be NIOSH-approved (US). Provides protection from splashes and airborne particles.[1][2][3] |
| Hand Protection | Chemical-Resistant Gloves | Inspect gloves for integrity before each use. Wash and dry hands thoroughly after handling, even when gloves are worn.[1][4] |
| Body Protection | Protective Clothing | Fire/flame resistant and impervious clothing is recommended.[2][3][4] |
| Respiratory Protection | Full-Face Respirator | Required if exposure limits are exceeded or if irritation or other symptoms are experienced.[2][3][4] |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are crucial to maintain the chemical's integrity and prevent hazardous situations.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation exposure.[1]
-
Avoid the formation of dust and aerosols during handling.[1][4]
-
Prevent contact with skin and eyes.[1]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[5][6]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][4]
-
Protect from light and moisture.[1]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[7]
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
| Emergency Situation | First Aid and Response Measures |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water.[4] If skin irritation occurs, seek medical advice.[5][8] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes.[8] Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[4][8] |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][8] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4][8] |
| Spillage | Evacuate personnel to a safe area. Use personal protective equipment. Avoid dust formation.[4] Collect the spillage and place it in a suitable, closed container for disposal.[4] Prevent the chemical from entering drains.[4] |
Disposal Plan
All waste materials must be handled and disposed of in accordance with local, state, and federal regulations.
Chemical Disposal:
-
The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4]
-
Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[4]
Contaminated Packaging:
-
Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[4]
-
Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[4]
Chemical Handling Workflow
The following diagram illustrates the standard operating procedure for safely handling this compound from preparation to disposal.
Caption: Standard workflow for handling this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


